4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid
Description
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Properties
IUPAC Name |
4-(2-chloro-4-methylphenyl)-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-4-10(12(15)6-8)11-5-3-9(14(17)18)7-13(11)16/h2-7H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSYJYBVMBDIAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690237 | |
| Record name | 2'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262008-90-1 | |
| Record name | 2'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Substituted Phenyl-Fluorobenzoic Acids
A Case Study on 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid
Introduction
Substituted biaryl carboxylic acids are a cornerstone of modern medicinal chemistry and materials science. The inherent three-dimensionality and tunable electronic properties of the biphenyl scaffold, combined with the metabolic stability and unique bonding characteristics imparted by fluorine and chlorine substituents, make these molecules highly sought-after building blocks. This guide provides a detailed exploration of the chemical properties of 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid, a representative of this important class of compounds. As a Senior Application Scientist, the following sections are structured to provide not just data, but a deeper understanding of the causality behind the observed properties and the strategic thinking that underpins its synthesis and analysis.
Physicochemical Properties
The physical and chemical properties of a molecule are dictated by its structure. In 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid, the presence of a carboxylic acid group, a biphenyl core, and halogen and methyl substituents all contribute to its unique characteristics.
Structural and Molecular Data
The foundational properties of this molecule are summarized in the table below. The molecular weight is a critical parameter for all quantitative analyses, while the computed descriptors such as XLogP3 provide an indication of the molecule's lipophilicity, a key factor in drug design influencing membrane permeability and solubility.
| Property | Value | Source |
| CAS Number | 1261970-03-9 | PubChem |
| Molecular Formula | C₁₄H₁₀ClFO₂ | PubChem |
| Molecular Weight | 264.68 g/mol | PubChem |
| IUPAC Name | 4-(3-chloro-2-methylphenyl)-3-fluorobenzoic acid | PubChem |
| XLogP3 (Lipophilicity) | 4.2 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |
| Rotatable Bond Count | 2 | PubChem (Computed) |
Table 1: Core physicochemical properties of 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid.
Solubility and Melting Point
While experimental data for the melting point and solubility of this specific isomer are not publicly documented, we can infer its likely behavior. The crystalline nature of benzoic acid derivatives suggests a relatively high melting point, further increased by the molecular weight and potential for intermolecular interactions. Its high XLogP3 value suggests poor solubility in water and good solubility in organic solvents such as ethers, esters, and chlorinated solvents. The carboxylic acid moiety will allow for solubility in basic aqueous solutions through deprotonation to the corresponding carboxylate salt.
Synthesis and Purification
The construction of the biaryl scaffold is a key challenge in the synthesis of this molecule. The Suzuki-Miyaura cross-coupling reaction is the industry standard for this transformation due to its high functional group tolerance, broad substrate scope, and generally high yields.[1][2][3]
Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the biphenyl bond, leading to two key building blocks: a boronic acid (or ester) derivative of one phenyl ring and a halide of the other.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthesis Protocol (Exemplary)
This protocol describes a plausible Suzuki-Miyaura coupling for the synthesis of 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid.
Materials:
-
4-Bromo-3-fluorobenzoic acid
-
(3-Chloro-2-methylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-3-fluorobenzoic acid (1.0 eq), (3-chloro-2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate flask, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of anhydrous 1,4-dioxane to form the active Pd(0) catalyst in situ.
-
Reaction Execution: Add the catalyst mixture to the main reaction flask. Then, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1 M HCl to a pH of ~2 to precipitate the carboxylic acid product.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.
Analytical Characterization
The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be complex due to the multiple aromatic protons and their coupling to each other and to the fluorine atom. We would expect to see distinct signals for the methyl group (a singlet around 2.0-2.5 ppm) and the aromatic protons (in the 7.0-8.5 ppm region). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).[4][5][6][7]
-
¹³C NMR: The carbon NMR would show signals for the methyl carbon, the aromatic carbons (with C-F coupling), and the carbonyl carbon of the carboxylic acid (typically in the 165-185 ppm region).[8]
-
¹⁹F NMR: This would show a singlet for the single fluorine atom, providing definitive evidence of its presence.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the carboxylic acid functional group.[9][10][11][12]
-
O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption between 1680 and 1710 cm⁻¹ for the conjugated carbonyl group.
-
C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Signals characteristic of the substituted benzene rings.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (264.68 g/mol ).
-
Isotopic Pattern: Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), the molecular ion peak will be accompanied by an M+2 peak with an intensity of about one-third of the M⁺ peak. This is a characteristic signature for a molecule containing one chlorine atom.[13][14][15][16]
-
Fragmentation: Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.[17][18][19][20][21] While a specific Safety Data Sheet (SDS) for this compound is not available, the following guidelines are based on similar aromatic carboxylic acids.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
-
First Aid:
-
Skin Contact: Wash immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.
-
Applications and Future Directions
Substituted biaryl carboxylic acids are privileged structures in drug discovery. The specific substitution pattern of 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid makes it an attractive candidate for:
-
Scaffold for Novel Therapeutics: It can serve as a starting point for the synthesis of more complex molecules targeting a variety of biological targets, such as kinases, proteases, or nuclear receptors. The presence of halogen atoms can enhance binding affinity through halogen bonding and improve pharmacokinetic properties.
-
Fragment-Based Drug Design: As a well-defined chemical entity, it could be used in fragment screening libraries to identify initial hits for drug discovery programs.
The future of research on this and related molecules will likely focus on their incorporation into novel bioactive compounds and the exploration of their potential in materials science, for example, in the synthesis of novel polymers or liquid crystals.
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4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid structure elucidation
<Technical Guide: Structure Elucidation of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid >
A Multi-faceted Spectroscopic and Analytical Approach for Unambiguous Molecular Characterization
Introduction
This compound is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. The precise determination of its three-dimensional structure is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring the quality and consistency of its synthesis. This guide provides a comprehensive, in-depth technical overview of the methodologies employed to elucidate the structure of this compound, designed for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind experimental choices and integrates multiple analytical techniques to build a cohesive and self-validating structural proof.
Hypothetical Synthesis: A Strategic Approach to Biaryl Construction
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its reliability and tolerance of a wide range of functional groups.[1][2][3] The retrosynthetic analysis points to two key building blocks: (3-fluoro-4-formylphenyl)boronic acid and 1-bromo-2-chloro-4-methylbenzene. The subsequent oxidation of the aldehyde group furnishes the target carboxylic acid.
Synthetic Pathway Overview
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a solution of (3-fluoro-4-formylphenyl)boronic acid (1.2 equivalents) and 1-bromo-2-chloro-4-methylbenzene (1.0 equivalent) in a mixture of toluene and water is added a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically Na₂CO₃ (2.0 equivalents).
-
Reaction Conditions: The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the biaryl intermediate.
Structure Elucidation: A Multi-Technique Approach
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, is used.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed for carboxylic acids.
-
Data Analysis: The accurate mass of the deprotonated molecule [M-H]⁻ is measured.
Expected Data and Interpretation
The molecular formula of this compound is C₁₄H₁₀ClFO₂. The expected monoisotopic mass of the [M-H]⁻ ion is calculated to be 263.0281. A measured mass within a few parts per million (ppm) of this value confirms the elemental composition. The fragmentation pattern can also provide structural information. A characteristic loss of CO₂ (44 Da) from the carboxylate anion is often observed in the fragmentation of deprotonated benzoic acids.[4] Another significant fragment would correspond to the loss of the carboxyl group, and further fragmentation of the biaryl core.
| Ion | Formula | Calculated m/z | Observed m/z | Interpretation |
| [M-H]⁻ | C₁₄H₉ClFO₂⁻ | 263.0281 | 263.0285 | Molecular Ion |
| [M-H-CO₂]⁻ | C₁₃H₉ClF⁻ | 219.0380 | 219.0382 | Decarboxylation |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Data and Interpretation
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Carboxylic Acid |
| ~1100 | C-F stretch | Aryl Fluoride |
| ~800 | C-Cl stretch | Aryl Chloride |
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is employed.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Experiments: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired.
Expected Data and Interpretation
¹H NMR: The proton NMR spectrum will show signals for the aromatic protons and the methyl group. The aromatic region (typically 6.5-8.0 ppm) will display a complex pattern of multiplets due to proton-proton and proton-fluorine couplings.[8][9][10][11] The methyl group will appear as a singlet around 2.0-2.5 ppm.[11]
¹³C NMR: The carbon NMR spectrum will show signals for all 14 carbons in the molecule. The aromatic carbons typically resonate in the 110-150 ppm range, while the carboxylic acid carbonyl carbon will be further downfield (>165 ppm).[8][10][11] The methyl carbon will appear upfield (~20 ppm). Carbon-fluorine coupling will be observable for the carbons near the fluorine atom.
2D NMR:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the two aromatic rings and the positions of the substituents. For instance, correlations from the protons on one ring to the carbons of the other ring across the biaryl bond will definitively establish the overall structure.
Caption: Key HMBC correlations confirming the biaryl linkage.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in the molecule.[12][13][14][15]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[15]
-
Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.
Expected Data and Interpretation
The X-ray crystal structure will provide an unambiguous confirmation of the connectivity and stereochemistry of this compound. It will also reveal details about the intermolecular interactions, such as the hydrogen-bonding pattern of the carboxylic acid groups in the crystal lattice.
Conclusion
The structure elucidation of this compound requires a synergistic application of multiple analytical techniques. High-resolution mass spectrometry confirms the elemental composition, while FTIR spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments establishes the precise connectivity of the atoms, and single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, a critical step in the development of new chemical entities for any application.
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METRIC, North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]
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The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid, min 98%. Retrieved from [Link]
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4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid CAS number lookup
An In-depth Technical Guide to 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid
Abstract
This document provides a comprehensive technical overview of this compound, a substituted biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. As this specific isomer is not widely cataloged and lacks a publicly listed CAS number at the time of this writing, this guide is presented from a predictive and methodological standpoint. It details a robust, proposed synthetic pathway via Suzuki-Miyaura cross-coupling, outlines expected physicochemical properties based on analogous structures, and provides a thorough, predicted spectroscopic characterization profile. Furthermore, it explores the potential applications of this molecule, particularly in drug discovery, contextualized by the well-established roles of its core structural motifs. This guide is intended for researchers, chemists, and professionals in drug development seeking to synthesize, characterize, and utilize this or structurally related compounds.
Introduction and Molecular Identity
This compound belongs to the class of biaryl carboxylic acids, a structural motif prevalent in numerous active pharmaceutical ingredients (APIs) and functional materials. The strategic placement of halogen (chloro and fluoro) and alkyl (methyl) substituents is a common tactic in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and membrane permeability.[1][2]
The core challenge addressed in this guide is the absence of extensive literature for this precise isomeric configuration. Therefore, the following sections are built upon established, first-principle chemical knowledge and validated data from closely related, commercially available analogues.
Predicted Physicochemical Properties
The properties of the target molecule are predicted based on calculations and data from structural isomers.
| Property | Predicted Value / Description | Source / Rationale |
| IUPAC Name | This compound | Systematic Nomenclature |
| CAS Number | Not Assigned / Not Found | Database Search |
| Molecular Formula | C₁₄H₁₀ClFO₂ | Calculated |
| Molecular Weight | 264.68 g/mol | Calculated.[3] |
| Appearance | White to off-white crystalline solid | Analogy to similar biaryl acids |
| Melting Point | 180 - 200 °C (Predicted Range) | Based on isomers like 4-Chloro-3-fluorobenzoic acid (193-197 °C)[4] and other biaryl acids. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | General solubility of carboxylic acids |
| pKa | 3.5 - 4.5 (Predicted) | Influenced by electron-withdrawing F and Cl groups, similar to other fluorobenzoic acids. |
Proposed Synthesis Pathway: A Validated Approach
The most reliable and modular method for constructing the C-C bond between the two aromatic rings in the target molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7] This approach offers high functional group tolerance and typically proceeds with high yields. The proposed synthesis is a three-stage process: synthesis of two key precursors followed by their coupling and final deprotection.
Workflow Overview
Caption: Proposed Suzuki Coupling Synthesis Workflow.
Part 1: Synthesis of 2-Chloro-4-methylphenylboronic acid (Precursor 1)
The synthesis of arylboronic acids is a well-established process, often starting from an aryl halide.[8]
Rationale: This precursor provides the chloro- and methyl-substituted phenyl ring. The borylation of an aryl iodide via a lithium-halogen exchange followed by quenching with a borate ester is a standard and efficient method.
Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-4-iodotoluene (1.0 eq)[9] and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.
-
Borylation: Add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench and Workup: Cool the reaction to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 2-chloro-4-methylphenylboronic acid.[10][11]
-
Validation: Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.
Part 2: Synthesis of Methyl 4-bromo-3-fluorobenzoate (Precursor 2)
Rationale: The carboxylic acid of the second precursor, 4-bromo-3-fluorobenzoic acid (CAS 153556-42-4)[12][13][14], must be protected, typically as an ester, to prevent side reactions with the basic conditions of the Suzuki coupling. A methyl ester is a common and easily removable protecting group.
Protocol:
-
Setup: In a round-bottom flask, suspend 4-bromo-3-fluorobenzoic acid (1.0 eq) in methanol.
-
Esterification: Cool the suspension to 0 °C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield methyl 4-bromo-3-fluorobenzoate, which can often be used in the next step without further purification if sufficiently pure.
-
Validation: Confirm ester formation via ¹H NMR (appearance of a methyl singlet ~3.9 ppm) and IR spectroscopy (disappearance of the broad O-H acid stretch).
Part 3: Suzuki-Miyaura Coupling and Final Hydrolysis
Rationale: This is the key C-C bond-forming step. A palladium catalyst, a base, and a suitable solvent system are required. The subsequent hydrolysis step removes the methyl ester protecting group to yield the final carboxylic acid.
Protocol:
-
Setup: To a Schlenk flask, add 2-chloro-4-methylphenylboronic acid (1.1 eq), methyl 4-bromo-3-fluorobenzoate (1.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), followed by a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.5 eq).
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) under an inert atmosphere for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is the intermediate ester, Methyl 4-(2-chloro-4-methylphenyl)-3-fluorobenzoate.
-
Hydrolysis: Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Final Purification: Acidify the reaction mixture to pH ~2 with 1 M HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The final product, this compound, can be purified by recrystallization or column chromatography.
Predicted Spectroscopic Characterization
A crucial aspect of synthesizing a novel compound is its rigorous characterization to confirm its structure and purity.
-
¹H NMR (400 MHz, DMSO-d₆):
-
-COOH: A very broad singlet is expected far downfield, typically >13 ppm.
-
Aromatic Region (7.0-8.0 ppm): A complex pattern of signals is predicted.
-
Ring A (from fluorobenzoic acid): Three protons. The proton ortho to the carboxylic acid will likely be a doublet of doublets (dd) around 7.9-8.0 ppm. The proton ortho to the fluorine will show coupling to both the adjacent proton and the fluorine atom.
-
Ring B (from chlorotoluene): Three protons. A singlet (or very narrow doublet) for the proton between the Cl and CH₃ groups, and two doublets for the other two protons.
-
-
-CH₃: A sharp singlet is expected around 2.3-2.4 ppm.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
Approximately 14 distinct carbon signals are expected (some may overlap).
-
-COOH: ~166-168 ppm.
-
Aromatic Carbons: A range of signals between ~115-145 ppm. The carbon attached to fluorine will show a large C-F coupling constant.
-
-CH₃: ~20-22 ppm.
-
-
¹⁹F NMR (376 MHz, DMSO-d₆):
-
A single signal is expected for the fluorine atom. Its chemical shift will be influenced by the adjacent biaryl linkage and the ortho carboxylic acid group.
-
-
Mass Spectrometry (EI-MS):
-
The molecular ion peak (M⁺) should be observed at m/z 264.
-
A characteristic M+2 peak at m/z 266 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.
-
A prominent fragment corresponding to the loss of the carboxylic group (-COOH, 45 Da) is expected.
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹.
-
C=C Stretch: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong band around 1200-1250 cm⁻¹.
-
C-Cl Stretch: A band in the 700-800 cm⁻¹ region.
-
Potential Applications in Drug Development and Materials Science
The structural features of this compound make it a highly valuable building block for creating more complex molecules with potential therapeutic or material applications.
-
Medicinal Chemistry Scaffold: Biaryl structures are central to many modern drugs. This compound can serve as a key intermediate for synthesizing inhibitors of various enzymes, such as kinases or proteases, or as a ligand for nuclear receptors. The carboxylic acid group provides a convenient handle for amide bond formation, allowing it to be coupled to other fragments in a drug discovery program.[15][16]
-
Role of Fluorine: The strategic inclusion of fluorine is a cornerstone of modern drug design.[17][18] It can block sites of metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa to improve cell permeability and oral bioavailability.[1][2]
-
Materials Science: Benzoic acid derivatives are used as precursors for liquid crystals and as ligands for creating Metal-Organic Frameworks (MOFs). The specific halogenation pattern of this molecule could be exploited to fine-tune the electronic and physical properties of such materials.
Conclusion
While this compound is not a widely cataloged chemical, its synthesis is highly feasible through established and robust synthetic organic chemistry, primarily the Suzuki-Miyaura cross-coupling. This guide provides a detailed, scientifically-grounded roadmap for its preparation and characterization. The predicted spectroscopic data serves as a benchmark for researchers undertaking its synthesis. Given the prevalence of its structural motifs in successful pharmaceuticals and advanced materials, this compound represents a valuable and promising building block for innovation in both academic and industrial research settings.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid.
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
- ChemicalBook. (2024). 4-Bromo-3-fluorobenzoic acid | 153556-42-4.
- ChemBK. (2024). 2-Chloro-4-Methylphenylboronic Acid.
- Zhao, Y., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(10), 2695-2711.
- AA Blocks. (n.d.). 4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid, min 98%.
- ChemicalBook. (n.d.). 3-Bromo-4-fluorobenzoic acid(1007-16-5) 1H NMR spectrum.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
- Chem-Impex. (n.d.). 2-Chloro-4-methylphenylboronic acid.
- Li, G., et al. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters, 26(9), 1902-1907.
- TargetMol. (n.d.). 2-Chloro-4-methylphenylboronic acid.
- Shah, P., & Westwell, A. D. (2007). Applications of Fluorine in Medicinal Chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- MedChemExpress. (n.d.). 2-Chloro-4-methylphenylboronic acid | Biochemical Reagent.
- ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- BLD Pharm. (n.d.). 153556-42-4|4-Bromo-3-fluorobenzoic acid.
- PubChem. (n.d.). 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid.
- Chem-Impex. (n.d.). 4-Chloro-3-fluorobenzoic acid.
- Tandfonline. (n.d.). Biarylacetamides: a novel class of late-stage autophagy inhibitors.
- PubChem. (n.d.). 4-Bromo-3-fluorobenzoic acid.
- ResearchGate. (2008). The Many Roles for Fluorine in Medicinal Chemistry.
- Ossila. (n.d.). 3-Chloro-2-fluorobenzoic acid | CAS 161957-55-7.
- Ossila. (n.d.). 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6.
- ACS Publications. (2008). The Many Roles for Fluorine in Medicinal Chemistry.
- PubChem. (n.d.). 2-Chloro-4-iodotoluene.
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A Technical Guide to the Physicochemical Properties and Analysis of Substituted Biphenyl Carboxylic Acids: A Case Study on 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic Acid and Its Isomers
Introduction: The Significance of Biphenyl Carboxylic Acids
Biphenyl carboxylic acids are a class of organic compounds featuring a biphenyl core—two directly connected benzene rings—and a carboxylic acid functional group. This structural motif is of significant interest in medicinal chemistry and materials science. The biphenyl backbone provides a rigid and thermally stable scaffold, while the carboxylic acid group offers a reactive handle for forming a variety of derivatives such as esters, amides, and salts.[1]
Substituted biphenyl carboxylic acids, particularly those with halogen and alkyl groups, are prevalent in the design of novel therapeutics. For instance, compounds like Flurbiprofen and Diflunisal are biphenyl-derived carboxylic acids used as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The specific placement of substituents on the biphenyl rings allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and pharmacokinetic profile.
Physicochemical Properties of 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid
While experimental data is limited, a profile of the physicochemical properties for the isomer 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid can be generated using computational models, which are invaluable in modern drug discovery for predicting molecular behavior.
| Property | Value | Source |
| Molecular Formula | C14H10ClFO2 | PubChem CID 53226650[2] |
| Molecular Weight | 264.68 g/mol | PubChem CID 53226650[2] |
| XLogP3 | 4.2 | PubChem CID 53226650[2] |
| Hydrogen Bond Donor Count | 1 | PubChem CID 53226650[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID 53226650[2] |
| Rotatable Bond Count | 2 | PubChem CID 53226650[2] |
| Exact Mass | 264.0353354 Da | PubChem CID 53226650[2] |
| Topological Polar Surface Area | 37.3 Ų | PubChem CID 53226650[2] |
| Heavy Atom Count | 18 | PubChem CID 53226650[2] |
These properties are computationally generated and provide a baseline for experimental design.
Chemical Structure and Reactivity
The structure of 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid combines several features that dictate its chemical behavior.
Caption: Generalized workflow for the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling.
Exemplary Suzuki-Miyaura Coupling Protocol:
This protocol is a representative, self-validating system. The choice of a palladium catalyst and a phosphine ligand is critical for reaction efficiency, and the base is essential for the transmetalation step.
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify with an aqueous acid (e.g., 1M HCl) to protonate the carboxylic acid, and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Analytical Characterization
Distinguishing between isomers and confirming the structure of the final product is a critical analytical challenge. A multi-technique approach is often necessary.
High-Performance Liquid Chromatography (HPLC/UHPLC)
HPLC and UHPLC are powerful techniques for separating and quantifying fluorinated benzoic acid isomers, often without the need for derivatization.
Step-by-Step HPLC Protocol:
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a higher percentage of an aqueous phase (e.g., water with 0.1% formic acid) and increasing the percentage of an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min for HPLC and 0.4-0.6 mL/min for UHPLC.
-
Detection: UV detection at a wavelength where the aromatic system absorbs (e.g., 254 nm) or mass spectrometry (LC-MS) for confirmation of molecular weight.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram for retention time and peak purity. The high sensitivity of LC-MS/MS allows for detection at µg/L to ng/mL levels. [3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid, one would expect to see:
-
A singlet for the methyl group protons.
-
A series of multiplets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the two benzene rings. The coupling patterns will be complex due to proton-proton and proton-fluorine couplings.
-
A broad singlet for the carboxylic acid proton, which may be exchangeable with D2O.
-
-
¹³C NMR: The carbon NMR will show distinct signals for each carbon atom in the molecule. The carbons attached to fluorine will show a characteristic splitting (C-F coupling).
-
¹⁹F NMR: The fluorine NMR is a highly sensitive technique that will show a signal for the fluorine atom, and its coupling to nearby protons can help confirm its position on the benzene ring.
Applications and Future Directions
Substituted biphenyl carboxylic acids are valuable building blocks in several areas:
-
Drug Discovery: They serve as scaffolds for developing new therapeutic agents, including anti-inflammatory, anti-cancer, and anti-microbial drugs. [1]* Agrochemicals: The biphenyl structure is found in some herbicides and fungicides.
-
Materials Science: These molecules can be used in the synthesis of liquid crystals, polymers with high thermal stability, and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound and its isomers makes them interesting candidates for further investigation in these fields. Future research would involve synthesizing these compounds and screening them for biological activity or incorporating them into novel materials to evaluate their properties.
References
-
Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (2022). Journal of Separation Science, 45(1), 78-93. [Link]
-
BIPHENYL CARBOXYLIC ACID. (n.d.). Ataman Kimya. [Link]
-
Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11-16. [Link]
-
Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. (2009). ResearchGate. [Link]
-
Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. (2012). ResearchGate. [Link]
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PubChem. (n.d.). 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid. PubChem. [Link]
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A Technical Guide to the Spectral Analysis of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques provide a powerful and non-destructive means to confirm the identity and purity of newly synthesized compounds. This guide offers an in-depth technical overview of the predicted spectral data for 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid, a molecule of interest in medicinal chemistry.
Molecular Structure and Predicted Spectroscopic Overview
The chemical structure of this compound is presented below. The molecule consists of a 3-fluorobenzoic acid moiety connected to a 2-chloro-4-methylphenyl ring. The presence of various functional groups and a substituted biphenyl system gives rise to a unique spectral fingerprint.
Chemical Structure:
Caption: Chemical structure of this compound.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for determining the arrangement of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons and the methyl group.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~13.0 - 13.5 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet in the downfield region. |
| ~7.8 - 8.0 | Multiplet | 2H | Aromatic protons on the fluorobenzoic acid ring | The protons on the fluorobenzoic acid ring will be influenced by the electron-withdrawing carboxylic acid and fluorine, and the anisotropic effect of the second aromatic ring, leading to complex splitting patterns in the downfield region. |
| ~7.3 - 7.6 | Multiplet | 3H | Aromatic protons on the chloromethylphenyl ring | The protons on the 2-chloro-4-methylphenyl ring will show complex splitting due to their relative positions and coupling with each other. |
| ~2.4 | Singlet | 3H | -CH₃ | The methyl group protons are expected to be a singlet in the upfield region. |
Interpretation of Predicted ¹H NMR Spectrum:
The downfield region of the spectrum will be dominated by the signals from the aromatic protons. The fluorine atom will cause additional splitting (coupling) of the adjacent proton signals on the fluorobenzoic acid ring. The protons on the 2-chloro-4-methylphenyl ring will also exhibit a complex splitting pattern due to their chemical environment. The broad singlet corresponding to the carboxylic acid proton is a key identifier. The singlet for the methyl group in the upfield region confirms the presence of the tolyl moiety.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~165 - 170 | -COOH | The carboxylic acid carbon is expected to be in the far downfield region. |
| ~158 - 162 (doublet) | C-F | The carbon directly attached to the fluorine will appear as a doublet due to C-F coupling. |
| ~125 - 145 | Aromatic carbons | The remaining aromatic carbons will appear in this range, with their specific shifts influenced by the substituents. The carbon attached to the chlorine will be in the more downfield part of this range. |
| ~20 - 25 | -CH₃ | The methyl carbon will be in the upfield region. |
Interpretation of Predicted ¹³C NMR Spectrum:
The spectrum will be characterized by the downfield signal of the carboxylic acid carbon. A key feature will be the doublet for the carbon atom bonded to fluorine, a result of one-bond carbon-fluorine coupling. The remaining aromatic carbons will provide a complex set of signals, and their precise assignment would require advanced 2D NMR techniques. The upfield signal for the methyl carbon confirms its presence.
Predicted Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be the preferred method for accurate mass determination.
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an ESI mass spectrometer, which is a soft ionization technique suitable for polar molecules like carboxylic acids.
-
Data Acquisition: Acquire the spectrum in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. In positive ion mode, the protonated molecule [M+H]⁺ might be seen.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z (Monoisotopic) | Notes |
| [M]⁺ | 264.0404 | Molecular ion |
| [M-H]⁻ | 263.0326 | Deprotonated molecule (negative ion mode) |
| [M-OH]⁺ | 247.0373 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 219.0431 | Loss of carboxylic acid group |
Isotopic Pattern:
A crucial feature in the mass spectrum will be the isotopic pattern due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This will result in two molecular ion peaks, one at m/z corresponding to the molecule with ³⁵Cl and another, approximately one-third the intensity, at m/z+2 corresponding to the molecule with ³⁷Cl.
Caption: A generalized workflow for mass spectrometry analysis.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, aromatic rings, and halogen substituents.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted IR Data:
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1200-1300 | C-O stretch | Carboxylic acid |
| ~1000-1100 | C-F stretch | Aryl-fluoride |
| ~700-800 | C-Cl stretch | Aryl-chloride |
Interpretation of Predicted IR Spectrum:
The most prominent feature will be the very broad O-H stretching band of the carboxylic acid in the 2500-3300 cm⁻¹ region, which will likely overlap with the aromatic C-H stretches. The strong, sharp absorption around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) group of the carboxylic acid. The presence of aromatic rings will be confirmed by the C=C stretching vibrations. The C-F and C-Cl stretching vibrations are expected in the fingerprint region.
Caption: Relationship between molecular structure and spectral data.
Conclusion
This technical guide provides a comprehensive predicted spectral analysis of this compound. While experimental data is not currently available, the predictions presented herein are grounded in the fundamental principles of spectroscopy and data from analogous compounds. This guide serves as a valuable resource for scientists and researchers involved in the synthesis and characterization of this and related molecules, providing a clear expectation of the spectral data to be obtained. The detailed protocols and interpretations offer a practical framework for the structural elucidation of novel compounds in the field of drug discovery.
References
- Note: As no direct spectral data was found for the target compound, this reference list includes sources for general spectroscopic principles and data for analogous compounds that informed the predictions in this guide.
-
PubChem. 4-Fluorobenzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Chlorobenzoic acid. National Center for Biotechnology Information. [Link]
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Royal Society of Chemistry. Supplementary Information. [Link][1]
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An In-depth Technical Guide on the Discovery and History of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid
This technical guide provides a comprehensive overview of the synthesis and plausible discovery context of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic synthesis of this complex biaryl carboxylic acid, grounded in the principles of modern cross-coupling chemistry. While a specific historical record of the "discovery" of this exact molecule is not prominent in the scientific literature, its existence is a logical outcome of the systematic exploration of chemical space for novel bioactive compounds. The rationale for its synthesis can be inferred from the known biological activities of structurally related fluorinated biaryl compounds, which are of significant interest in medicinal chemistry.
Introduction: The Significance of Fluorinated Biaryl Scaffolds
Biaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine atoms into these structures can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. The target molecule, this compound, combines the biaryl motif with a specific pattern of halogen and methyl substitution, making it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The strategic placement of the fluoro and chloro substituents, along with the methyl group, allows for fine-tuning of the electronic and steric properties of potential drug candidates.
Retrosynthetic Analysis and Synthesis Strategy
The most logical and efficient approach for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.
The retrosynthetic analysis reveals two key precursors: a suitably halogenated 3-fluorobenzoic acid derivative and (2-chloro-4-methylphenyl)boronic acid.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Precursors
Preparation of 3-Fluoro-4-bromobenzoic acid
This precursor can be synthesized from commercially available starting materials. One common route involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction. Alternatively, direct bromination of 3-fluorobenzoic acid can be employed, although this may lead to isomeric mixtures requiring purification. A more controlled synthesis starts from 4-bromo-3-fluoroaniline, which can be converted to the corresponding benzoic acid via diazotization and subsequent cyanation, followed by hydrolysis.
Preparation of (2-Chloro-4-methylphenyl)boronic acid
This boronic acid derivative is commercially available from various chemical suppliers, which is the most practical approach for laboratory-scale synthesis of the target molecule. For large-scale production, it can be synthesized from 2-chloro-4-methylaniline via diazotization followed by a reaction with a boronic ester and subsequent hydrolysis, or through the reaction of the corresponding Grignard reagent with a trialkyl borate.
The Key Synthetic Step: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction provides a robust and versatile method for the formation of the biaryl bond in this compound. The reaction involves the palladium-catalyzed coupling of 3-fluoro-4-bromobenzoic acid with (2-chloro-4-methylphenyl)boronic acid in the presence of a base.
Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.
Causality Behind Experimental Choices
-
Palladium Catalyst: A critical choice for a successful Suzuki coupling. For this type of transformation, a palladium(0) source is required to initiate the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice due to its stability and commercial availability. The phosphine ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle.
-
Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling. It activates the boronic acid by forming a more nucleophilic boronate species. An aqueous solution of a mild inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is often used. These bases are effective and generally do not interfere with the carboxylic acid functionality.[1][2]
-
Solvent System: A mixture of an organic solvent and water is typically employed. The organic solvent (e.g., toluene, dioxane, or DMF) dissolves the organic reactants and the palladium catalyst, while the aqueous phase dissolves the inorganic base. This biphasic system facilitates the interaction of all components.
Detailed Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Fluoro-4-bromobenzoic acid
-
(2-Chloro-4-methylphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-fluoro-4-bromobenzoic acid (1.0 eq), (2-chloro-4-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by degassed water.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water and diethyl ether to the flask and transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Caption: Experimental workflow for the synthesis of the target molecule.
Quantitative Data Summary
| Reactant/Reagent | Molar Ratio (eq) | Molecular Weight ( g/mol ) |
| 3-Fluoro-4-bromobenzoic acid | 1.0 | 219.00 |
| (2-Chloro-4-methylphenyl)boronic acid | 1.2 | 184.42 |
| Tetrakis(triphenylphosphine)palladium(0) | 0.03 | 1155.57 |
| Potassium carbonate | 2.0 | 138.21 |
Conclusion and Future Outlook
This technical guide has outlined a robust and plausible synthetic pathway for this compound, a compound of interest in medicinal chemistry. The history of this molecule is intrinsically linked to the development and refinement of palladium-catalyzed cross-coupling reactions, which have enabled the efficient synthesis of a vast array of complex biaryl structures. While the direct biological activity of this specific compound is not yet widely reported, its structural motifs suggest potential as an intermediate for the development of novel therapeutic agents, particularly in areas where fluorinated biaryls have shown promise, such as in the development of antibacterial or anti-inflammatory drugs.[3][4] Future research should focus on the synthesis and biological evaluation of derivatives of this scaffold to explore its full potential in drug discovery.
References
- BenchChem. (2025). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid.
- Google Patents. (2016). FLUORINE-SUBSTITUTED PHENYL BENZOATES AND PROCESS FOR THEIR PREP ARATION - Patent 0203195.
- Google Patents. (2016). AU2016367510A1 - Substituted benzazinones as antibacterial compounds.
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
- ChemicalBook. (n.d.). 4-Chloro-2-fluorobenzoic acid synthesis.
- Chem-Impex. (n.d.). 4-Chloro-3-fluorobenzoic acid.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).
- ResearchGate. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential.
-
Royal Society of Chemistry. (n.d.). . Retrieved from Royal Society of Chemistry.
- Google Patents. (2015). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Google Patents. (2013). ( 12 ) United States Patent.
- Google Patents. (2016). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Guidechem. (n.d.). What is the synthesis and application of 2-Chloro-4-fluorobenzoic acid? - FAQ.
-
National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). 4-Fluorobenzoic acid.
- PubChem. (n.d.). 4-Chloro-3-fluorobenzoic acid.
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Unlocking the Therapeutic Potential of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid: A Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, novel chemical entities present both an opportunity and a challenge. The compound 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid, a biaryl carboxylic acid derivative, stands as one such molecule with untapped therapeutic potential. The absence of established biological targets necessitates a structured and rational approach to uncover its mechanism of action. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. By leveraging insights from structurally similar molecules and employing state-of-the-art target identification methodologies, we lay a roadmap from initial hypothesis to experimental validation. This document is designed not as a rigid template, but as a dynamic guide, fostering a deep understanding of the scientific rationale behind each proposed step and empowering researchers to make informed decisions in their quest for novel therapeutics.
Introduction: The Rationale for Investigating this compound
The biaryl motif is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs.[1] Its conformational flexibility allows for optimal binding to a diverse range of biological targets. The subject of this guide, this compound, is characterized by this biaryl core, a carboxylic acid group, and halogen substitutions (chlorine and fluorine). These features are not merely structural; they are potent modulators of a molecule's pharmacokinetic and pharmacodynamic properties.
-
Fluorine and Chlorine Substituents: The inclusion of halogen atoms, particularly fluorine, can significantly enhance metabolic stability, binding affinity, and bioavailability.[2] Chloro- and fluoro-substituted benzoic acids are versatile precursors in the synthesis of agrochemicals and pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]
-
Carboxylic Acid Moiety: This functional group is a common feature in many drugs, often acting as a key interacting group with the target protein, for example, by forming salt bridges or hydrogen bonds with amino acid residues in a binding pocket.
-
Biaryl Scaffold: This structural class has been associated with a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[5][6]
Given these structural attributes, a systematic investigation is warranted to elucidate the compound's biological targets and, consequently, its therapeutic potential. Target identification is a pivotal stage in drug discovery, enabling a deeper understanding of a compound's mode of action and facilitating its optimization for selectivity and reduced side effects.[7]
Hypothesized Therapeutic Arenas and Potential Molecular Targets
Based on the chemical structure of this compound and the known activities of analogous compounds, we can postulate several plausible therapeutic areas and molecular targets.
Anti-inflammatory and Analgesic Applications
Rationale: Biaryl compounds are structurally similar to several known anti-inflammatory drugs. For instance, Diflunisal is a biaryl drug, and Diclofenac is synthesized from a chloro-substituted benzoic acid derivative.[3][5] The presence of the carboxylic acid group is also a hallmark of the NSAID class of drugs.
Potential Targets:
-
Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): These are the primary targets of most NSAIDs. Inhibition of COX enzymes blocks the production of prostaglandins, which are key mediators of inflammation and pain.
-
5-Lipoxygenase (5-LOX): Another key enzyme in the inflammatory cascade, responsible for the production of leukotrienes. Dual COX/5-LOX inhibitors are of significant interest.
Hypothesized Mechanism: Competitive inhibition at the arachidonic acid binding site of the COX enzymes.
Metabolic Disorders: Hyperuricemia and Gout
Rationale: Recent studies have identified novel biphenyl carboxylic acid derivatives as potent inhibitors of Urate Transporter 1 (URAT1).[8] URAT1 is a clinically validated target for the treatment of hyperuricemia, the underlying cause of gout.[8]
Potential Target:
-
Urate Transporter 1 (URAT1; SLC22A12): A renal transporter responsible for the reabsorption of uric acid from the urine back into the blood.
Hypothesized Mechanism: The compound could act as a competitive inhibitor, blocking the urate binding site of the transporter and promoting the excretion of uric acid.
Oncology
Rationale: The structural motifs present in this compound are found in molecules targeting key cancer pathways. For example, derivatives of 5-Chloro-2-fluorobenzoic acid have been used to develop Aurora kinase inhibitors.[9] Additionally, some biarylacetamides have been identified as autophagy inhibitors, a promising strategy in cancer therapy.[6] New derivatives of 4-amino-3-chloro benzoate esters have also been investigated as EGFR inhibitors.[10]
Potential Targets:
-
Protein Kinases (e.g., Aurora Kinases, EGFR): These enzymes are often dysregulated in cancer and are major targets for cancer therapeutics.
-
Autophagy-related Proteins: Inhibition of autophagy can enhance the efficacy of other anticancer therapies.
Hypothesized Mechanism: ATP-competitive inhibition of the kinase domain or modulation of protein-protein interactions in the autophagy pathway.
Antibacterial Agents
Rationale: A structurally related compound, 3-Fluoro-4-(4-methylphenyl)benzoic acid, is known as a building block for novel antibacterial agents.[11] The proposed mechanism for some of these agents is the inhibition of bacterial fatty acid biosynthesis (FAB), a pathway essential for bacterial survival.[11]
Potential Target:
-
Enzymes in the Bacterial Fatty Acid Biosynthesis (FAB) Pathway: A pathway that is distinct from that in mammals, making it an attractive target for selective antibacterial drugs.
Hypothesized Mechanism: Inhibition of one of the key enzymes in the FAB pathway, disrupting the formation of the bacterial cell membrane.
The following diagram illustrates the potential signaling pathways that could be modulated by this compound, based on the hypothesized targets.
Caption: Potential signaling pathways modulated by the compound.
A Phased Experimental Approach to Target Identification and Validation
A multi-pronged strategy is essential for unequivocally identifying the molecular target(s) of this compound. This process can be divided into three logical phases: phenotypic screening, unbiased target identification, and rigorous target validation.
Phase 1: Broad Phenotypic Screening
The initial step is to perform broad phenotypic screens to uncover the compound's biological activity and guide the hypothesis for its mechanism of action.
| Assay Type | Objective | Cell Lines / Organisms | Key Readouts |
| Anti-Proliferation Screen | To assess cytotoxic or cytostatic effects. | Panel of cancer cell lines (e.g., NCI-60) and a non-cancerous control line (e.g., HEK293). | IC50 values, cell cycle arrest, apoptosis markers (e.g., caspase activation). |
| Antimicrobial Screen | To evaluate antibacterial and antifungal activity. | Panel of clinically relevant bacteria (e.g., MRSA, VRE) and fungi. | Minimum Inhibitory Concentration (MIC) values. |
| Anti-inflammatory Assay | To test for anti-inflammatory properties. | Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7). | Inhibition of nitric oxide (NO) production, cytokine release (e.g., TNF-α, IL-6). |
Phase 2: Unbiased Target Identification
Based on the results of the phenotypic screens, an appropriate unbiased target identification method should be employed. The two main strategies are affinity-based and label-free methods.[7]
The following diagram outlines a general workflow for these approaches.
Caption: General workflow for target identification.
Detailed Protocol: Affinity-Based Pull-Down [7][12]
This method relies on immobilizing the small molecule to isolate its binding partners from a complex protein mixture.
-
Probe Synthesis:
-
Identify a non-essential site on this compound for linker attachment through Structure-Activity Relationship (SAR) studies.
-
Synthesize a derivative with a linker (e.g., polyethylene glycol) terminating in a biotin tag.
-
Confirm that the biotinylated probe retains the biological activity observed in Phase 1.
-
-
Preparation of Cell Lysate:
-
Culture cells from a sensitive cell line identified in Phase 1 to ~80-90% confluency.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the cell lysate with the biotinylated probe for 2-4 hours at 4°C.
-
As a negative control, incubate another aliquot of lysate with an inactive structural analog or biotin alone.
-
Add streptavidin-coated agarose beads to the lysate and incubate for another 1-2 hours to capture the probe-protein complexes.[7]
-
-
Elution and Identification:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins using a competitive elution buffer (e.g., excess biotin) or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands that are unique to the active probe lane and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Phase 3: Target Validation
Once a list of potential target proteins ("hits") is generated, it is crucial to validate them to confirm that they are directly responsible for the compound's biological effects.[13]
Step 1: Direct Binding Confirmation
-
Thermal Shift Assay (DSF): A high-throughput method to assess whether the compound binds to and stabilizes the purified candidate protein.
-
Surface Plasmon Resonance (SPR): Provides quantitative data on binding kinetics (association and dissociation rates) and affinity (KD).
Step 2: Biochemical Functional Assays
-
If the identified target is an enzyme, perform an in vitro enzyme activity assay to determine if the compound inhibits or activates it. This will yield quantitative measures such as IC50 or EC50 values.
Step 3: Cellular Target Engagement and Validation
-
Cellular Thermal Shift Assay (CETSA): Confirms that the compound binds to the target protein in a cellular environment.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the phenotype of the knockdown/knockout cells mimics the effect of the compound, it provides strong evidence for on-target activity.
-
Downstream Pathway Analysis: Measure the effect of the compound on known downstream substrates or signaling events of the target protein (e.g., by Western blot or qPCR).
Conclusion and Future Directions
The journey to elucidate the therapeutic targets of a novel compound like this compound is a meticulous process that bridges chemistry, biology, and pharmacology. This guide provides a robust, hypothesis-driven framework for this endeavor. By systematically progressing from broad phenotypic screening to specific, unbiased target identification and finally to rigorous validation, researchers can confidently uncover the mechanism of action of this promising molecule. The insights gained will be instrumental in guiding lead optimization, defining potential clinical indications, and ultimately translating a novel chemical entity into a potential therapeutic agent. The path forward involves not just the execution of these protocols, but a continuous cycle of hypothesis, experimentation, and data-driven refinement.
References
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Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. Available at: [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]
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Zhang, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences. Available at: [Link]
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Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]
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Teixeira, C., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. Available at: [Link]
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ResearchGate. (n.d.). The best biarylalkyl carboxylic acid derivatives from previous studies. Available at: [Link]
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Teixeira, C., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PubMed. Available at: [Link]
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Kumar, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances. Available at: [Link]
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D'Arcy, P., et al. (2024). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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LookChem. (n.d.). Fluoro-benzoic acid series. Available at: [Link]
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ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available at: [Link]
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Wang, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules. Available at: [Link]
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The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Available at: [Link]
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Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry. Available at: [Link]
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PubChem. (n.d.). 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid. Available at: [Link]
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Global Scientific Journals. (2021). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
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PubChem. (n.d.). 4-Chloro-3-fluorobenzoic acid. Available at: [Link]
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Al-Omair, M. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Drug Targeting. Available at: [Link]
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Introduction: Rationale for the In-Vitro Evaluation of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid
An In-Depth Technical Guide to the Preliminary In-Vitro Investigation of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid
This compound is a novel biphenyl carboxylic acid derivative. Its structural features, including a halogenated and methylated phenyl ring linked to a fluorobenzoic acid moiety, suggest a potential for biological activity. The presence of fluorine can enhance metabolic stability and binding affinity, while the biphenyl scaffold is common in compounds with anti-inflammatory properties.[1] Structurally related fluorophenyl-substituted compounds have demonstrated potent antibacterial properties.[1] This guide outlines a comprehensive in-vitro strategy to conduct a preliminary assessment of the cytotoxic and anti-inflammatory potential of this compound, providing a foundation for further drug development efforts.
The following sections detail a logical, tiered approach to the in-vitro evaluation, beginning with fundamental cytotoxicity profiling to establish a safe therapeutic window, followed by a series of assays to probe potential anti-inflammatory mechanisms. Each protocol is designed to be self-validating, with appropriate controls and clear data interpretation pathways.
Part 1: Foundational Cytotoxicity Profiling
A critical initial step in the evaluation of any novel compound is to determine its effect on cell viability. This establishes the concentration range for subsequent mechanistic studies and identifies any inherent toxicity. We will employ two robust, complementary colorimetric assays: the MTT assay to assess metabolic activity and the LDH assay to measure membrane integrity.[2]
Assessment of Metabolic Activity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability by measuring the metabolic activity of living cells.[3] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Plate a suitable human cell line (e.g., HEK293 for general toxicity or THP-1 monocytes for immunological relevance) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A typical starting concentration range would be from 0.1 µM to 100 µM. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) should be included.[2]
-
Incubation: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24, 48, or 72 hours.[3]
-
MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours, allowing for formazan crystal formation.[3]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Assessment of Membrane Integrity via Lactate Dehydrogenase (LDH) Assay
The LDH assay serves as a complementary method to the MTT assay, quantifying cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2][4] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the desired incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[3]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercially available kit to each well containing the supernatant.[3]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3]
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to a maximum LDH release control (cells lysed with a detergent).[4]
| Assay | Endpoint | Cell Line | IC₅₀ (µM) |
| MTT | Metabolic Activity | HEK293 | To be determined |
| MTT | Metabolic Activity | THP-1 | To be determined |
| LDH | Membrane Integrity | HEK293 | To be determined |
| LDH | Membrane Integrity | THP-1 | To be determined |
Part 2: Probing Anti-Inflammatory Potential
Based on the non-toxic concentration range determined in Part 1, we will investigate the anti-inflammatory properties of this compound. This will involve examining its ability to inhibit key inflammatory mediators and pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[5] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX-1 and/or COX-2.[6] An in-vitro COX inhibitor screening assay can determine if the test compound has a similar mechanism of action.
-
Assay Preparation: Utilize a commercially available colorimetric or fluorometric COX inhibitor screening kit.[6]
-
Enzyme and Compound Incubation: In a 96-well plate, pre-incubate the recombinant COX-1 or COX-2 enzyme with various concentrations of this compound for a specified time at 37°C. A known COX inhibitor (e.g., celecoxib for COX-2) should be used as a positive control.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and a colorimetric or fluorometric probe.
-
Signal Detection: Monitor the appearance of the oxidized product at the appropriate wavelength (e.g., 590 nm for a colorimetric assay) over time using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[6]
| Enzyme | IC₅₀ (µM) | Selectivity Index (SI) |
| COX-1 | To be determined | To be determined |
| COX-2 | To be determined |
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a primary activator of inflammation.[8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB.[8] Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α), IκB is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[8][9]
Caption: Canonical NF-κB signaling pathway activation.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) on sterile coverslips in a 24-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) or TNF-α for 30-60 minutes to induce NF-κB activation.[10]
-
Immunofluorescence Staining: Fix, permeabilize, and stain the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated or effectively treated cells, the p65 signal will be predominantly cytoplasmic. In stimulated, untreated cells, the p65 signal will be concentrated in the nucleus. Quantify the nuclear translocation in multiple fields of view.
Quantification of Pro-Inflammatory Cytokine Release
A hallmark of inflammation is the production and release of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6).[10] An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the effect of the test compound on the secretion of these key cytokines.
-
Cell Stimulation and Supernatant Collection: Seed macrophages (e.g., differentiated THP-1 cells) in a 24-well plate. Pre-treat with the test compound before stimulating with LPS for a defined period (e.g., 4-24 hours).[10][11]
-
ELISA Procedure: Collect the cell culture supernatants and perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.[12]
-
Data Analysis: Generate a standard curve using recombinant cytokines. Determine the concentration of each cytokine in the experimental samples and calculate the percentage of inhibition relative to the LPS-stimulated control.
Caption: Tiered workflow for in-vitro anti-inflammatory screening.
Conclusion and Future Directions
This in-depth technical guide provides a robust framework for the preliminary in-vitro evaluation of this compound. The tiered approach, starting with cytotoxicity and progressing to specific anti-inflammatory mechanisms, ensures a comprehensive initial assessment. Positive results from these studies, such as potent and selective COX-2 inhibition or significant suppression of the NF-κB pathway and cytokine release, would provide a strong rationale for advancing the compound to more complex cellular models and subsequent in-vivo studies.
References
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De, S., et al. (2009). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. ResearchGate. Available from: [Link]
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Karasu, M., et al. (2015). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS One. Available from: [Link]
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Faraoni, I., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. BioMed Research International. Available from: [Link]
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Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. Available from: [Link]
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Albakri, S. N., et al. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Cureus. Available from: [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available from: [Link]
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Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One. Available from: [Link]
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Lee, S., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules. Available from: [Link]
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Al-Suhaimi, E. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available from: [Link]
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Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules. Available from: [Link]
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Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One. Available from: [Link]
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Zhang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules. Available from: [Link]
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Moga, M. A., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine. Available from: [Link]
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NF-kappaB Signaling Pathway. RayBiotech. Available from: [Link]
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D'souza, S., et al. (2021). Assaying Homodimers of NF-κB in Live Single Cells. Frontiers in Cell and Developmental Biology. Available from: [Link]
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NF-κB. Wikipedia. Available from: [Link]
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Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology. Available from: [Link]
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Khan, I., et al. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Letters in Drug Design & Discovery. Available from: [Link]
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Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. (2008). Bioorganic & Medicinal Chemistry. Available from: [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. Available from: [Link]
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4-Chloro-3-fluorobenzoic acid. PubChem. Available from: [Link]
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Pisano, S., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. Available from: [Link]
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Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid
Introduction
4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science.[1][2] The unique substitution pattern of this molecule, featuring chloro, fluoro, and methyl groups, presents both challenges and opportunities in its synthesis. This document provides a comprehensive guide to a robust and efficient protocol for the synthesis of this target compound, leveraging the powerful palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5][6] This methodology is widely employed in the pharmaceutical industry for the creation of complex molecular architectures from smaller, readily available building blocks.[4]
This guide is intended for researchers, scientists, and drug development professionals. It not only outlines the step-by-step procedure but also delves into the underlying chemical principles, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization.
Reaction Scheme
The synthesis of this compound is achieved via a Suzuki-Miyaura cross-coupling reaction between (2-chloro-4-methylphenyl)boronic acid and 4-bromo-3-fluorobenzoic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| 4-Bromo-3-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 175711-83-8 | >98% purity |
| (2-Chloro-4-methylphenyl)boronic acid | C₇H₈BClO₂ | 169.40 | 452972-09-9 | >97% purity |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 14221-01-3 | Store under inert atmosphere |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Finely powdered, dried before use |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 123-91-1 | Degassed prior to use |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Degassed prior to use |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS grade |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | ACS grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | For drying organic layers |
| Celite® | 61790-53-2 | For filtration |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-fluorobenzoic acid (2.19 g, 10.0 mmol, 1.0 equiv), (2-chloro-4-methylphenyl)boronic acid (2.03 g, 12.0 mmol, 1.2 equiv), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv).
-
Rationale: An excess of the boronic acid is used to ensure complete consumption of the limiting aryl bromide. Potassium carbonate acts as the base necessary for the transmetalation step. [7]
-
-
Catalyst Addition and Solvent Degassing:
-
In a separate vial, weigh tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 0.05 equiv).
-
Rationale: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. [3]A 5 mol% loading is typically sufficient.
-
Add the catalyst to the reaction flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Add degassed 1,4-dioxane (40 mL) and degassed deionized water (10 mL) to the flask via syringe.
-
Rationale: The solvent system of dioxane and water is effective for dissolving both the organic substrates and the inorganic base. [3]Degassing removes dissolved oxygen which can deactivate the catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 50 mL of deionized water to the flask.
-
Acidify the aqueous mixture to a pH of approximately 2 using 2 M hydrochloric acid. This will protonate the carboxylic acid, making it less soluble in water and more soluble in the organic extraction solvent.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure product.
-
Rationale: Purification is necessary to remove unreacted starting materials, catalyst residues, and any side products.
-
Product Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the expected regions with appropriate splitting patterns. A singlet for the methyl group. A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule, including the quaternary carbons and the carbonyl carbon of the carboxylic acid. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₄H₁₀ClFO₂ = 264.68 g/mol ). [8] |
| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and C-F and C-Cl stretches. |
| Melting Point | A sharp melting point is indicative of high purity. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen.
-
Hydrochloric acid is corrosive.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure the catalyst was stored properly under an inert atmosphere. Use a fresh batch of catalyst. |
| Insufficient degassing | Thoroughly degas all solvents and the reaction vessel. | |
| Poor quality reagents | Use high-purity starting materials and a dry, finely powdered base. | |
| Presence of starting material | Incomplete reaction | Increase the reaction time or temperature. Consider increasing the catalyst loading or using a more active ligand. |
| Formation of side products | Homo-coupling of the boronic acid | This can occur if the reaction conditions are not optimal. Ensure proper stoichiometry and consider using a different palladium precursor or ligand. |
| Difficulty in purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Consider using a different purification technique, such as recrystallization. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can successfully synthesize this valuable compound for a variety of applications in drug discovery and materials science.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
PubMed. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
-
ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
-
Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
PubChem. 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid. [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic Acid
Introduction: Strategic C-C Bond Formation in Complex Molecules
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a contribution recognized with the 2010 Nobel Prize in Chemistry.[3] This guide provides an in-depth technical overview and a detailed protocol for the Suzuki-Miyaura coupling of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid, a substrate presenting the dual challenges of a sterically hindered and electronically deactivated aryl chloride, alongside a fluorine-substituted benzoic acid moiety.
The biaryl motif is a common core in numerous drug candidates, and the specific substitution pattern of the target product can significantly influence its pharmacological properties. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid group provides a handle for further functionalization, such as amide bond formation.[1] This application note is designed for researchers, scientists, and drug development professionals seeking to leverage the Suzuki-Miyaura coupling for the synthesis of complex, functionalized biaryl compounds.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Cl bond of this compound) to form a Pd(II) intermediate.[2] This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6][7]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple to form the new C-C bond of the biaryl product, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[5]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of reaction parameters may be necessary for specific substrates.
Reagents and Materials
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |
| This compound | Aryl Halide | 1.0 mmol, 1.0 equiv. |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 mmol, 1.2 - 1.5 equiv. |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | Catalyst Precursor | 0.01 - 0.05 mmol, 1-5 mol% |
| Ligand (e.g., SPhos, XPhos) | Stabilizes & Activates Catalyst | 0.02 - 0.10 mmol, 2-10 mol% |
| Base (e.g., K₃PO₄, Cs₂CO₃) | Activates Boronic Acid | 2.0 - 3.0 mmol, 2.0 - 3.0 equiv. |
| Solvent (e.g., Dioxane/H₂O, Toluene/H₂O) | Reaction Medium | 5 - 10 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying Agent | As needed |
| Silica Gel | Stationary Phase for Chromatography | As needed |
| Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate) | Mobile Phase | As needed |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[8]
-
Rationale: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical for promoting the oxidative addition of the less reactive aryl chloride.[6] Strong inorganic bases like K₃PO₄ are often effective in these couplings.[8]
-
-
Degassing the Reaction Mixture:
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three to five times. This process is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Add the degassed solvent system (e.g., 8 mL of dioxane and 2 mL of water) via syringe.[10] The use of a biphasic solvent system is common in Suzuki reactions, and a small amount of water is often beneficial.[3]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11] The optimal temperature will depend on the specific substrates and catalyst system.
-
Rationale: Elevated temperatures are often required to overcome the activation barrier for the oxidative addition of aryl chlorides.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[12][13] To do this, carefully withdraw a small aliquot of the reaction mixture under an inert atmosphere.
-
Rationale: Real-time monitoring allows for the determination of the reaction endpoint, preventing unnecessary heating and potential side reactions.[14] NMR spectroscopy can also be a powerful tool for monitoring the reaction, especially for fluorine-containing molecules.[15]
-
-
Work-up Procedure:
-
Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[16]
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[16]
-
Rationale: The aqueous work-up removes the inorganic base and other water-soluble byproducts. For products with higher polarity, care must be taken to avoid loss of product to the aqueous layer.[17]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[18]
-
Rationale: Chromatography is typically necessary to remove residual catalyst, ligand, and any unreacted starting materials or side products.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. vapourtec.com [vapourtec.com]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
- 14. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. youtube.com [youtube.com]
Large-scale synthesis of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid
An Application Note and Protocol for the Large-Scale Synthesis of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of this compound, a key biaryl carboxylic acid intermediate with potential applications in the pharmaceutical and agrochemical industries. The synthetic strategy is centered around a robust and scalable Suzuki-Miyaura cross-coupling reaction. This guide offers detailed, step-by-step protocols for the preparation of key starting materials, the execution of the core cross-coupling reaction, and the subsequent purification of the final product. The rationale behind critical process parameters, including the choice of catalyst, base, and solvent system, is discussed to provide a deeper understanding of the reaction mechanism and ensure successful implementation and scale-up.
Introduction and Synthetic Strategy
The synthesis of substituted biaryl compounds is a cornerstone of modern medicinal and process chemistry.[1] this compound is a complex molecule whose synthesis presents the challenge of selectively forming a carbon-carbon bond between two substituted aromatic rings. For industrial-scale production, the chosen synthetic route must be efficient, cost-effective, and reproducible.[2]
The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its numerous advantages in large-scale settings. These include the use of thermally stable and less toxic organoboron reagents, tolerance to a wide variety of functional groups, and the ability to run the reaction in aqueous media, which simplifies work-up and improves the process's environmental footprint.[3][4][5]
Our strategy involves the palladium-catalyzed coupling of two key intermediates: 4-Bromo-3-fluorobenzoic acid and (2-Chloro-4-methylphenyl)boronic acid .
Caption: Overall synthetic pathway for the target molecule.
Synthesis of Key Intermediates
Protocol 1: Large-Scale Synthesis of 4-Bromo-3-fluorobenzoic Acid
The synthesis of this key intermediate can be accomplished via a multi-step sequence starting from 3-fluorobenzoic acid.[6] This involves nitration, reduction of the nitro group to an amine, and a subsequent Sandmeyer-type bromination.
Step-by-Step Protocol:
-
Nitration: Charge 3-fluorobenzoic acid into a reactor with sulfuric acid. Cool the mixture and slowly add nitric acid, maintaining a low temperature to control the exothermic reaction and ensure regioselectivity. The primary product will be 3-fluoro-4-nitrobenzoic acid.
-
Reduction: The resulting 3-fluoro-4-nitrobenzoic acid is reduced to 3-fluoro-4-aminobenzoic acid. This can be achieved using standard industrial reducing agents like iron powder in the presence of an acid.[6]
-
Diazotization and Bromination (Sandmeyer Reaction): The 3-fluoro-4-aminobenzoic acid is converted to its diazonium salt by treatment with sodium nitrite in an acidic medium (e.g., HBr). The diazonium salt is then reacted with a copper(I) bromide solution to yield the final product, 4-Bromo-3-fluorobenzoic acid.
-
Purification: The crude product is isolated by filtration and purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Protocol 2: Synthesis of (2-Chloro-4-methylphenyl)boronic acid
This boronic acid derivative can be reliably synthesized from 1-bromo-2-chloro-4-methyltoluene via a lithium-halogen exchange followed by reaction with a borate ester.
Step-by-Step Protocol:
-
Lithiation: In a reactor under an inert nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-methyltoluene in a dry ethereal solvent like THF or MTBE. Cool the solution to a low temperature (typically below -70°C).
-
Boronation: Slowly add a solution of n-butyllithium to the cooled mixture to perform the lithium-halogen exchange. After stirring, add triisopropyl borate dropwise, maintaining the low temperature.
-
Hydrolysis: Allow the reaction to warm to room temperature and then quench it with an aqueous acid (e.g., HCl). This hydrolysis step converts the boronate ester into the desired boronic acid.
-
Isolation: The product is extracted into an organic solvent. The boronic acid is then typically isolated as a solid by crystallization after solvent removal.
Part II: Large-Scale Suzuki-Miyaura Coupling Protocol
This section details the core C-C bond-forming reaction. The protocol is designed for scalability and reproducibility.
Reagents and Reaction Parameters
| Component | Role | Typical Molar Eq. | Rationale / Notes |
| 4-Bromo-3-fluorobenzoic acid | Electrophile | 1.0 | The limiting reagent. |
| (2-Chloro-4-methylphenyl)boronic acid | Nucleophile | 1.1 - 1.5 | A slight excess is used to ensure complete consumption of the more valuable bromo-acid. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst | 0.005 - 0.02 | The choice of catalyst and ligand is critical for reaction efficiency.[4] Modern catalysts may allow for lower loadings. |
| Base (e.g., K₂CO₃, K₃PO₄) | Activator | 2.0 - 3.0 | Essential for the transmetalation step of the catalytic cycle.[2][5] Aqueous solutions are highly effective. |
| Solvent System (e.g., Toluene/Water, Dioxane/Water) | Medium | 5 - 10 Volumes | A biphasic system is often used on a large scale to facilitate the reaction and subsequent work-up.[2] |
| Reaction Temperature | Parameter | 80 - 110 °C | Dependent on the solvent and catalyst system used. |
| Reaction Time | Parameter | 4 - 24 hours | Monitored by in-process controls (e.g., HPLC). |
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][7] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Step-by-Step Experimental Protocol
-
Reactor Setup: Charge the reaction vessel with 4-Bromo-3-fluorobenzoic acid (1.0 eq) and (2-Chloro-4-methylphenyl)boronic acid (1.2 eq).
-
Inerting: Seal the reactor and purge thoroughly with an inert gas (Nitrogen or Argon) to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Base Addition: Add the chosen organic solvent (e.g., Toluene) followed by an aqueous solution of the base (e.g., K₂CO₃, 2.5 eq).
-
Catalyst Charging: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 eq) to the stirred mixture.
-
Heating and Monitoring: Heat the reaction mixture to the target temperature (e.g., 90 °C) with vigorous stirring to ensure good mixing between the phases. Monitor the reaction progress by periodically taking samples and analyzing them via HPLC until the starting material is consumed.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature in preparation for the work-up procedure.
Product Isolation and Purification
A critical phase of the synthesis is the effective separation of the acidic product from the catalyst residues, excess boronic acid, and other byproducts.
Caption: Workflow for product work-up and purification.
Work-up Protocol
-
Phase Separation: Transfer the cooled reaction mixture to a separation funnel or a reactor equipped for phase separation. If a biphasic system was used, separate the aqueous and organic layers.
-
Extraction: Extract the organic layer with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃) to convert the product carboxylic acid into its water-soluble salt. Combine all aqueous layers. The organic layer, containing catalyst residues and neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated HCl with stirring until the pH is strongly acidic (pH 1-2). The product will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the crude product under vacuum at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system for recrystallization, such as ethanol/water, isopropanol, or ethyl acetate/heptane.
-
Procedure: Dissolve the crude solid in the minimum amount of the hot solvent. If necessary, perform a hot filtration to remove any insoluble impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Final Isolation: Collect the pure crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization and Quality Control
The identity, purity, and quality of the final product must be confirmed using standard analytical techniques.
| Analysis | Technique | Expected Result |
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the structure of this compound. |
| Molecular Weight | Mass Spectrometry (LC-MS) | Correct molecular ion peak corresponding to C₁₄H₁₀ClFO₂. |
| Purity | HPLC | >98% (or as per specification). |
| Physical Property | Melting Point | A sharp, defined melting point range. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks. All operations should be conducted in a well-ventilated area away from ignition sources.
-
Reagents: Boronic acids can be irritants. Strong acids and bases used in the work-up are corrosive. Handle with extreme care and appropriate PPE.
-
Large-Scale Operations: All scale-up activities should be preceded by a thorough process safety review to identify and mitigate potential hazards.
References
- The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. (2008). Organic Process Research & Development.
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2014). Molecules. [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020).
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company. [Link]
- US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid. (1983).
- METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID. (1980).
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). ResearchGate. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]
-
Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. (n.d.). Ningbo Inno Pharmchem Co., Ltd.. [Link]
-
Trouble isolating my Suzuki coupling biaryl acid product. (2022). Reddit. [Link]
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry. [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Derivatives from 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of various derivatives from the versatile building block, 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid. This biaryl carboxylic acid serves as a crucial scaffold in medicinal chemistry due to its prevalence in pharmacologically active molecules.[1][2][3] The protocols detailed herein focus on the practical synthesis of amides, esters, and further C-C coupled biaryl analogs, offering insights into reaction mechanisms, optimization strategies, and troubleshooting. The methodologies are designed to be robust and reproducible, facilitating the exploration of new chemical space in drug discovery programs.
Introduction: The Significance of Biaryl Scaffolds
Biaryl structures are a cornerstone in modern medicinal chemistry, frequently appearing in a wide array of therapeutic agents, including anti-inflammatory drugs, anticancer agents, and antihypertensives.[1][2][3] The specific substitution pattern of this compound, featuring a halogenated and methylated phenyl ring coupled with a fluorinated benzoic acid, provides a unique combination of steric and electronic properties. These features can be strategically exploited to modulate the pharmacological profile of derivative compounds, influencing their binding affinity, selectivity, and pharmacokinetic properties.[4] The derivatization of the carboxylic acid moiety into amides and esters, or the modification of the biaryl core through cross-coupling reactions, allows for the systematic exploration of structure-activity relationships (SAR).
PART 1: Synthesis of Amide Derivatives
The formation of an amide bond from a carboxylic acid and an amine is one of the most fundamental and frequently employed reactions in medicinal chemistry.[5] We present two robust protocols for the synthesis of amides from this compound, catering to different substrate scopes and reaction sensitivities.
Protocol 1.1: EDC/HOBt Mediated Amide Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt). This combination is highly effective for a broad range of amines and minimizes racemization in chiral substrates.[6][7]
Mechanism Insight: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with EDC.[8] HOBt then acts as an additive, converting the O-acylisourea into an active HOBt ester.[9][10] This ester is less prone to side reactions and efficiently acylates the amine to form the desired amide, regenerating HOBt in the process.[8]
Experimental Workflow: EDC/HOBt Coupling
Caption: Workflow for EDC/HOBt mediated amide synthesis.
Detailed Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C, add the desired amine (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Wash the combined organic layers sequentially with 5% aqueous LiCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Quantitative Data Summary (Representative Examples):
| Amine Substrate | Product | Yield (%) | Purity (LC-MS) |
| Aniline | N-phenyl-4-(2-chloro-4-methylphenyl)-3-fluorobenzamide | 85 | >98% |
| Benzylamine | N-benzyl-4-(2-chloro-4-methylphenyl)-3-fluorobenzamide | 92 | >99% |
| Morpholine | (4-(2-chloro-4-methylphenyl)-3-fluorophenyl)(morpholino)methanone | 88 | >98% |
Protocol 1.2: Acyl Chloride Formation followed by Amination
For less reactive amines or when scaling up, a two-step procedure involving the formation of an acyl chloride intermediate can be advantageous. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation.[11][12]
Mechanism Insight: The carboxylic acid reacts with thionyl chloride to form a chlorosulfite intermediate. Subsequent nucleophilic attack by the chloride ion on the carbonyl carbon, followed by the elimination of sulfur dioxide and hydrochloric acid, yields the highly reactive acyl chloride.[12][13] This acyl chloride readily reacts with amines to form the corresponding amide.
Experimental Workflow: Acyl Chloride Route
Caption: Workflow for amide synthesis via an acyl chloride intermediate.
Detailed Protocol:
-
Acyl Chloride Formation: Suspend this compound (1.0 eq) in toluene. Add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride (2.0 eq). Heat the mixture to reflux for 2-4 hours. After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure. The crude acyl chloride is typically used in the next step without further purification.
-
Amination: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) and cool to 0 °C. Add the desired amine (1.1 eq) followed by a suitable base such as triethylamine (1.5 eq). Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the residue by recrystallization or column chromatography.
PART 2: Synthesis of Ester Derivatives
Esterification is another critical transformation for modifying the physicochemical properties of a lead compound. We describe a straightforward and high-yielding protocol for the synthesis of methyl and ethyl esters.
Protocol 2.1: Acid-Catalyzed Esterification
This classic Fischer-Speier esterification utilizes an excess of alcohol as both the solvent and reagent, with a strong acid catalyst.
Experimental Workflow: Esterification
Caption: Workflow for acid-catalyzed esterification.
Detailed Protocol:
-
Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, serving as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux for 8-16 hours, monitoring by TLC.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the ester, which is often pure enough for subsequent steps. Further purification can be achieved by column chromatography if needed.[14][15]
Quantitative Data Summary (Representative Examples):
| Alcohol | Product | Yield (%) | Purity (¹H NMR) |
| Methanol | Methyl 4-(2-chloro-4-methylphenyl)-3-fluorobenzoate | 95 | >98% |
| Ethanol | Ethyl 4-(2-chloro-4-methylphenyl)-3-fluorobenzoate | 93 | >98% |
PART 3: Advanced Derivatization via Suzuki-Miyaura Cross-Coupling
To further explore the chemical space around the biaryl core, the Suzuki-Miyaura cross-coupling reaction is an invaluable tool for forming new C-C bonds.[16][17] This protocol outlines the coupling of an arylboronic acid with the chloro-substituted phenyl ring of a derivative, such as the methyl ester prepared in Part 2.
Mechanism Insight: The catalytic cycle typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new biaryl product and regenerate the Pd(0) catalyst.[16]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol:
-
In a reaction vessel, combine methyl 4-(2-chloro-4-methylphenyl)-3-fluorobenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as K2CO3 (2.0 eq), and a palladium catalyst system (e.g., Pd(PPh3)4, 5 mol%) in a suitable solvent system (e.g., a 4:1 mixture of toluene and water).
-
Thoroughly degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours under an inert atmosphere.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired triaryl derivative.
Conclusion
The protocols outlined in these application notes provide a robust and versatile toolbox for the derivatization of this compound. By employing these well-established synthetic transformations, researchers can efficiently generate libraries of amides, esters, and more complex biaryl analogs for evaluation in drug discovery and materials science applications. The provided mechanistic insights and detailed procedural steps are intended to empower scientists to confidently apply and adapt these methods to their specific research objectives.
References
- Vertex AI Search. Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
- National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011).
- ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013).
- ECHEMI. thionyl chloride addtion.
- Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- Chemistry Steps. SOCl2 Reaction with Carboxylic Acids.
- Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. (2019).
- Aapptec Peptides. Coupling Reagents.
- ACS Publications. Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. (2021).
- Reddit. How does this esterfication reaction proceed without side product resulting from reaction of amine with ? (2021).
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
- ResearchGate. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023).
- Chemguide. the preparation of amides.
- Organic Chemistry Portal. Amide synthesis by acylation.
- RSC Publishing. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023).
- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot,.
- PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022).
- ChemicalBook. 4-Chloro-2-fluorobenzoic acid synthesis.
- ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2025).
- YouTube. Suzuki Coupling. (2020).
- Google Patents. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- Fisher Scientific. Amide Synthesis.
- MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017).
- National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
- ResearchGate. Biaryls in Nature: A Multi-Facetted Class of Stereochemically, Biosynthetically, and Pharmacologically Intriguing Secondary Metabolites | Request PDF. (2025).
- ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020).
- Leibniz-HKI. Metal-free synthesis of pharmaceutically important biaryls by photosplicing..
- ResearchGate. The role of the methoxy group in approved drugs | Request PDF.
- ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF. (2025).
- Sci-Hub. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.
- MDPI. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018).
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Organic Syntheses. 2-amino-3-fluorobenzoic acid.
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- 3. Metal-free synthesis of pharmaceutically important biaryls by photosplicing. - Leibniz-HKI [leibniz-hki.de]
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Application Note: Comprehensive Characterization of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid
Abstract
This application note provides a comprehensive suite of analytical methodologies for the detailed characterization of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid. This bi-aryl carboxylic acid derivative is of interest to researchers in medicinal chemistry and drug development. Ensuring the identity, purity, and stability of such compounds is critical for reproducible research and development outcomes. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step procedures grounded in established scientific principles and regulatory standards. This guide covers chromatographic, spectroscopic, and spectrometric techniques to provide a holistic analytical profile of the target compound.
Introduction
This compound is a complex small molecule featuring a bi-aryl backbone with halogen and methyl substitutions. The precise and accurate characterization of this molecule is paramount for its application in research and development. The presence of various functional groups, including a carboxylic acid, a fluorine atom, and a chlorine atom, necessitates a multi-faceted analytical approach to confirm its structure and assess its purity.
The methodologies outlined in this document are based on widely accepted analytical practices and are designed to be implemented in a standard analytical laboratory. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these methods as needed. All protocols are presented with a focus on generating reliable and reproducible data, in alignment with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[1][2][3]
Compound Properties:
| Property | Value |
| Chemical Formula | C₁₄H₁₀ClFO₂ |
| Molecular Weight | 264.68 g/mol |
| Structure | |
| CAS Number | Not readily available. A similar isomer, 4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid, has CAS 1261901-57-8.[4] |
Analytical Workflow Overview
A robust characterization of this compound involves a sequential and integrated analytical workflow. The primary objective is to confirm the chemical identity and determine the purity of the compound.
Caption: Overall analytical workflow for characterization.
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds like aromatic carboxylic acids.[5][6] A reversed-phase method is generally suitable, leveraging the hydrophobic nature of the bi-aryl structure.
Rationale for Method Design
-
Reversed-Phase Chromatography: A C18 stationary phase is selected for its ability to retain the nonpolar bi-aryl core of the molecule.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
pH Control: The retention of carboxylic acids is highly dependent on the pH of the mobile phase.[5] To ensure consistent retention and sharp peak shapes, the aqueous portion of the mobile phase should be acidified (e.g., with formic acid or phosphoric acid) to a pH at least 2 units below the pKa of the carboxylic acid group, thereby suppressing its ionization.
-
UV Detection: The aromatic rings in the molecule provide strong chromophores, making UV detection a sensitive and straightforward choice. An initial UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Protocol: HPLC-UV Purity Determination
This protocol is a starting point and should be optimized and validated according to ICH guidelines.[1][2][3]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
For analysis, dilute the stock solution to approximately 0.1 mg/mL with the diluent.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | λmax (e.g., 254 nm as a starting point) |
| Gradient Program | 50% B to 95% B over 15 minutes |
-
System Suitability: Before sample analysis, perform replicate injections of a standard solution to ensure the system is operating correctly, as per USP <621>.[7][8][9][10][11] Key parameters include peak symmetry (tailing factor), theoretical plates, and reproducibility of retention time and peak area (%RSD).
-
Data Analysis:
-
Purity is determined by area percent normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Structural Elucidation by Spectroscopic and Spectrometric Methods
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound. When coupled with HPLC (LC-MS), it can also provide molecular weight information for any impurities detected.
Rationale:
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. Analysis in negative ion mode (ESI-) is typically preferred for acids, as it readily forms the [M-H]⁻ ion.
-
Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion. The M+2 peak (containing ³⁷Cl) will have an intensity approximately one-third that of the M peak (containing ³⁵Cl).[12][13] This pattern is a powerful confirmation of the presence of a single chlorine atom.
Protocol: LC-MS Analysis
-
Instrumentation: Couple the HPLC system described in section 3.2 to a mass spectrometer equipped with an ESI source.
-
MS Parameters:
-
Ionization Mode: ESI Negative
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 300 °C
-
-
Expected Results:
-
A base peak corresponding to the [M-H]⁻ ion at m/z 263.0.
-
An isotopic peak at m/z 265.0 with an intensity of approximately 33% of the base peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural confirmation. ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative for this molecule.
Rationale:
-
¹H NMR: Will provide information on the number, connectivity, and chemical environment of the protons in the aromatic and methyl regions. The carboxylic acid proton is expected to be a broad singlet at a high chemical shift (δ > 10 ppm).[14][15]
-
¹³C NMR: Will show distinct signals for each of the 14 carbon atoms in the molecule. The carboxyl carbon will appear at a characteristic downfield shift (δ ~165-185 ppm).[14][15]
-
¹⁹F NMR: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[16][17][18] It will show a single resonance for the fluorine atom, and its coupling to nearby protons (H-F coupling) will provide valuable information about its position on the aromatic ring.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F spectra. 2D experiments like COSY and HSQC can be used to further confirm assignments.
-
Expected Chemical Shifts (Predicted):
-
¹H NMR: Aromatic protons (δ 7.0-8.2 ppm), methyl protons (δ ~2.4 ppm), carboxylic acid proton (δ > 10 ppm).
-
¹³C NMR: Aromatic carbons (δ 110-140 ppm), methyl carbon (δ ~20 ppm), carboxyl carbon (δ ~170 ppm).
-
¹⁹F NMR: A single resonance in the typical range for aryl fluorides.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Rationale: The carboxylic acid functional group has several characteristic vibrational modes.[14][15][19][20]
-
O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, due to hydrogen bonding.[14][15][19]
-
C=O Stretch: An intense, sharp absorption band between 1680 and 1720 cm⁻¹.[19][20]
-
C-O Stretch: A medium intensity band between 1210 and 1320 cm⁻¹.[19]
Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the carboxylic acid group and other features such as C-H and C=C aromatic stretches.
Method Validation and System Suitability
For use in a regulated environment, the analytical methods described, particularly the HPLC method for purity and assay, must be validated according to ICH Q2(R1) guidelines.[1][2][3][21] Validation demonstrates that the analytical procedure is suitable for its intended purpose.
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Conclusion
The comprehensive analytical characterization of this compound requires the synergistic use of chromatographic and spectroscopic techniques. The protocols provided in this application note offer a robust framework for confirming the identity and determining the purity of this compound. By combining HPLC-UV for purity assessment, LC-MS for molecular weight confirmation, and a suite of NMR and FTIR experiments for unambiguous structural elucidation, researchers can have high confidence in the quality of their material, ensuring the integrity and reproducibility of their scientific work.
References
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- <621> CHROM
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- Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PubMed Central. PubMed Central.
- 4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid, min 98%, 5 grams. Biosynth.
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- An Overview of Fluorine NMR - ResearchGate.
- Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA.
- 4-Chloro-3-fluorobenzoic acid | C7H4ClFO2 | CID 2736536 - PubChem. PubChem.
- Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Chemistry LibreTexts.
- 403-17-8|4-Chloro-3-fluorobenzoic acid|BLD Pharm. BLD Pharm.
- Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - ACS Publications.
- HPLC Methods for analysis of Benzoic acid - HELIX Chromatography.
- LCMS-guided detection of halogenated natural compounds. a Five... - ResearchGate.
- 4-Chloro-2-fluorobenzoic acid 98 446-30-0 - Sigma-Aldrich. Sigma-Aldrich.
- 4-Fluorobenzoic acid | 456-22-4 - ChemicalBook. ChemicalBook.
- 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6 | Ossila. Ossila.
- 3-Chloro-4-fluorobenzoic acid 95 403-16-7 - Sigma-Aldrich. Sigma-Aldrich.
- 2-Chloro-4-fluorobenzoic acid 99 2252-51-9 - Sigma-Aldrich. Sigma-Aldrich.
- 85953-29-3(Methyl 2-chloro-4-fluorobenzoate) Product Description - ChemicalBook. ChemicalBook.
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HPLC and GC-MS methods for 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid purity assessment
The HPLC and GC-MS methods detailed in this application note provide a robust and reliable framework for the comprehensive purity assessment of this compound. The HPLC method serves as the primary tool for assay and quantification of non-volatile impurities, while the GC-MS method is indispensable for identifying volatile and unknown trace components. Adherence to these scientifically grounded and validated protocols, as recommended by regulatory bodies like the FDA and ICH, is essential for ensuring the quality, safety, and consistency of pharmaceutical products. [13][14]
References
-
ICH. (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link] [4]2. U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link] [13]3. Cvo Vitver. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link] [3]4. AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link] [10]5. European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link] [2]6. Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link] [1]7. BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link] [11]8. ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link] [14]9. U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
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Application Notes and Protocols for 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid in Medicinal Chemistry
Introduction: The Strategic Value of a Multifaceted Scaffold
4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid is a biaryl carboxylic acid with significant potential as a versatile scaffold in modern drug discovery. Its structure is characterized by several key features that are highly sought after in medicinal chemistry. The biaryl motif provides a rigid, yet conformationally adaptable backbone, ideal for orienting functional groups to interact with biological targets such as enzymes and receptors.[1][2] The strategic placement of halogen atoms—chlorine and fluorine—offers a powerful tool for modulating the compound's physicochemical properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability.[3][4][5][6] The chlorine and methyl groups on the second phenyl ring provide additional points for interaction and can influence the torsional angle between the two rings, a critical parameter for biological activity.
These structural alerts suggest that this compound can be a valuable starting point for developing novel therapeutics in several key areas. Based on the activities of structurally related compounds, we hypothesize its utility in three primary applications: as a precursor for novel antibacterial agents , as a building block for targeted protein degraders , and as a scaffold for inhibitors of protein-protein interactions . This document provides a comprehensive guide to the synthesis of this compound and detailed protocols for its application in these promising therapeutic avenues.
Chemical Synthesis: A Modern Approach to Biaryl Construction
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions, making it a cornerstone of modern biaryl synthesis.[7][8][9]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Protocol for Synthesis
Materials:
-
3-Fluoro-4-bromobenzoic acid
-
(2-Chloro-4-methylphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3-fluoro-4-bromobenzoic acid (1.0 eq), (2-chloro-4-methylphenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio to the flask.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Application 1: Development of Novel Antibacterial Agents
The presence of a biaryl scaffold is a feature of several potent antibacterial compounds. A plausible mechanism of action for such molecules is the inhibition of bacterial fatty acid synthesis (FAS), an essential pathway for bacterial survival.[10]
Workflow for Antibacterial Activity Screening
Caption: Workflow for evaluating antibacterial potential.
Protocol 1.1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that inhibits visible bacterial growth.[1][11][12][13]
Materials:
-
Test compound stock solution (in DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
0.5 McFarland standard
Procedure:
-
Prepare a bacterial inoculum adjusted to the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Protocol 1.2: Fatty Acid Synthase (FAS) Inhibition Assay
This assay measures the inhibition of FAS activity by monitoring the oxidation of NADPH.[10][14][15][16]
Materials:
-
Purified bacterial Fatty Acid Synthase (FAS)
-
Test compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
NADPH
-
Acetyl-CoA
-
Malonyl-CoA
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
In a 96-well plate, add the assay buffer, FAS enzyme, and varying concentrations of the test compound.
-
Incubate for 10-15 minutes at 37°C to allow for compound binding.
-
Initiate the reaction by adding a mixture of acetyl-CoA, malonyl-CoA, and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Application 2: Building Block for Targeted Protein Degradation
Targeted protein degradation, utilizing molecules like PROTACs (Proteolysis Targeting Chimeras) and molecular glues, is a rapidly emerging therapeutic modality.[17][18][19][20] The structure of this compound makes it an attractive fragment for incorporation into such degraders. The carboxylic acid group provides a convenient handle for attaching a linker, which in turn is connected to a ligand for an E3 ubiquitin ligase.
Conceptual Workflow for PROTAC Development
Caption: Conceptual use of the compound in a PROTAC.
Protocol 2.1: Synthesis of a PROTAC Precursor
This protocol describes the amidation of the carboxylic acid group, a common first step in linker attachment.
Materials:
-
This compound
-
A suitable amine-terminated linker (e.g., a short PEG chain with a terminal amine)
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 10 minutes.
-
Add the amine-terminated linker (1.0 eq) to the mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract with an appropriate organic solvent.
-
Purify the resulting amide by column chromatography. This product can then be further functionalized and coupled to an E3 ligase ligand.
Protocol 2.2: Western Blot for Protein Degradation
This protocol assesses the ability of a PROTAC derived from the title compound to degrade a target protein in cells.[21]
Materials:
-
Cancer cell line expressing the target protein
-
PROTAC molecule
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a set period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash and incubate with the secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Application 3: Scaffold for Protein-Protein Interaction (PPI) Inhibitors
The biaryl core is a privileged scaffold for designing molecules that can disrupt protein-protein interactions (PPIs), which are often characterized by large, flat binding surfaces.[22][23] The defined conformational preferences of the biaryl unit can be exploited to mimic key binding motifs, such as alpha-helices.
Workflow for Screening PPI Inhibitors
Caption: Workflow for identifying PPI inhibitors.
Protocol 3.1: ELISA-based PPI Inhibition Assay
This is a generalizable protocol to screen for the inhibition of a PPI.
Materials:
-
Recombinant protein A (tagged, e.g., with His-tag)
-
Recombinant protein B (tagged, e.g., with Biotin)
-
Nickel-coated 96-well plates
-
Test compounds
-
Streptavidin-HRP
-
TMB substrate
Procedure:
-
Coat the nickel-coated plate with His-tagged protein A.
-
Wash the plate to remove unbound protein.
-
Add the test compounds at various concentrations, followed by the biotinylated protein B.
-
Incubate to allow for protein-protein interaction.
-
Wash the plate to remove unbound protein B.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm.
-
A decrease in signal indicates inhibition of the PPI. Calculate the IC₅₀ from a dose-response curve.
Data Summary and Interpretation
| Parameter | Assay | Purpose | Expected Outcome |
| MIC | Broth Microdilution | Determine antibacterial potency | Low µg/mL value indicates high potency. |
| IC₅₀ | FAS Inhibition Assay | Elucidate mechanism of action | A low IC₅₀ suggests FAS is a likely target. |
| DC₅₀ | Western Blot | Quantify protein degradation | A low nanomolar DC₅₀ indicates an effective PROTAC. |
| IC₅₀ | PPI Inhibition Assay | Measure PPI disruption | A low IC₅₀ indicates a potent PPI inhibitor. |
Troubleshooting and Causality:
-
High MIC value: The compound may have poor cell permeability or be subject to efflux pumps. Consider derivatization to improve lipophilicity.
-
No FAS inhibition despite antibacterial activity: The compound may have a different mechanism of action. Further target identification studies are needed.
-
No protein degradation: The linker length or attachment point may be suboptimal for forming a stable ternary complex. Synthesize a library of PROTACs with different linkers.[21]
-
Low potency in PPI assay: The scaffold may not be presenting the key interacting groups in the correct orientation. Further SAR studies are required to optimize the structure.
Conclusion
This compound represents a strategically designed chemical scaffold with significant potential in diverse areas of medicinal chemistry. Its synthesis via robust and scalable cross-coupling chemistry allows for ready access. The protocols outlined in this guide provide a clear roadmap for researchers to explore its utility as a precursor for novel antibacterials, a key building block for targeted protein degraders, and a foundational structure for the development of protein-protein interaction inhibitors. The multifaceted nature of this compound, stemming from its biaryl core and strategic halogenation, makes it a valuable asset for any drug discovery program.
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Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19041-19073. [Link]
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Kohn, H., et al. (2010). Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels. Journal of Medicinal Chemistry, 53(24), 8615–8625. [Link]
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Keator, N. J., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Journal of Medicinal Chemistry, 65(11), 7793–7807. [Link]
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Application Notes & Protocols for the Investigation of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid as a Novel Research Chemical
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid. As a novel investigational compound, its biological activities are not yet fully elucidated. This guide, therefore, presents a logical, stepwise framework for its initial evaluation, hypothesizing its potential as a modulator of cellular signaling pathways, such as those involved in inflammation or oncology, based on its structural motifs. We provide detailed protocols for in vitro biochemical and cell-based assays, downstream molecular analysis techniques, and a foundational in vivo model to establish a preliminary biological activity profile.
Introduction and Scientific Rationale
This compound is a bi-aryl carboxylic acid derivative. Its structure, featuring a substituted biphenyl scaffold, is of significant interest in medicinal chemistry. This core motif is present in numerous compounds developed as kinase inhibitors and modulators of protein-protein interactions. The presence of halogen atoms (chlorine and fluorine) can enhance metabolic stability and binding affinity through specific halogen bonding interactions.
Given the absence of extensive literature on this specific molecule, this guide establishes a foundational research workflow. We will proceed under the hypothesis that this compound may function as an inhibitor of protein kinases or as a modulator of inflammatory signaling pathways, which are common targets for compounds with this structural class. The following protocols are designed to systematically test this hypothesis, from initial biochemical screening to cellular and in vivo validation.
Compound Characterization and Handling
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. Researchers should always confirm the identity and purity of their compound via analytical methods such as NMR, LC-MS, and HPLC before initiating biological experiments.
| Property | Value | Source |
| CAS Number | 1261970-03-9 | PubChem[1] |
| Molecular Formula | C₁₄H₁₀ClFO₂ | PubChem[1] |
| Molecular Weight | 264.68 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in DMSO, DMF, Methanol | --- |
Safety, Handling, and Storage
As with any novel research chemical, appropriate safety precautions are paramount. Aromatic carboxylic acids should be handled with care in a well-ventilated laboratory or fume hood.[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and compatible chemical-resistant gloves.[3]
-
Exposure: In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[4] If inhaled, move to fresh air.[2]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from heat and strong oxidizing agents.[5][6]
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[2]
Experimental Workflow for Biological Characterization
The proposed workflow is designed to efficiently screen the compound and elucidate its mechanism of action. This multi-stage process ensures that resources for more complex experiments are committed only after promising initial data is obtained.
Caption: Hypothesized mechanism in the paw edema model.
References
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Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]
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Gautam, M. K., & Goel, R. K. (2014). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. Retrieved from [Link]
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
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CliniSciences. (n.d.). Universal protocol of quantitative PCR (qPCR) with SYBR Green. Retrieved from [Link]
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Asian Journal of Pharmaceutical Research. (2012). Animal Models for Inflammation: A Review. Retrieved from [Link]
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Protocols.io. (2022). Detailed Western Blotting (Immunoblotting) Protocol. Retrieved from [Link]
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Stack Lab, University of Missouri. (n.d.). Quantitative Real Time PCR Protocol. Retrieved from [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Retrieved from [Link]
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Greentech Bioscience. (n.d.). Animal Models of Inflammatory Pain. Retrieved from [Link]
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GenScript. (n.d.). Protocol for Quantitative RT-PCR Analysis. Retrieved from [Link]
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Illumina, Inc. (2009). qPCR Quantification Protocol Guide. Retrieved from [Link]
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Wadsack, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. PMC - PubMed Central. Retrieved from [Link]
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Chen, M., et al. (2014). Cell-Based Assay for Identifying the Modulators of Antioxidant Response Element Signaling Pathway. PMC - NIH. Retrieved from [Link]
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Frederick National Laboratory for Cancer Research. (n.d.). Quantitative PCR qPCR Method for Detection and Quantification of Nucleic Acids. Retrieved from [Link]
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BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. Retrieved from [Link]
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KHA Online-SDS. (2020). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. Retrieved from [Link]
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Eurofins DiscoverX. (2020). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. YouTube. Retrieved from [Link]
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Frontiers in Chemistry. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]
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PubMed. (2012). In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
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Szabo-Scandic. (2014). PAF C-16 Carboxylic Acid SAFETY DATA SHEET. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-3-fluorobenzoic acid. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid
Welcome to the technical support center for the purification of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this biaryl carboxylic acid. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your purification workflow.
Question 1: My crude product from a Suzuki-Miyaura coupling reaction is a complex mixture. What are the likely impurities?
Answer: When synthesizing this compound via a Suzuki-Miyaura coupling, you can anticipate several types of impurities. Identifying these is the first step toward a successful purification strategy.
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Unreacted Starting Materials: Residual amounts of the boronic acid and the aryl halide starting materials are common.
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Homocoupling Products: Self-coupling of the boronic acid starting material can form a symmetrical biaryl byproduct.[1]
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Palladium Catalyst Residues: Residual palladium from the catalyst can contaminate the product, often appearing as a black or gray solid.
-
Inorganic Salts: Bases such as sodium carbonate or potassium phosphate used in the reaction will be present in the crude mixture.[2]
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Solvents: Residual reaction solvents like n-propanol, dioxane, or toluene may be trapped in the crude solid.[2][3]
A general workflow for purification is outlined below. The initial step should always be an acid-base extraction to remove neutral and basic impurities.
Caption: General purification workflow for this compound.
Question 2: I'm performing an acid-base extraction, but my product is not precipitating upon acidification. What went wrong?
Answer: This is a common issue that can arise from several factors:
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Incomplete Acidification: Ensure you have added enough strong acid (e.g., 6M HCl) to lower the pH of the aqueous solution to at least 2-3.[4] Use litmus paper or a pH meter to confirm. The carboxylate salt needs to be fully protonated to the less water-soluble free carboxylic acid.
-
High Solubility in Water: While many aromatic carboxylic acids are poorly soluble in acidic water, your specific compound might have some residual solubility, especially if the volume of water is large. Try cooling the acidified solution in an ice bath to decrease solubility and induce precipitation.[4]
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Formation of an Oil: The product may be "oiling out" instead of forming a solid precipitate. This can happen if the melting point of the impure product is below the temperature of the solution. If this occurs, you can try to extract the oily product with an organic solvent like ethyl acetate or dichloromethane, followed by drying the organic layer and evaporating the solvent.
Question 3: My compound streaks badly on the silica gel TLC plate, making it difficult to assess purity or determine an appropriate solvent system for column chromatography. How can I fix this?
Answer: Streaking of carboxylic acids on silica gel is a well-known phenomenon. It occurs due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel surface.[4] This can lead to a mixture of protonated and deprotonated forms, causing tailing.
To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., hexane/ethyl acetate).[4] This ensures the compound remains fully protonated and moves as a more defined spot, allowing for accurate Rf determination and better separation during column chromatography.
Question 4: I tried to purify my product by recrystallization, but the yield is very low. What can I do to improve it?
Answer: Low yield in recrystallization typically points to issues with solvent selection or procedural execution. Here are some key points to consider:
-
Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but have high solubility at elevated temperatures.[5] If the compound is too soluble at room temperature, you will lose a significant amount in the mother liquor. You may need to experiment with different solvent systems, including mixed solvents (e.g., ethanol/water, hexanes/methanol).[2]
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Using Too Much Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the solid.[5] Adding excess solvent will keep more of your product dissolved when cooled, thus reducing the yield.
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice and lead to smaller crystals that are harder to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
-
Premature Crystallization: If the product crystallizes on the filter paper during hot filtration, preheat the filtration funnel and filter paper with hot solvent.[4]
| Solvent System Trial | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling |
| Ethanol | Moderate | High | Slow, large crystals |
| Methanol/Water (9:1) | Low | High | Rapid, fine needles |
| Toluene | Low | Moderate | - |
| Ethyl Acetate/Hexane (1:3) | Very Low | High | Good recovery |
Caption: Example of a solvent screening table for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique for purifying this compound?
A1: For solid carboxylic acids, a combination of acid-base extraction followed by recrystallization is often the most effective and scalable purification strategy.[6] Acid-base extraction efficiently removes neutral or basic impurities.[7] Recrystallization is excellent for removing impurities with different solubility profiles.[8] If these methods fail to provide the desired purity, column chromatography is a powerful alternative for separating compounds with similar polarities.[4]
Q2: How do I select an appropriate solvent for recrystallization?
A2: The principle of "like dissolves like" is a good starting point. Since your molecule has both polar (carboxylic acid) and non-polar (biaryl) character, you might need a solvent of intermediate polarity or a mixed solvent system. The ideal solvent will exhibit low solubility for your compound at room temperature but high solubility near its boiling point.[5] You should perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with water or hexanes) to identify the optimal system.
Caption: Decision workflow for selecting a recrystallization solvent.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase chromatography (using a C18 stationary phase) can be an excellent alternative, especially if your compound is highly polar or if normal-phase chromatography fails. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (like formic acid or TFA) to suppress the ionization of the carboxylic acid group.
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). Repeat the extraction 2-3 times. The carboxylate salt of your product will move to the aqueous layer.[4]
-
Combine Aqueous Layers: Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl dropwise with stirring until the solution is acidic (pH ~2, check with litmus paper). Your product should precipitate as a solid.[4]
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water and dry it thoroughly.
Protocol 2: Recrystallization
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Heat the mixture to boiling (using a hot plate and a stir bar) while slowly adding more solvent until all the solid just dissolves.[5]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or palladium catalyst), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. A good system will give your product an Rf value of ~0.3. Remember to add 0.5-1% acetic or formic acid to the eluent.[4]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel (dry loading). Once the solvent is evaporated, carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Run the column with the eluent, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified carboxylic acid.[4]
References
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Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego State University. Available at: [Link]
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General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]
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How can I purify carboxylic acid? ResearchGate. Available at: [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]
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Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available at: [Link]
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An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. Available at: [Link]
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chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry - Reddit. Available at: [Link]
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Isolation of a Carboxylic acid : r/chemhelp - Reddit. Available at: [Link]
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Do carboxylic acids interfere with Suzukis? r/OrganicChemistry - Reddit. Available at: [Link]
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Recrystallization and Crystallization. University of Rochester. Available at: [Link]
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Recrystallization. YouTube. Available at: [Link]
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p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Available at: [Link]
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Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC - NIH. Available at: [Link]
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2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]
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4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid. PubChem. Available at: [Link]
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Fluorinated Benzoic Acid. Scribd. Available at: [Link]
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4-Chloro-3-fluorobenzoic acid. PubChem. Available at: [Link]
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Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. Available at: [Link]
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HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB. Available at: [Link]
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Optimizing reaction conditions for 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid synthesis
Welcome to the technical support center for the synthesis of 4-(2-chloro-4-methylphenyl)-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this specific biaryl synthesis. We will delve into the common challenges, troubleshooting strategies, and detailed protocols to ensure a successful and reproducible outcome.
The synthesis of this molecule, a substituted biaryl carboxylic acid, is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction offers high functional group tolerance and generally mild reaction conditions, making it a staple in medicinal chemistry and materials science.[1][3][4]
Our focus will be on the coupling between 4-bromo-3-fluorobenzoic acid and (2-chloro-4-methylphenyl)boronic acid .
General Reaction Scheme
The core of this synthesis involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound in the presence of a base.[5][6][7]
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Low or No Product Yield
Q1: My reaction shows very low conversion to the desired product, with starting materials remaining. What are the likely causes?
A1: Low conversion is one of the most common issues and can stem from several factors related to the catalytic cycle. Let's break down the possibilities:
-
Inactive Catalyst: The active Pd(0) species is crucial. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it may not be reducing to Pd(0) efficiently. More critically, oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[8]
-
Solution: Ensure your reaction is thoroughly degassed. This is a critical step. Use a robust inert gas (Argon or Nitrogen) atmosphere throughout the setup and reaction time.[8] A common method is to bubble the inert gas through your solvent for 15-30 minutes before adding the catalyst and reactants.
-
-
Ineffective Base: The base plays a critical role in activating the boronic acid for the transmetalation step.[5][9][10] If the base is too weak, insoluble, or sterically hindered, this step will be slow or non-existent.
-
Solution: Potassium carbonate (K₂CO₃) is a common choice, but for more challenging couplings, consider stronger or more soluble bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8][11] The presence of water is often necessary to solubilize inorganic bases and facilitate the formation of the reactive boronate species.[6][9]
-
-
Poor Ligand Choice: The ligand stabilizes the palladium center, influences its reactivity, and facilitates both oxidative addition and reductive elimination.[9] For coupling an aryl chloride (present on the boronic acid partner), a more electron-rich and bulky phosphine ligand is often required compared to couplings with aryl bromides or iodides.[6]
-
Solution: While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) might work, consider more advanced ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands, which are designed for challenging couplings.[5] Using a pre-catalyst like Pd₂(dba)₃ with a specific ligand allows for more tailored reactivity.
-
Side Product Formation
Q2: I've isolated my product, but it's contaminated with significant impurities. What are these side products and how can I prevent them?
A2: Several side reactions can compete with the desired cross-coupling. Identifying them is key to suppression.
-
Homocoupling of Boronic Acid: You may observe the formation of a symmetrical biaryl derived from two molecules of your boronic acid. This is often caused by the presence of oxygen, which can promote this side reaction.[6]
-
Prevention: Rigorous degassing and maintaining an inert atmosphere are crucial. Using a slight excess of the aryl halide (1.0-1.1 equivalents) relative to the boronic acid can also disfavor homocoupling.
-
-
Protodeborylation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom from the solvent or water.[6] This leads to the formation of 1-chloro-3-methylbenzene as a byproduct.
-
Prevention: This side reaction can be pH-dependent. Ensure your base is sufficient. Using boronic esters (e.g., pinacol esters) can sometimes increase stability and reduce protodeborylation.[6] Additionally, starting the reaction promptly after adding all reagents can minimize the time the boronic acid is exposed to potentially destabilizing conditions.
-
-
Dehalogenation: The starting aryl bromide (4-bromo-3-fluorobenzoic acid) can be reduced to 3-fluorobenzoic acid. This can occur if there are sources of hydride in the reaction.[6]
-
Prevention: Ensure your solvent is pure and free of potential hydride donors. Some bases or additives can also contribute to this, so screening different bases might be necessary if this is a persistent issue.
-
Caption: Troubleshooting decision tree for the synthesis.
Purification Challenges
Q3: I am having trouble separating my final product, this compound, from the unreacted (2-chloro-4-methylphenyl)boronic acid. What purification strategies do you recommend?
A3: This is a common and frustrating issue because both the product (a carboxylic acid) and the starting material (a boronic acid) have acidic protons and similar polarities, leading to co-elution on silica gel.[12]
-
Acid/Base Extraction: While a simple basic wash to remove the boronic acid is complicated by the product's own acidity, a carefully controlled extraction can be effective. Try dissolving the crude mixture in a solvent like ethyl acetate and washing with a very dilute, weak base (e.g., 0.1 M NaHCO₃). The goal is to selectively deprotonate and extract the more acidic boronic acid without fully deprotonating and losing your product to the aqueous layer. This requires careful monitoring of the pH.
-
Esterification: A highly effective strategy is to convert the crude mixture to its corresponding methyl or ethyl esters.[12] The esterified product will have a significantly different polarity from the boronic acid, making chromatographic separation much easier. After purification of the ester, it can be easily hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH or NaOH in THF/water).
-
Chromatography with Additives: If you must purify the acid directly, modifying your chromatography mobile phase can help. Adding a small amount of acetic or formic acid (0.1-1%) to your eluent can suppress the deprotonation of both your product and the boronic acid on the silica surface, reducing tailing and potentially improving separation.[12]
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials and Reagents
-
4-Bromo-3-fluorobenzoic acid
-
(2-Chloro-4-methylphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Hydrochloric Acid (1M)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-fluorobenzoic acid (1.0 eq), (2-chloro-4-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 15 minutes.
-
-
Solvent Addition and Degassing:
-
Add a pre-degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio). The volume should be sufficient to create a stirrable slurry.
-
Continue to bubble the inert gas through the reaction mixture for another 15-20 minutes. This step is critical for catalyst longevity.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.02 - 0.05 eq).
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether or ethyl acetate (2x) to remove non-acidic impurities (like triphenylphosphine oxide). Discard the organic layers.
-
Carefully acidify the aqueous layer to pH 1-2 with 1M HCl. A precipitate of the crude product should form.
-
Extract the product into ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or by silica gel chromatography if necessary (see Troubleshooting Q3 for strategies).
-
Reaction Parameter Summary Table
| Parameter | Recommended Condition | Rationale / Notes |
| Aryl Halide | 4-Bromo-3-fluorobenzoic acid | Bromides are generally more reactive than chlorides in oxidative addition.[6] |
| Boronic Acid | (2-Chloro-4-methylphenyl)boronic acid | Use 1.1-1.3 equivalents to ensure full consumption of the aryl halide. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A reliable Pd(0) source. For higher yields, consider Pd(OAc)₂ with a ligand like SPhos. |
| Base | K₂CO₃ or K₃PO₄ (3 eq) | K₃PO₄ is often superior for sterically hindered or electron-deficient substrates.[11] |
| Solvent | Dioxane/H₂O (4:1) | The aqueous phase is crucial for dissolving the base and activating the boronic acid.[6] |
| Temperature | 80-90 °C | Provides sufficient thermal energy for the catalytic cycle without promoting excessive side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent catalyst oxidation and homocoupling.[8] |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. ChemRxiv. Retrieved from [Link]
-
Shaheen, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Beilstein Journals. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]
-
Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]
-
University Chemistry. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
-
National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
YouTube. (2022). Suzuki Coupling Mechanism. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mt.com [mt.com]
- 8. quora.com [quora.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Synthesis of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid
Welcome to the technical support center for the synthesis of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify byproducts encountered during this specific Suzuki-Miyaura cross-coupling reaction. Our goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot effectively.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key intermediate in various pharmaceutical pipelines, typically involves the palladium-catalyzed Suzuki-Miyaura coupling between a 4-halo-3-fluorobenzoic acid derivative and (2-chloro-4-methylphenyl)boronic acid. While powerful, this reaction is susceptible to several side reactions, leading to impurities that can complicate downstream processing and compromise final product purity. This guide provides a structured, question-and-answer approach to identifying and mitigating these byproducts.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides actionable solutions grounded in mechanistic principles.
Question 1: My LC-MS analysis shows a significant impurity at m/z ~250.2, corresponding to a biphenyl dimer of my boronic acid starting material. What is this byproduct and how can I minimize it?
Answer:
This impurity is almost certainly the homocoupling product of your boronic acid, 2,2'-dichloro-4,4'-dimethyl-1,1'-biphenyl . This is one of the most common byproducts in Suzuki-Miyaura couplings.
Root Causes & Mechanism: Homocoupling of boronic acids is primarily mediated by Palladium(II) species and is often exacerbated by the presence of molecular oxygen.[1][2] The reaction can proceed through several pathways, but a common one involves the reaction of two boronic acid molecules with a Pd(II) salt, which leads to the formation of the symmetrical biaryl and the reduction of Pd(II) to the catalytically active Pd(0).[3][4] If the initial reduction of your Pd(II) precatalyst to Pd(0) is slow or inefficient, or if oxygen re-oxidizes Pd(0) to Pd(II) in the reaction mixture, homocoupling becomes a dominant side reaction.[1][2]
Mitigation Strategies:
-
Rigorous Degassing: Oxygen is a key culprit.[1][3] Ensure your reaction mixture (solvents and reagents) is thoroughly degassed before adding the palladium catalyst. This can be achieved by at least three freeze-pump-thaw cycles or by sparging the mixture with an inert gas (Argon or Nitrogen) for a minimum of 20-30 minutes.[3]
-
Catalyst Choice: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) is a critical step. Sometimes this reduction is facilitated by the phosphine ligand or by the homocoupling itself.[1] Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass this initial reduction step and initiate the desired catalytic cycle more rapidly.
-
Addition of Reducing Agents: In some cases, adding a mild reducing agent can help ensure the palladium remains in the Pd(0) state. A substoichiometric amount of a reagent like potassium formate has been shown to suppress homocoupling.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.
Question 2: I'm observing a byproduct that corresponds to the loss of the boronic acid group from my starting material, (2-chloro-4-methylphenyl)boronic acid, replaced by a proton. How do I prevent this?
Answer:
You are observing protodeboronation , which results in the formation of 1-chloro-3-methylbenzene . This is a well-documented decomposition pathway for arylboronic acids.[5]
Root Causes & Mechanism: Protodeboronation is essentially the hydrolysis of the carbon-boron bond.[6] The reaction is highly dependent on the pH, temperature, and solvent system.[5] It can be catalyzed by both acid and base.[5][7] In the context of the Suzuki reaction, which is typically run under basic conditions, the mechanism often involves the formation of a boronate species (Ar-B(OH)₃⁻), which is then protonated by a proton source (like water) in the rate-determining step, leading to the cleavage of the C-B bond.[5][7] The steric hindrance from the ortho-chloro group on your specific boronic acid can slow the desired transmetalation step, giving more time for this undesired side reaction to occur.
Mitigation Strategies:
-
Use of Boronic Esters: Pinacol esters (Bpin) or MIDA boronates are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[5][8][9] The slow release of the boronic acid from these protected forms in situ can maintain a low concentration of the reactive species, favoring the cross-coupling over decomposition.[5]
-
Base Selection: The choice and amount of base are critical.[10] An excessively strong base or high concentration can accelerate protodeboronation. Consider screening weaker bases like K₂CO₃ or K₃PO₄ instead of stronger ones like NaOH or alkoxides.
-
Minimize Water Content: While some water is often necessary for the Suzuki reaction to proceed, excess water can serve as a proton source and accelerate protodeboronation. Use anhydrous solvents and control the amount of water added precisely.
-
Reaction Time and Temperature: Do not run the reaction longer than necessary. Monitor the reaction progress (e.g., by TLC or UPLC) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to the reaction conditions.
Question 3: My analysis shows the presence of 3-fluorobenzoic acid. Where is this coming from?
Answer:
The presence of 3-fluorobenzoic acid indicates that dehalogenation of your aryl halide starting material (e.g., 4-bromo-3-fluorobenzoic acid) is occurring.
Root Causes & Mechanism: Dehalogenation is another common side reaction where the halide is replaced by a hydrogen atom.[11] The mechanism typically involves the formation of a palladium-hydride (Pd-H) species.[1][11] This hydride can originate from various sources in the reaction mixture, including the solvent (especially alcohols), the base (e.g., formate impurities), or even water.[11][12] Once formed, the Ar-Pd(II)-X intermediate can undergo reductive elimination with the hydride ligand to produce the dehalogenated arene (Ar-H) instead of coupling with the boronic acid.[1] Electron-deficient aryl halides, such as the fluorobenzoic acid derivative you are using, can be more susceptible to this side reaction.[11]
Mitigation Strategies:
-
Solvent Choice: Avoid using solvents that can act as hydride donors. Aprotic solvents like dioxane, THF, or toluene are generally preferred over alcoholic solvents.[11]
-
Base Purity and Type: Ensure you are using a high-purity base. Avoid bases that might contain formate impurities. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often a better choice than alkoxides.[11]
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[11][13]
-
Protecting Groups: In some cases, protecting the carboxylic acid group as an ester can modulate the electronic properties of the aryl halide, potentially reducing its susceptibility to dehalogenation.
Byproduct Formation Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing pathways that lead to the formation of common byproducts.
Caption: Fig 1. Suzuki Cycle and Byproduct Pathways
Summary of Key Byproducts
| Byproduct Name | Chemical Structure | Likely Origin | Primary Analytical Identification |
| 2,2'-dichloro-4,4'-dimethyl-1,1'-biphenyl | (C₁₄H₁₂Cl₂) | Boronic Acid Homocoupling | LC-MS (m/z ~250.04), GC-MS, ¹H NMR |
| 1-chloro-3-methylbenzene | (C₇H₇Cl) | Protodeboronation | GC-MS (m/z ~126.03), ¹H NMR |
| 3-fluorobenzoic acid | (C₇H₅FO₂) | Aryl Halide Dehalogenation | LC-MS (m/z ~139.02), ¹H NMR |
Experimental Protocols
Protocol 1: General Procedure for Byproduct Minimization
This protocol incorporates the mitigation strategies discussed above.
-
Reaction Setup: To a dry, oven-baked Schlenk flask under an Argon atmosphere, add the 4-bromo-3-fluorobenzoic acid derivative (1.0 eq), (2-chloro-4-methylphenyl)boronic acid pinacol ester (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane via syringe. Sparge the resulting suspension with a subsurface stream of Argon for 30 minutes.
-
Catalyst Addition: In a separate vial under Argon, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.5 mol%). Add this catalyst mixture to the main reaction flask against a positive flow of Argon.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by UPLC-MS or TLC every hour.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The subsequent purification steps (e.g., crystallization or chromatography) will depend on the nature of the product (acid or ester).
Protocol 2: UPLC-MS Method for In-Process Control
Monitoring the reaction is key to preventing over-exposure to harsh conditions.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV (e.g., 254 nm) and Mass Spectrometry (ESI positive and negative modes).
-
Sample Prep: Quench a ~5 µL aliquot of the reaction mixture in 1 mL of acetonitrile, vortex, and inject.
This method will allow for the clear separation and identification of starting materials, the desired product, and the primary byproducts based on their retention times and mass-to-charge ratios.[][15]
Frequently Asked Questions (FAQs)
Q: Which halide on the 3-fluorobenzoic acid core is better, Bromo or Iodo? A: While aryl iodides are generally more reactive in the oxidative addition step, they are also significantly more prone to dehalogenation.[11][16] Aryl bromides often provide a better balance, offering sufficient reactivity while minimizing the dehalogenation side reaction. Aryl chlorides are typically less reactive and may require more specialized, highly active catalyst systems.[1][17]
Q: Can I use NMR to identify these byproducts? A: Absolutely. NMR spectroscopy is a powerful tool for structural elucidation.[18] ¹H NMR can identify characteristic signals for each byproduct. For instance, the homocoupled dimer will show a distinct aromatic splitting pattern, while the protodeboronated and dehalogenated byproducts will show the absence of the boronic acid or halide, respectively, and potentially new aromatic C-H signals. ¹⁹F NMR can also be useful for tracking the consumption of the fluorine-containing starting material and the formation of the fluorine-containing product.[18][19]
Q: Are there other, less common byproducts I should be aware of? A: While less frequent, you might encounter trace amounts of products from aryl-aryl scrambling on the phosphine ligands, especially with simpler ligands like triphenylphosphine. This is where an aryl group from the ligand exchanges with an aryl group on the palladium intermediate. Using bulky, specialized biarylphosphine ligands helps to suppress this. Additionally, if your starting materials or solvents contain trace phenolic impurities, you may see minor etherification byproducts .
Q: How do I confirm the structure of an unknown impurity? A: The first step is typically high-resolution mass spectrometry (HRMS) to get an accurate mass and predict a molecular formula.[20] Next, if the impurity can be isolated (e.g., by preparative HPLC), full characterization by 1D and 2D NMR (COSY, HSQC, HMBC) is the gold standard for unambiguous structure determination.[] If isolation is not feasible, LC-MS/MS fragmentation can provide valuable structural clues.[20]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(8), 2116–2119. Available from: [Link]
-
Dreher, S. D., et al. (2008). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 12(2), 341–345. Available from: [Link]
-
Verhoog, S., et al. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition, 63(38), e202400906. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. Available from: [Link]
-
Valente, C., et al. (2012). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 77(6), 2777–2793. Available from: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Available from: [Link]
-
Hudson, M. J., et al. (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry, 4, 3. Available from: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282–1296. Available from: [Link]
-
Ismaili, H., et al. (2023). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Chemistry – A European Journal, 29(1), e202202677. Available from: [Link]
-
Wikipedia. Protodeboronation. Available from: [Link]
-
Harding, J. R., et al. (2005). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Organic Letters, 7(18), 4043–4045. Available from: [Link]
-
Baraker, G., et al. (2018). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 8(3), 2019–2027. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(3), 888–892. Available from: [Link]
-
AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). Available from: [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). Available from: [Link]
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SpiroChem. Impurity Synthesis And Identification. Available from: [Link]
-
Vantourout, J. C., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 138(11), 3889–3901. Available from: [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. (2017). Available from: [Link]
-
B'Hymer, C. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Pyda, M., & Pielichowski, J. (2021). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 26(11), 3326. Available from: [Link]
-
Advion. SUZUKI REACTION MONITORING. Available from: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Available from: [Link]
-
University of Bath. Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to grave. Available from: [Link]
-
Amatore, C., et al. (2000). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 65(20), 6610–6622. Available from: [Link]
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Li, Y., et al. (2020). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry, 22(14), 4487-4492. Available from: [Link]
-
Duckworth, C. A., et al. (2021). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 12(35), 11776–11785. Available from: [Link]
-
ResearchGate. Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling... (2018). Available from: [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Available from: [Link]
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Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available from: [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2019). Available from: [Link]
-
Wolfe, J. P., & Buchwald, S. L. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 124(45), 11668–11677. Available from: [Link]
- Google Patents. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
-
ResearchGate. (PDF) Development of the reaction conditions of a Suzuki-Miyaura cross coupling reaction catalysed by Ag-Pd Alloy Nanoparticle photocatalyst. (2022). Available from: [Link]
-
Royal Society of Chemistry. RSC Advances. Available from:
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2022). Available from: [Link]
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- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 17. Suzuki Coupling [organic-chemistry.org]
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- 19. rsc.org [rsc.org]
- 20. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
Improving the yield of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to optimize the synthesis and improve the yield of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid. As Senior Application Scientists, we have structured this guide to address the common challenges encountered during the multi-step synthesis of this important biaryl carboxylic acid.
Synthetic Overview: The Suzuki-Miyaura Pathway
The most prevalent and efficient route to synthesizing this compound involves a two-stage process. The core of this strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms the critical biaryl carbon-carbon bond.[1][2][3] This is typically followed by the hydrolysis of an ester protecting group to yield the final carboxylic acid.
The key starting materials for this synthesis are:
-
Aryl Halide: Methyl 4-bromo-3-fluorobenzoate (or a similar ester). Using the ester form prevents potential side reactions associated with the free carboxylic acid during the coupling step.[4]
-
Organoboron Reagent: 2-Chloro-4-methylphenylboronic acid.[5][6][7][8]
The overall workflow is visualized below.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
Low yield can arise from various stages of the synthesis. This guide addresses the most common issues in a question-and-answer format, providing actionable solutions.
| Problem / Observation | Potential Cause(s) | Recommended Solution & Optimization Strategy |
| Low or No Conversion in Suzuki Coupling | 1. Inactive Catalyst: The Pd(0) active species is not forming or is degrading. Oxygen can deactivate some catalysts. | Degassing: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[9][10] Catalyst Choice: Use a robust pre-catalyst or generate the active catalyst in situ. Pd(PPh₃)₄ is often effective, but air-stable pre-catalysts can offer more consistency.[4][11] |
| 2. Ineffective Base: The chosen base may be too weak, not soluble enough, or of poor quality. The base is critical for the transmetalation step.[12] | Base Selection: Switch to a stronger or more soluble base. Common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃.[10][13] Ensure the base is finely powdered and dry. | |
| 3. Poor Starting Material Quality: The arylboronic acid may have partially decomposed or formed inactive trimeric boroxine anhydrides.[14][15] | Purification: Recrystallize the arylboronic acid before use.[15] Store it under dry, inert conditions. | |
| Significant Side Product Formation | 1. Homocoupling: The arylboronic acid couples with itself to form a symmetrical biaryl impurity. | Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl halide.[13] Controlled Addition: In some cases, slow addition of the boronic acid can minimize homocoupling. |
| 2. Dehalogenation: The aryl bromide is reduced to an arene, losing the bromine atom without coupling.[14] | Ligand Choice: Select a ligand that promotes reductive elimination over side reactions. Bulky electron-rich phosphine ligands are often effective.[16] Temperature Control: Avoid excessively high temperatures, which can favor decomposition pathways. | |
| 3. Protodeboronation: The boronic acid group is replaced by a hydrogen atom from a proton source (like water).[14] | Base & Solvent: Use a non-coordinating base and ensure the reaction is not overly aqueous, especially at high temperatures. Anhydrous conditions can sometimes be beneficial, though a small amount of water is often necessary.[14] | |
| Incomplete Ester Hydrolysis (Saponification) | 1. Insufficient Base/Time/Temp: The reaction has not gone to completion. Saponification can be slow for sterically hindered esters. | Reaction Conditions: Use a larger excess of base (e.g., 3-5 equivalents of NaOH or KOH). Increase the reaction temperature (reflux) and/or extend the reaction time. Monitor by TLC until the starting ester spot disappears.[17][18] |
| 2. Reversibility/Equilibrium: During acidic workup, if the pH is not kept low, the reaction can reverse. | Workup Protocol: After hydrolysis, cool the mixture and acidify with a strong acid (e.g., 6N HCl) to a pH of 1-2 to ensure complete protonation of the carboxylate salt.[19][20] | |
| Difficulty in Final Product Purification | 1. Residual Palladium: The final product is contaminated with palladium residues, causing discoloration (gray/black). | Filtration: After the Suzuki reaction, pass the crude mixture through a pad of Celite® or silica gel to remove the heterogeneous palladium catalyst. |
| 2. Emulsion during Workup: The organic and aqueous layers do not separate cleanly during extraction after saponification. | Brine Wash: Wash the organic layer with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, forcing better separation.[21] | |
| 3. Poor Crystallization: The product oils out or precipitates as an amorphous solid. | Solvent Screening: Test various solvent systems for recrystallization. Common systems for carboxylic acids include ethanol/water, ethyl acetate/hexanes, or toluene. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal catalyst system for the Suzuki-Miyaura coupling step?
A1: The choice of catalyst and ligand is critical for achieving high yields and is often substrate-dependent.[12] The system's role is to facilitate the three main steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Palladium Source:
-
Pd(PPh₃)₄ (Tetrakis): A common choice that often works well but can be sensitive to air and heat.[10]
-
Pd(OAc)₂ / Pd₂(dba)₃: These are stable sources of Pd(0) when combined with a phosphine ligand. The active catalyst is formed in situ.
-
Pd/C: A heterogeneous catalyst that can be effective, especially in greener solvent systems like ethanol/water, and is easily removed by filtration.[22]
-
-
Ligands: Ligands stabilize the palladium center and modulate its reactivity. For challenging couplings, bulky, electron-rich phosphine ligands are often superior.[16]
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand.
-
Biaryl Monophosphine Ligands (e.g., SPhos, RuPhos): These are highly effective for coupling sterically hindered substrates or less reactive aryl chlorides, though they are more expensive.[11]
-
A good starting point is to screen a few conditions. A reliable initial system for your synthesis would be Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) and K₃PO₄ (2-3 equivalents) in a Toluene/Water (e.g., 5:1) solvent mixture at 80-100 °C.
Q2: I suspect protodeboronation is reducing my yield. How can I confirm this and prevent it?
A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[14] This is a common cause of low yields, as it consumes your nucleophilic coupling partner.
-
Confirmation: To confirm this, analyze your crude reaction mixture by GC-MS or LC-MS. Look for the mass corresponding to 2-chloro-4-methylbenzene, the byproduct of protodeboronation of your starting material, 2-chloro-4-methylphenylboronic acid.
-
Prevention Strategies:
-
Choice of Base: Use a non-nucleophilic, moderately strong base. K₃PO₄ is often an excellent choice as it is effective in the transmetalation step but less likely to promote protodeboronation compared to very strong bases like hydroxides.
-
Boronic Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation.
-
Temperature Control: Avoid prolonged reaction times at very high temperatures (>110 °C), as this can accelerate the decomposition pathway.
-
Water Content: While some water is necessary for the Suzuki reaction, an excessive amount can increase the rate of protodeboronation. Use a solvent system like Dioxane/H₂O (10:1) or Toluene/H₂O (10:1).
-
Q3: What is a reliable, step-by-step protocol for the final saponification step?
A3: Saponification is the base-mediated hydrolysis of the ester to the carboxylate salt, which is then protonated to give the final carboxylic acid.[18] An irreversible reaction is desired to ensure complete conversion.[17]
Protocol: Ester Hydrolysis and Product Isolation
-
Reaction Setup:
-
In a round-bottom flask, dissolve the crude methyl 4-(2-chloro-4-methylphenyl)-3-fluorobenzoate (1.0 eq) in a mixture of methanol or ethanol and water (e.g., a 4:1 ratio). The alcohol helps to solubilize the ester.
-
Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3.0-5.0 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (typically 70-90 °C).
-
-
Reaction Monitoring:
-
Allow the reaction to proceed for 2-4 hours.
-
Monitor the reaction's completion by Thin-Layer Chromatography (TLC), checking for the disappearance of the starting ester spot. The product carboxylic acid (or its salt) will have a much lower Rf value (be more polar).
-
-
Workup and Isolation:
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the organic solvent (methanol/ethanol) under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with water and transfer to a separatory funnel.
-
Wash the aqueous layer with a nonpolar organic solvent like diethyl ether or ethyl acetate to remove any non-polar, unreacted starting materials or byproducts. Discard the organic layer.
-
Cool the aqueous layer in an ice bath.
-
Slowly add a strong acid (e.g., 6N HCl) dropwise with vigorous stirring until the pH is ~1-2. A white precipitate of the final product should form.[19][20]
-
Collect the solid product by vacuum filtration.
-
Wash the solid in the funnel with cold deionized water to remove any residual salts.
-
Dry the purified this compound under vacuum.
-
References
- Ningbo Inno Pharmchem Co., Ltd. Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
- Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
- ChemicalBook. 4-Bromo-3-fluorobenzoic acid | 153556-42-4.
- ChemBK. 2-Chloro-4-Methylphenylboronic Acid.
- National Institutes of Health (NIH). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC.
- National Institutes of Health (NIH). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ACS Publications. Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research.
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction?.
- Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Chemguide. hydrolysis of esters.
- RSC Publishing. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers.
- Save My Exams. Ester Hydrolysis - A Level Chemistry Revision Notes.
- ChemicalBook. 4-Chloro-2-fluorobenzoic acid synthesis.
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- ACS Publications. Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones. ACS Omega.
- Chemistry LibreTexts. The Hydrolysis of Esters.
- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification.
- Chem-Impex. 2-Chloro-4-methylphenylboronic acid.
- ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Organic Syntheses. Organic Syntheses Procedure.
- TargetMol. 2-Chloro-4-methylphenylboronic acid.
- MedChemExpress. 2-Chloro-4-methylphenylboronic acid | Biochemical Reagent.
- RSC Publishing. A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. RSC Advances.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- ResearchGate. Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- University of Science and Technology of China. Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction.
- BenchChem. Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
- Organic Syntheses. p-FLUOROBENZOIC ACID.
- BenchChem. Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
- Google Patents. CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.
- Organic Syntheses. 2-amino-3-fluorobenzoic acid.
- Google Patents. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- RSC Publishing. Organic & Biomolecular Chemistry.
Sources
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- 11. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
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Stability testing of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid under different conditions
Technical Support Center: Stability Testing of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into establishing a robust stability testing program for this novel active pharmaceutical ingredient (API). As specific stability data for this compound is not publicly available, this document synthesizes established principles from regulatory guidelines and data from structurally similar bi-aryl, halogenated, and carboxylic acid-containing molecules to provide a scientifically grounded framework for your experiments.
Our approach is rooted in the principles of forced degradation, as outlined by the International Council for Harmonisation (ICH) guidelines.[1] Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products, establish degradation pathways, and validate the specificity of stability-indicating analytical methods.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that might influence its stability?
A1: The stability of this molecule is influenced by several key features:
-
Bi-aryl Core: The bond connecting the two phenyl rings can be susceptible to oxidative cleavage under certain stress conditions.
-
Benzoic Acid Moiety: The carboxylic acid group is a primary site for reactions. It can undergo decarboxylation (loss of CO2), especially at elevated temperatures.[3][4] It also governs the molecule's solubility and reactivity at different pH values.
-
Halogen Substituents (Chloro and Fluoro): The carbon-fluorine bond is exceptionally strong and generally enhances metabolic and thermal stability.[5][6] The carbon-chlorine bond is also strong but can be a site for photolytic degradation, where UV light can induce cleavage.[7] Halogenated aromatic compounds are known to be susceptible to photolysis.[7][8]
Q2: What are the initial steps for designing a stability study for this new chemical entity?
A2: The foundational step is to perform a forced degradation study as recommended by ICH guideline Q1A(R2).[9][10] This involves subjecting the API to conditions more severe than accelerated stability testing to understand its intrinsic stability.[1] Key stress conditions to investigate include:
-
Hydrolysis: Across a wide range of pH values.
-
Oxidation: Using an oxidizing agent like hydrogen peroxide.
-
Photolysis: Exposure to UV and visible light.
-
Thermal Stress: At temperatures significantly above accelerated testing conditions.[9]
The goal is to achieve a target degradation of 10-20% of the active ingredient to ensure that the analytical methods can adequately detect and quantify the resulting degradants.[11]
Q3: What analytical technique is most suitable for a stability-indicating method for this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the industry standard and the most appropriate choice.[12][13][14] This technique is adept at separating the parent API from process impurities and degradation products.[12] For optimal results:
-
Reversed-Phase HPLC (RP-HPLC): Is typically used for small molecules of this nature.
-
Gradient Elution: Is often necessary to achieve separation of both polar and non-polar degradants in a single run.[12]
-
Photodiode Array (PDA) Detector: Allows for the monitoring of multiple wavelengths and can provide UV spectral data to aid in peak purity assessment and identification of degradants.[15]
-
Mass Spectrometry (MS) Compatibility: Developing an LC-MS compatible method is highly advantageous for the structural elucidation of unknown degradation products.[12][15]
Troubleshooting Guides for Forced Degradation Studies
This section provides practical, question-and-answer-based troubleshooting for specific issues you may encounter during your experiments.
Hydrolytic Degradation
Q4: I'm not observing any degradation of the compound in acidic or basic solutions at room temperature. What should I do?
A4: This indicates the compound is relatively stable to hydrolysis under ambient conditions. To induce degradation, you need to increase the energy of the system.
-
Causality: Hydrolysis is a chemical reaction that, like most reactions, is accelerated by temperature. The bi-aryl structure and halogen substituents likely contribute to the compound's stability.
-
Troubleshooting Steps:
-
Increase Temperature: Repeat the experiment at elevated temperatures, for example, 60°C or 80°C. Start with a time point of 24-48 hours and adjust as needed.
-
Broaden pH Range: Ensure you are testing at the extremes of the pH scale (e.g., 0.1 M HCl for acidic conditions and 0.1 M NaOH for basic conditions).
-
Increase Reaction Time: If minimal degradation is seen at elevated temperatures, extend the duration of the study.
-
-
Expected Outcome: Under forced conditions (e.g., heat and strong base), hydrolysis of the carboxylic acid itself is unlikely, but other susceptible bonds could be affected. While aromatic amides can be hydrolyzed to carboxylic acids, this molecule does not contain an amide bond.[16][17][18][19] The primary concern would be ensuring the stability of the overall structure under these conditions.
Workflow for Troubleshooting Hydrolytic Stability
Caption: Troubleshooting workflow for hydrolysis.
Oxidative Degradation
Q5: After adding hydrogen peroxide, my HPLC analysis shows a significant loss of the main peak, but I don't see any corresponding new peaks. What is happening?
A5: This is a classic sign of a "mass balance" issue, which is common in oxidative degradation studies.[15]
-
Causality: Oxidative degradation can lead to several outcomes that complicate analysis:
-
Formation of Non-Chromophoric Products: The degradation products may lack a UV-absorbing chromophore, making them invisible to a UV detector. The bi-aryl system is the primary chromophore; its cleavage would result in products with different UV spectra.[15]
-
Formation of Highly Polar Products: Degradants may be too polar to be retained on a standard C18 column and may elute in the solvent front.
-
Precipitation: The degradants could be insoluble in the sample diluent and precipitate out of the solution before injection.
-
-
Troubleshooting Steps:
-
Check Mass Balance: Calculate the mass balance by comparing the decrease in the parent API peak area with the sum of the areas of all new peaks. A significant discrepancy (greater than 5%) points to an issue.[15]
-
Modify HPLC Method: Use a more polar column or a mobile phase gradient that starts with a higher aqueous composition to retain and separate highly polar degradants.
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector to see non-chromophoric compounds.
-
LC-MS Analysis: Use LC-MS to search for the masses of expected oxidative degradation products (e.g., hydroxylated species, ring-opened products). Benzoic acid can undergo oxidative decarboxylation.[20]
-
Potential Oxidative Degradation Pathway
Sources
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- 9. database.ich.org [database.ich.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Technical Support Center: Recrystallization of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid
Welcome to the technical support center for the purification of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. My aim is to synthesize technical accuracy with field-proven insights to ensure you can achieve the highest purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
A1: Recrystallization is a purification technique used to remove impurities from a solid compound.[1] For this compound, which is likely synthesized via a multi-step process, common impurities can include starting materials, by-products, and residual catalysts. The goal of recrystallization is to obtain a crystalline solid with high purity, which is crucial for accurate downstream applications such as analytical testing, biological assays, and formulation development. The purity of the final compound can be assessed by techniques like melting point analysis, HPLC, and NMR spectroscopy.
Q2: What are the key physicochemical properties of this compound to consider for recrystallization?
-
Polarity: The carboxylic acid group imparts significant polarity and the capacity for hydrogen bonding. The biphenyl structure is largely nonpolar, while the chloro and fluoro substituents add to the molecule's polarity. This amphiphilic nature suggests that a mixed solvent system or a moderately polar single solvent might be effective.
-
Solubility: We can predict that the compound will be poorly soluble in nonpolar solvents like hexanes and more soluble in polar solvents, especially those capable of hydrogen bonding like alcohols. Its solubility is expected to increase significantly with temperature in suitable solvents.
-
Melting Point: Substituted biphenyl carboxylic acids typically have relatively high melting points due to their rigid structure and intermolecular hydrogen bonding. A high melting point is advantageous for recrystallization as it reduces the risk of the compound "oiling out" during the process.[2]
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[3] For this compound, a systematic approach to solvent selection is recommended.
Solvent Selection Workflow
Caption: A workflow for selecting an appropriate recrystallization solvent.
Based on structurally similar compounds like 4-biphenyl carboxylic acid, which can be recrystallized from aqueous ethanol or a benzene/petroleum ether mixture, we can propose the following starting points for solvent screening.[4]
| Solvent/System | Polarity | Rationale |
| Ethanol/Water | Mixed | Excellent Candidate: The compound is likely soluble in hot ethanol. The addition of water as an anti-solvent can induce crystallization upon cooling. |
| Isopropanol/Water | Mixed | Good Candidate: Similar to ethanol/water, this system offers a good balance of polarity. |
| Toluene/Hexane | Mixed | Possible Candidate: Toluene may dissolve the compound when hot, and the addition of hexane could induce precipitation. Use with caution due to potential for oiling out. |
| Acetic Acid/Water | Mixed | Possible Candidate: Acetic acid can be a good solvent for carboxylic acids. Water can be used as the anti-solvent. |
| Acetone | Intermediate | Possible Candidate: May be a suitable single solvent, but its low boiling point might not provide a large enough solubility gradient. |
It is imperative to perform small-scale solubility tests to confirm the suitability of any solvent system before proceeding with a bulk purification.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The volumes of solvent will need to be adjusted based on your preliminary solubility tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent in a mixed system) to just dissolve the solid.[3] Stirring and maintaining the solution at or near the solvent's boiling point will facilitate dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is critical to prevent these impurities from being incorporated into the final crystals.
-
Induce Crystallization:
-
Single Solvent System: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Mixed Solvent System: If using a mixed solvent system, add the hot "poor" solvent dropwise to the hot solution of the compound in the "good" solvent until the solution becomes cloudy. Then, add a few drops of the hot "good" solvent to redissolve the precipitate and achieve a saturated solution.
-
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, once the flask has reached room temperature, it can be placed in an ice bath.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[5]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used).[2] | Boil off some of the solvent to increase the concentration and allow it to cool again.[6] |
| The cooling process is too slow, or the solution requires a nucleation site. | Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a small seed crystal of the pure compound.[2] | |
| Compound "oils out" instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent, and it is coming out of solution as a liquid.[2] | Use a lower-boiling point solvent. Add a co-solvent that reduces the overall boiling point of the solvent system. Try to induce crystallization at a lower temperature by scratching the inside of the flask or adding a seed crystal.[5] |
| Very low recovery of the purified compound | Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.[6] | Reduce the amount of solvent used in the initial dissolution step. Concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
| The crystals were washed with a solvent in which they have some solubility. | Wash the crystals with a minimal amount of ice-cold solvent. | |
| The purified compound is still impure | The cooling process was too rapid, trapping impurities within the crystal lattice.[6] | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The chosen solvent dissolves the impurity as well, leading to co-crystallization. | Perform a second recrystallization with a different solvent system that has a different solubility profile for the impurities. |
Troubleshooting Workflow
Caption: A troubleshooting decision tree for common recrystallization problems.
Concluding Remarks
The purification of this compound by recrystallization is a powerful technique to achieve high purity. Success hinges on a systematic approach to solvent selection and careful execution of the recrystallization protocol. This guide provides a comprehensive framework for developing a robust purification method and for troubleshooting common issues. Always prioritize safety in the laboratory by using appropriate personal protective equipment and working in a well-ventilated fume hood, especially when working with volatile organic solvents.
Disclaimer: The information provided in this guide is for research purposes only and is based on established chemical principles and data from structurally related compounds. It is essential to conduct your own experimental validation to determine the optimal conditions for the recrystallization of this compound.
References
- BenchChem. (2025).
- Reddit. (2023, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid? r/chemhelp.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
- University of York. (n.d.).
- BenchChem. (2025). Technical Support Center: Recrystallization of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one. BenchChem.
- University of Rochester. (n.d.).
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
- University of Rochester, Department of Chemistry. (n.d.).
- (n.d.).
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- PubChem. (n.d.). 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid.
- Alfa Chemistry. (n.d.).
Sources
Technical Support Center: Method Development for High-Throughput Screening of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic Acid Analogs
Welcome to the technical support center for high-throughput screening (HTS) of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing robust and reliable screening assays for this class of compounds. Here, we move beyond generic protocols to explain the "why" behind experimental choices, ensuring your screening campaigns are both efficient and scientifically sound.
Introduction: The Scientific Rationale
The this compound scaffold is a privileged structure in medicinal chemistry. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The specific substitutions on this scaffold—a chloro group, a methylphenyl moiety, and a fluorine atom—are designed to modulate its physicochemical properties, such as lipophilicity and electronic distribution, which can enhance target binding and cell permeability.[1][3]
Recent studies on structurally similar compounds, such as 4-amino-3-chloro benzoate ester derivatives, have identified their potential as inhibitors of protein kinases, including Epidermal Growth Factor Receptor (EGFR).[4][5] Kinases are a major class of drug targets, particularly in oncology, and their inhibition can disrupt cancer cell signaling pathways.[6][7] Therefore, this guide will focus on developing an HTS campaign to identify inhibitors of a representative protein kinase, using this as a plausible and relevant target for the specified analog series.
Frequently Asked Questions (FAQs)
Q1: What are the first critical steps in developing an HTS assay for these analogs?
A1: Before initiating a large-scale screen, a robust assay must be developed and validated.[8] The initial steps involve:
-
Target Selection and Reagent Procurement: Based on literature for similar scaffolds, select a relevant protein kinase (e.g., EGFR, ErbB-2) and procure high-quality, purified enzyme and a suitable substrate.[4]
-
Assay Format Selection: Choose an appropriate assay technology. For kinase activity, fluorescence-based methods are highly sensitive and amenable to automation.[7] We will discuss two common formats: Fluorescence Polarization (FP) and AlphaScreen.
-
Assay Miniaturization and Optimization: Transition the assay from a larger volume format (e.g., 96-well plates) to a high-throughput format (384- or 1536-well plates).[9] This involves optimizing reagent concentrations, incubation times, and signal detection parameters.
-
Assay Validation: Perform a "dry run" using positive and negative controls to determine the assay's statistical robustness, primarily by calculating the Z'-factor.[9] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[10]
Q2: Which HTS assay format is best suited for screening these benzoic acid analogs against a protein kinase?
A2: Both Fluorescence Polarization (FP) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are excellent choices for studying enzyme inhibition. The best choice depends on the specific reagents available and the nature of the kinase-substrate interaction.
-
Fluorescence Polarization (FP): This method is ideal for monitoring the binding of a small fluorescently labeled molecule (tracer) to a larger protein.[11] In a kinase inhibition assay, this could be a fluorescently labeled ATP analog or a peptide substrate. When the tracer is unbound, it tumbles rapidly, and the emitted light is depolarized. When bound to the larger kinase, its tumbling slows, and the emitted light remains polarized.[11] An inhibitor will prevent this binding, resulting in a low polarization signal.
-
AlphaScreen: This bead-based technology is highly sensitive and versatile.[12] For a kinase assay, a donor bead can be coated with a biotinylated substrate, and an acceptor bead can be conjugated to an antibody that recognizes the phosphorylated substrate. When the kinase is active, it phosphorylates the substrate, bringing the donor and acceptor beads into close proximity. Excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, producing a luminescent signal.[12] An inhibitor will prevent phosphorylation, leading to a loss of signal.
Q3: How do I manage potential solubility issues with my this compound analogs?
A3: Poor aqueous solubility is a common challenge with lipophilic small molecules and can lead to compound precipitation in aqueous assay buffers.[13][14] This can cause false positives through non-specific aggregation or false negatives by reducing the effective compound concentration.[11]
To manage this:
-
Solubility Assessment: Before screening, assess the kinetic solubility of a representative set of your analogs in the assay buffer. This can be done using nephelometry or turbidimetric assays.[14]
-
DMSO Concentration: Keep the final concentration of the stock solvent, typically DMSO, as low as possible in the assay (usually <1% v/v).[15]
-
Use of Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer can help to prevent compound aggregation.
-
Data Analysis: Monitor for unusually steep dose-response curves, which can be indicative of aggregation-based inhibition.
Q4: How can I identify and eliminate false positives from my screen?
A4: False positives can arise from various sources, including compound autofluorescence, non-specific inhibition, or interference with the assay technology.[16] A multi-pronged approach is necessary to eliminate them:
-
Counter-Screens: These are essential for identifying compounds that interfere with the assay technology itself.[17] For example, in a luciferase-based assay (like some AlphaScreen readouts), a counter-screen against luciferase enzyme activity would identify direct inhibitors of the reporter.[16]
-
Orthogonal Assays: Confirmatory screens using a different assay technology can validate true hits.[18] For instance, if the primary screen was an FP-based binding assay, an orthogonal screen could be a biochemical enzyme activity assay measuring substrate turnover.
-
Promiscuity Checks: Many HTS hits are "promiscuous inhibitors" that act non-specifically. This is often due to the formation of colloidal aggregates.[16] Including a detergent in follow-up assays can disrupt these aggregates; a significant loss of potency in the presence of detergent suggests non-specific inhibition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells (High %CV) | - Inaccurate liquid handling - Edge effects due to evaporation - Compound precipitation | - Calibrate and maintain automated liquid handlers. - Use plates with lids and ensure proper humidity in incubators. Consider not using the outer wells for samples. - Visually inspect plates for precipitates. Re-test problematic compounds at lower concentrations or with detergents.[11] |
| Low Z'-factor (<0.5) | - Small dynamic range between positive and negative controls - High data variability - Suboptimal reagent concentrations | - Optimize the concentrations of enzyme, substrate, and any co-factors to maximize the signal-to-background ratio. - Address sources of variability as described above. - Re-validate all reagents and ensure their stability. |
| High background signal in fluorescence-based assays | - Compound autofluorescence - Contaminated assay buffer or plates - Non-specific binding of fluorescent probe | - Pre-screen compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths. - Use high-quality, sterile plates and freshly prepared buffers. - Increase the concentration of the unlabeled binding partner or add a blocking agent (e.g., BSA) to reduce non-specific binding. |
| "Hits" are not confirmed in secondary assays | - False positives from the primary screen - Compound instability or degradation - Different assay conditions between primary and secondary screens | - Implement rigorous counter-screening and orthogonal assays.[18] - Assess the chemical stability of the hit compounds in the assay buffer over the incubation period. - Ensure that critical parameters like buffer composition, pH, and temperature are consistent across assays. |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Kinase Inhibition Assay
This protocol outlines a competitive binding assay to identify inhibitors of a protein kinase.
Materials:
-
Purified protein kinase
-
Fluorescently labeled tracer (e.g., a high-affinity ATP competitive ligand)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound analogs) in DMSO
-
Positive control (a known inhibitor of the kinase, e.g., Staurosporine)
-
Negative control (DMSO)
-
384-well, low-volume, black plates
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase and fluorescent tracer in assay buffer at 2x the final desired concentration.
-
Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of test compounds, positive controls, and negative controls into the 384-well plate.
-
Kinase Addition: Add 10 µL of the 2x kinase solution to each well and mix gently.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Tracer Addition: Add 10 µL of the 2x fluorescent tracer solution to each well and mix. The final volume should be 20 µL.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a microplate reader equipped with appropriate filters for the chosen fluorophore, measuring both parallel and perpendicular fluorescence intensity.
-
Data Analysis: Calculate the fluorescence polarization (in mP units) for each well. Determine the percent inhibition for each test compound relative to the positive and negative controls.
Protocol 2: AlphaScreen Kinase Activity Assay
This protocol describes an assay to measure the enzymatic activity of a protein kinase.
Materials:
-
Purified protein kinase
-
Biotinylated substrate peptide
-
ATP
-
Phospho-specific antibody conjugated to AlphaScreen acceptor beads
-
Streptavidin-coated AlphaScreen donor beads
-
Assay buffer (as above, with the addition of DTT and BSA as recommended by the manufacturer)
-
Stop buffer (e.g., 10 mM EDTA in assay buffer)
-
Test compounds in DMSO
-
Positive and negative controls
-
384-well, white plates
Procedure:
-
Compound Plating: Dispense test compounds and controls into the 384-well plate.
-
Kinase/Substrate Addition: Prepare a 2x solution of the kinase and biotinylated substrate in assay buffer. Add 5 µL to each well.
-
Initiation of Reaction: Prepare a 2x solution of ATP in assay buffer. Add 5 µL to each well to start the kinase reaction.
-
Enzymatic Reaction: Incubate the plate at 30°C for the optimized time (e.g., 60 minutes).
-
Stopping the Reaction: Add 5 µL of stop buffer to each well.
-
Detection: Prepare a mixture of the acceptor beads and donor beads in detection buffer. Add 10 µL of this mixture to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Plate Reading: Read the plate on an AlphaScreen-capable microplate reader.
-
Data Analysis: Determine the percent inhibition for each test compound based on the reduction in the AlphaScreen signal.
Data Visualization and Workflow
Caption: High-Throughput Screening Workflow for Kinase Inhibitors.
Caption: Troubleshooting Logic for HTS Assay Development.
References
- Keserü, G. M., & Makara, G. M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 653-657.
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
- Liao, C., et al. (2018). Development of a high-throughput solubility screening assay for use in antibody discovery. Protein Science, 27(4), 844-852.
- Ngwa, C. H., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Chemistry, 2015, 859203.
- Engel, S., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(6), 735-742.
-
Evotec. (2025, January 20). Unlocking High-Throughput Screening Strategies. Retrieved from [Link]
-
Drug Target Review. (2026, January 12). Quality over quantity: drug discovery automation in 2026. Retrieved from [Link]
- Ohta, K., et al. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters, 23(1), 81-84.
-
NIH. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 36-41.
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
- Lee, J. A., et al. (2019). Development and validation of CYP26A1 inhibition assay for high-throughput screening. Journal of Biochemical and Molecular Toxicology, 33(10), e22384.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324.
- Rajalingam, K. (2014). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 95(3), 227-236.
- Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772.
-
PubMed. (2020, October 8). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Retrieved from [Link]
- Rehman, S., et al. (2022).
- Lorenz, S., et al. (2016). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Drug Discovery Today: Technologies, 20, 23-31.
-
PubMed. (2012, January 15). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Retrieved from [Link]
-
Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]
-
UAB CCTS. (2018, April 4). High Throughput Screening [Video]. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2022, October). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]
-
Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
-
PubMed Central. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]
-
PubMed Central. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
-
PubMed. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]
-
On HTS. (2023, December 12). Z-factor. Retrieved from [Link]
-
NIH. (2012, May 1). HTS Assay Validation - Assay Guidance Manual. Retrieved from [Link]
Sources
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- 4. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during laboratory-scale experiments and the critical transition to pilot plant production. The methodologies and recommendations herein are grounded in established principles of organic process chemistry, with a focus on ensuring robust, scalable, and safe operations.
Synthesis Overview: A Suzuki-Miyaura Approach
The synthesis of this compound, a biaryl carboxylic acid, is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry for its functional group tolerance and reliability.[1][2][3] The primary transformation involves the coupling of 4-bromo-3-fluorobenzoic acid with 2-chloro-4-methylphenylboronic acid.
The general catalytic cycle for this reaction is a well-understood process involving oxidative addition, transmetalation, and reductive elimination at a palladium center.[1][4][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions for both lab and pilot scales.
Problem 1: Low or No Product Formation (Poor Conversion)
Possible Causes (Lab & Pilot):
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. Inadequate degassing can lead to catalyst deactivation.[6]
-
Poor Reagent Quality: Boronic acids can degrade over time through protodeboronation, especially when exposed to moisture and air.[6] The quality of the base and solvents is also critical.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial, particularly for sterically hindered substrates.[7]
-
Steric Hindrance: The ortho-substituents on both coupling partners (chloro and fluoro groups) can impede the reaction.[8][9]
Solutions:
| Solution | Laboratory Scale | Pilot Plant Scale |
| Ensure Catalyst Activity | Use a fresh, high-quality palladium precursor and ligand. Consider using a pre-formed palladium catalyst. | Qualify catalyst and ligand lots before use. Implement robust inerting procedures for the reactor, such as multiple vacuum/nitrogen cycles. |
| Verify Reagent Quality | Use fresh or properly stored boronic acid. Consider using a more stable boronic ester derivative, like a pinacol ester.[4] | Establish stringent specifications for all raw materials. Store sensitive reagents under an inert atmosphere and controlled temperature. |
| Optimize Reaction Conditions | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane/water, toluene/water, 2-MeTHF), and temperatures (typically 80-110 °C).[4] | Perform Design of Experiments (DoE) to identify critical process parameters and their optimal ranges. Ensure adequate mixing and heat transfer, which are more challenging at scale. |
| Address Steric Hindrance | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are known to facilitate coupling of hindered substrates.[7][8][10] | Select a ligand that provides a good balance of reactivity and stability. The cost of the ligand is also a significant consideration at this scale. |
Problem 2: Significant Formation of Side Products
A. Homocoupling of Boronic Acid
-
Cause: The presence of oxygen can promote the palladium-catalyzed homocoupling of the boronic acid.[4][11] Using a Pd(II) precatalyst can also contribute to this side reaction during its reduction to Pd(0).[4]
-
Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas like nitrogen or argon for an extended period.[4] At the pilot scale, this is a critical operation.
-
Use a Pd(0) Source: Employ a Pd(0) catalyst such as Pd₂(dba)₃ to bypass the in-situ reduction step.[4]
-
Process Modification: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[12]
-
B. Protodeboronation of Boronic Acid
-
Cause: The boronic acid can be replaced by a hydrogen atom from a proton source, typically water, especially at elevated temperatures and in the presence of a base.[6]
-
Solutions:
-
Use a More Stable Boronic Ester: As mentioned, pinacol esters or MIDA esters are more resistant to protodeboronation.[4]
-
Control Temperature and Reaction Time: Run the reaction at the lowest effective temperature and avoid unnecessarily long reaction times.
-
Anhydrous Conditions: For highly sensitive substrates, consider running the reaction under strictly anhydrous conditions, although this can be challenging for Suzuki couplings which often benefit from the presence of water.
-
C. Dehalogenation of 4-Bromo-3-fluorobenzoic Acid
-
Cause: The aryl halide can be reduced to the corresponding benzoic acid. This can occur if a hydride source is present in the reaction mixture.[5]
-
Solutions:
-
Solvent Choice: Be cautious with solvents that can act as hydride donors.
-
Optimize Base and Temperature: The choice of base and reaction temperature can influence the rate of this side reaction.
-
Problem 3: Difficult Product Isolation and Purification
Possible Causes (Lab & Pilot):
-
Emulsion Formation During Workup: The basic aqueous phase and the organic solvent can form stable emulsions, making phase separation difficult.
-
Co-elution of Product and Boronic Acid: The carboxylic acid product and unreacted boronic acid can have similar polarities, making chromatographic separation challenging.[13]
-
Residual Palladium in the Final Product: For pharmaceutical applications, residual palladium levels must be strictly controlled to parts-per-million (ppm) levels.[14][15]
Solutions:
| Solution | Laboratory Scale | Pilot Plant Scale |
| Improve Workup | After the reaction, acidify the mixture to protonate the carboxylic acid product, making it more soluble in an organic solvent like ethyl acetate or 2-MeTHF. Perform aqueous washes to remove inorganic salts. | Optimize the pH for extraction to maximize product recovery and impurity removal. Consider using a filter aid (e.g., Celite) to break up any solids before extraction. |
| Effective Purification | If chromatography is necessary, consider adding a small amount of a polar, acidic solvent (like acetic acid) to the mobile phase to improve the separation of acidic components.[13] Alternatively, recrystallization from a suitable solvent system is a preferred method for purification at scale. | Develop a robust crystallization procedure. This is the most effective and economical method for purification at the pilot and manufacturing scales. |
| Palladium Removal | Treat the organic solution of the crude product with a palladium scavenger (e.g., silica-based scavengers with thiol groups, activated carbon).[16] | Integrate a dedicated palladium removal step. This could involve treatment with a scavenger, followed by filtration.[17] The choice of scavenger depends on cost, efficiency, and ease of removal.[14][16] |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for this synthesis?
A1: For a sterically hindered coupling like this one, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is a robust starting point.[7][10] These ligands have been shown to be highly effective in promoting the coupling of challenging substrates.
Q2: What is the best base to use for this reaction?
A2: The choice of base is critical. While weaker bases like sodium carbonate (Na₂CO₃) can work, stronger, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often give better results for sterically hindered couplings.[7] The base activates the boronic acid for transmetalation.[18]
Q3: How do I monitor the reaction progress effectively?
A3: At the lab scale, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for monitoring the disappearance of the starting materials and the appearance of the product. For pilot-plant scale, High-Performance Liquid Chromatography (HPLC) is the standard method for in-process control (IPC) due to its accuracy and reproducibility.
Q4: My boronic acid is expensive. Can I use a stoichiometric amount?
A4: It is common practice to use a slight excess of the boronic acid (1.1-1.5 equivalents) to drive the reaction to completion, especially if the aryl halide is the more valuable starting material. Using a stoichiometric amount may result in incomplete conversion. However, using a large excess can complicate purification.[4]
Q5: What are the key safety considerations when scaling up this reaction?
A5: Key safety considerations include:
-
Inert Atmosphere: Ensuring a robust inert atmosphere is crucial not only for reaction efficiency but also to prevent the potential for flammable solvents to come into contact with air in the presence of a catalyst.
-
Exotherms: While Suzuki couplings are not typically violently exothermic, it is essential to conduct a reaction calorimetry study to understand the heat flow of the reaction before scaling up.
-
Handling of Reagents: Palladium catalysts and some organic solvents have associated health risks. Ensure proper personal protective equipment (PPE) is used, and operations are conducted in a well-ventilated area or contained system.
-
Hydrogen Gas: If using a Pd/C catalyst with a potential hydride source, be aware of the possibility of generating hydrogen gas.
Q6: How can I confirm the purity and identity of my final product?
A6: A combination of analytical techniques should be used. HPLC is used to determine purity (as a percentage area). The identity of the compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). For regulatory filings, a full certificate of analysis including elemental analysis may be required.
Experimental Protocols
Lab-Scale Synthesis Protocol (Starting Point)
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-fluorobenzoic acid (1.0 equiv), 2-chloro-4-methylphenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Inerting: Seal the flask with a septum and purge with argon or nitrogen for 20-30 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 4-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
References
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
Amazon Filters. Improving Operator Safety in API Catalyst Recovery. [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Virginia Commonwealth University. Palladium Catalysts for C-H Reactions. [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?[Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
The Suzuki Reaction. (2014, February 6). [Link]
-
ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various...[Link]
-
ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid a. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]
-
NIH. Organoborane coupling reactions (Suzuki coupling). [Link]
-
Cheméo. 3-Chloro-4-fluorobenzoic acid. [Link]
-
The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]
-
PMC - NIH. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
-
PubChem. 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid. [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
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- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 18. Suzuki Coupling [organic-chemistry.org]
Overcoming common problems in the synthesis of fluorinated biaryls
Welcome to the technical support center for the synthesis of fluorinated biaryls. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges in constructing these vital structural motifs. Fluorinated biaryls are cornerstone components in pharmaceuticals, agrochemicals, and materials science, yet their synthesis is often plagued by specific, fluorine-related challenges.
This document provides in-depth, field-tested troubleshooting advice, detailed protocols, and mechanistic explanations to help you overcome common hurdles. We will move beyond simple procedural lists to explain the chemical causality behind each recommendation, empowering you to make informed decisions in your laboratory work.
Section 1: Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for biaryl synthesis, but the unique electronic properties of fluorinated substrates introduce specific challenges. Low yields, catalyst deactivation, and unwanted side reactions are common complaints.
FAQ 1.1: My Suzuki coupling with a polyfluorinated aryl halide is giving low to no yield. What are the most likely causes and how can I fix it?
Answer: Low yields in Suzuki couplings involving electron-deficient fluoroarenes often stem from a few key issues: slow oxidative addition, catalyst inhibition, and competitive side reactions like protodeboronation. The strong electron-withdrawing nature of fluorine atoms deactivates the aryl halide toward oxidative addition by the Pd(0) catalyst.
Troubleshooting Steps:
-
Catalyst & Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a more electron-rich and sterically hindered phosphine ligand, which promotes both the oxidative addition and the reductive elimination steps. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or cataCXium® A are excellent starting points.[1] Using advanced palladium pre-catalysts (e.g., XPhos Pd G3) can also improve the formation of the active catalytic species.[2]
-
Base and Solvent Optimization: The choice of base is crucial. Strong bases like NaOtBu or K₃PO₄ are often required. However, for substrates sensitive to strong bases, milder conditions using CsF or KF can be effective.[2] These fluoride bases can also form more reactive fluoroborate species.[2][3] Anhydrous solvents such as dioxane, toluene, or DMF are standard, but solubility of all components is key; a reaction that is not homogenous cannot proceed efficiently.[4][5]
-
Address Protodeboronation: Fluorinated arylboronic acids, especially those with ortho-fluorine substituents, are highly susceptible to protodeboronation (replacement of the -B(OH)₂ group with -H).[4][6]
-
Minimize Water: Use anhydrous conditions and freshly dried solvents.
-
Use Boronic Esters: Pinacol boronic esters (Bpin) are generally more stable than their corresponding boronic acids.
-
Slow Addition: If using a boronic acid, adding it slowly to the reaction mixture can minimize its exposure to basic, protic conditions before it couples.
-
Troubleshooting Workflow: Low Yield in Fluoroaryl Suzuki Coupling
Here is a decision-making workflow to systematically address low-yield issues.
Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura couplings involving fluorinated arenes.
Section 2: Overcoming Challenges in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. When applied to fluoroarenes, the reaction can be complicated by catalyst inhibition, side reactions, and the need for carefully tuned conditions.
FAQ 2.1: I am attempting a Buchwald-Hartwig amination on a fluoroaryl bromide, but I'm observing significant hydrodehalogenation (replacement of -Br with -H) and very little of my desired product. What's going wrong?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings, especially with electron-deficient substrates. It often arises from β-hydride elimination from the palladium amide intermediate, or from other catalyst decomposition pathways. The choice of base and ligand is paramount to suppressing this side reaction.
Troubleshooting Steps:
-
Ligand Choice is Key: The ligand plays a crucial role in stabilizing the palladium center and favoring reductive elimination over side reactions. For electron-poor aryl halides, bulky and electron-rich biarylphosphine ligands are essential. Ligands like BrettPhos or RuPhos are specifically designed to accelerate reductive elimination, which outcompetes the hydrodehalogenation pathway.
-
Base Selection and Stoichiometry: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if hydrodehalogenation is severe, switching to a weaker base like K₃PO₄ or Cs₂CO₃, potentially with a higher reaction temperature, can sometimes solve the problem. The pKa of the amine coupling partner also influences the optimal base choice.[7]
-
Solvent and Temperature Control: Aprotic solvents like toluene, dioxane, or THF are standard.[8][9] The reaction temperature should be carefully controlled. While higher temperatures can increase the rate of the desired reaction, they can also accelerate catalyst decomposition and side reactions. Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed.
Table 1: Ligand Selection Guide for Buchwald-Hartwig Amination of Fluoroarenes
| Ligand Name | Key Feature | Recommended For | Potential Issues |
| XPhos | Bulky, electron-rich | General purpose, good for aryl chlorides/bromides | May not be optimal for very challenging substrates |
| BrettPhos | Extremely bulky | Suppresses hydrodehalogenation, good for base-sensitive substrates | Can be slower than other ligands |
| RuPhos | Electron-rich, less bulky | Good for heteroaromatic amines and substrates | May not be as effective at preventing side reactions |
| Josiphos | Ferrocene-based | Effective for electron-deficient systems | Less commonly screened than Buchwald ligands |
FAQ 2.2: Can defluorination occur during a Buchwald-Hartwig reaction?
Answer: Yes, while less common than with other C-X bonds, C-F bond activation and subsequent defluorination can occur, particularly with polyfluorinated arenes under harsh conditions (high temperatures, very strong bases, or with specific catalysts like nickel).[10] This is more likely if the C-F bond is activated, for example, by being ortho to a directing group or para to a strong electron-withdrawing group. If you suspect defluorination, the primary solution is to use milder reaction conditions: lower the temperature, use a weaker base (e.g., K₃PO₄), and ensure the catalyst system is highly selective for C-Br or C-Cl activation.
Section 3: Stille Coupling and C-H Activation Strategies
While Suzuki and Buchwald-Hartwig are primary methods, Stille coupling and direct C-H arylation offer alternative pathways with their own unique sets of challenges.
FAQ 3.1: My Stille coupling with a fluoroaryl halide is sluggish and requires high catalyst loading. How can I improve its efficiency?
Answer: Stille couplings can be less sensitive to water than Suzuki reactions but suffer from the toxicity of organotin reagents and sometimes sluggish kinetics.[11] To improve efficiency:
-
Use a Copper(I) Co-catalyst: The addition of a stoichiometric amount of a copper(I) salt, such as CuI, can dramatically accelerate the transmetalation step, which is often rate-limiting.[12] This is known as the Liebeskind-Srogl modification.
-
Ligand Choice: While Pd(PPh₃)₄ is classic, other ligands can be more effective. Triphenylarsine (AsPh₃) has been shown to be superior in certain cases, especially when paired with a copper co-catalyst.[13]
-
Solvent: Anhydrous, non-polar solvents like toluene or DMF are typically used. Ensure your fluorinated substrate is soluble.
FAQ 3.2: I am exploring C-H arylation to avoid pre-functionalization of my fluoroarene, but the reaction has poor regioselectivity. How can I control where the arylation occurs?
Answer: Regioselectivity in C-H arylation is a significant challenge.[14] The outcome is governed by a combination of steric and electronic factors.
-
Directing Groups: The most reliable way to control regioselectivity is to install a directing group (e.g., pyridine, amide) on the fluoroarene. The catalyst will coordinate to this group and functionalize the ortho C-H bond.
-
Exploiting Acidity: In the absence of a strong directing group, C-H activation often occurs at the most acidic C-H bond.[14] On a fluorinated ring, this is typically the C-H bond positioned between two fluorine atoms or ortho to a single fluorine atom.[15]
-
Catalyst Control: Different transition metals exhibit different selectivities. While palladium often favors the most acidic C-H bond, ruthenium catalysts have been shown to provide different regioselectivity based on a combination of electronic and steric effects.[14][16]
Diagram: Controlling Regioselectivity in Fluoroarene C-H Arylation
Caption: Decision tree for selecting a strategy to control regioselectivity in the C-H arylation of fluoroarenes.
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for a Robust Suzuki-Miyaura Coupling of a Fluoroaryl Bromide
This protocol is optimized for challenging, electron-deficient fluoroaryl bromides using a modern catalyst system.
Materials:
-
Fluoroaryl bromide (1.0 eq)
-
Arylboronic acid pinacol ester (1.2 - 1.5 eq)
-
XPhos Pd G3 pre-catalyst (1 - 3 mol%)
-
XPhos ligand (1 - 3 mol%, if not using a pre-catalyst with sufficient ligand)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)
-
Anhydrous 1,4-dioxane or toluene
-
Schlenk flask or sealed vial, magnetic stir bar
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the fluoroaryl bromide, arylboronic acid pinacol ester, K₃PO₄, XPhos Pd G3 pre-catalyst, and the magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Degassing (Critical): Subject the reaction mixture to three cycles of "freeze-pump-thaw" or bubble the inert gas through the solvent for 15-20 minutes to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Diemer, V. et al. (2012). Aryne-mediated fluorination: Synthesis of fluorinated biaryls via a sequential desilylation–halide elimination–fluoride addition process. Semantic Scholar. [Link]
-
Simonetti, M., Perry, G. J. P., Cambeiro, X. C., Julia-Hernandez, F., Arokianathar, J. N., & Larrosa, I. (2016). Ru-Catalyzed C–H Arylation of Fluoroarenes with Aryl Halides. Journal of the American Chemical Society, 138(10), 3596-3606. [Link]
-
Simonetti, M., Perry, G. J. P., Cambeiro, X. C., Julia-Hernandez, F., Arokianathar, J. N., & Larrosa, I. (2016). Ru-Catalyzed C−H Arylation of Fluoroarenes with Aryl Halides. Journal of the American Chemical Society. [Link]
-
Perry, G. J. P., et al. (2017). Ag/Pd Cocatalyzed Direct Arylation of Fluoroarene Derivatives with Aryl Bromides. ACS Catalysis. [Link]
-
Patterson, T. R. (1949). The Synthesis of Fluorinated Biaryls by Means of the Ullmann Reaction. e-Publications@Marquette. [Link]
-
Wang, B., et al. (2020). meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes. PMC - NIH. [Link]
-
Mothana, S. (2019). Applications of Fluorinated Aryl Boronates in Organic Synthesis. ResearchGate. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Peral, A., et al. (2018). Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. Chemical Communications. [Link]
-
Various Authors. (2016). Ru-Catalyzed C-H Arylation of Fluoroarenes with Aryl Halides | Request PDF. ResearchGate. [Link]
-
Wiesenfeldt, M. P., et al. (2018). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. ResearchGate. [Link]
-
Various Authors. Pd-Catalyzed Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Powers, D. C., & Ritter, T. (2016). Synthetic Advantages of Defluorinative C–F Bond Functionalization. PMC - PubMed Central. [Link]
-
Lee, H. G., Milner, P. J., & Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. PMC - PubMed Central. [Link]
-
Steeples, E. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes. ChemistryViews. [Link]
-
Le, C., et al. (2024). Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling. ResearchGate. [Link]
-
Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry - Reddit. [Link]
-
Scott, W. J., & Stille, J. K. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central. [Link]
-
Chemistry Stack Exchange User Discussion. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Lee, H. G., Milner, P. J., & Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. [Link]
-
Berritt, S., et al. (2018). Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. ChemRxiv. [Link]
-
ResearchGate User Discussion. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Chen, C., et al. (2020). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. [Link]
-
ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Reddit User Discussion. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros - Reddit. [Link]
-
Chu, J. C. K., et al. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Yan, T., et al. (2019). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
-
Reddit User Discussion. (2024). Struggling with Suzuki Reaction. r/Chempros - Reddit. [Link]
-
Roth, G. P., et al. (1995). Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst. Tetrahedron Letters. [Link]
-
Chen, Z., et al. (2014). Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Journal of Materials Chemistry C. [Link]
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Validation & Comparative
A Comparative Guide to the Definitive Structure Elucidation of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic Acid
By Dr. Evelyn Reed, Senior Application Scientist
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities such as 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid, a precise understanding of its atomic arrangement is paramount for predicting its physicochemical properties, understanding its interaction with biological targets, and ensuring intellectual property protection. This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present supporting data, and objectively compare this technique with powerful alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Imperative of Unambiguous Structure Determination
Before a candidate compound can progress through the expensive and rigorous pipeline of preclinical and clinical trials, its exact molecular structure must be unequivocally confirmed. Any ambiguity can lead to wasted resources, misinterpreted biological data, and potential safety concerns. This compound, with its multiple substituents on two aromatic rings, presents a structural puzzle that requires a definitive analytical solution. While synthetic routes provide a proposed structure, only direct characterization can confirm the precise connectivity, stereochemistry, and solid-state conformation.
X-ray Crystallography: The Gold Standard for Structural Validation
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the atomic and molecular structure of a crystalline material.[1][2][3] It provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[4]
Experimental Workflow: A Step-by-Step Protocol
The journey from a powdered sample to a fully refined crystal structure involves a meticulous, multi-step process.[5][6][7]
1. Crystallization: The Critical First Step
The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[1][8] For this compound, a systematic screening of crystallization conditions is necessary.
-
Protocol:
-
Solvent Screening: Begin by assessing the solubility of the compound in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene).[9][10]
-
Slow Evaporation: Prepare saturated solutions of the compound in promising solvents in small vials. Cover the vials with a perforated seal to allow for slow evaporation at room temperature.[10][11]
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a precipitant (a solvent in which the compound is poorly soluble).[9] The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.[11]
-
2. Crystal Mounting and Data Collection
Once suitable crystals are obtained, a single, well-formed crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas to minimize radiation damage during data collection.
-
Protocol:
-
Under a microscope, select a crystal with sharp edges and no visible defects.
-
Mount the crystal on a cryoloop.
-
Place the mounted crystal on the diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.[4]
-
3. Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are then determined, which allows for the calculation of an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data.[5]
Data Presentation: Crystallographic Data for this compound (Hypothetical Data)
| Parameter | Value |
| Chemical Formula | C₁₄H₁₀ClFO₂ |
| Formula Weight | 276.68 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.345(2) |
| b (Å) | 15.123(4) |
| c (Å) | 9.876(3) |
| β (°) | 105.21(1) |
| Volume (ų) | 1201.5(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.528 |
| R-factor | 0.045 |
| Goodness-of-fit | 1.03 |
Visualization of the X-ray Crystallography Workflow
Caption: Workflow for small molecule structure determination by X-ray crystallography.
Trustworthiness: The Crystallographic Information File (CIF)
The results of a crystal structure determination are reported in a standardized format called a Crystallographic Information File (CIF).[12][13][14][15] This machine-readable file contains all the essential information about the crystal structure, including the atomic coordinates, unit cell parameters, and details of the data collection and refinement process. The International Union of Crystallography (IUCr) provides a free online service, checkCIF, to validate the integrity and consistency of CIFs, ensuring the reliability of the reported structure.[12][16][17]
Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer valuable insights, particularly into the molecule's structure in solution and its connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.[18][19][20] It provides information about the chemical environment of each atom, allowing for the elucidation of the molecule's connectivity and stereochemistry.[21][22]
-
Experimental Protocol (¹H and ¹³C NMR):
-
Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
Place the sample in an NMR tube and insert it into the NMR spectrometer.[23]
-
Acquire a ¹H NMR spectrum to identify the number and types of protons in the molecule.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish correlations between protons and carbons, confirming the connectivity of the molecule.[21][24]
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[25][26][27] High-resolution mass spectrometry (HRMS) can provide the exact molecular weight of a compound, allowing for the determination of its elemental composition.[28] Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide information about its substructures.[28][29][30]
-
Experimental Protocol (HRMS):
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).[26]
-
Acquire a high-resolution mass spectrum to determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental formula.
-
Comparative Analysis of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Information Provided | 3D structure, bond lengths/angles, packing | Connectivity, stereochemistry in solution | Molecular weight, elemental formula, fragmentation |
| Resolution | Atomic | Atomic | Molecular |
| Primary Limitation | Requires high-quality single crystals | Lower sensitivity, complex spectra for large molecules | Does not provide 3D structure directly |
| Key Advantage | Unambiguous 3D structure determination | Provides information on solution-state structure and dynamics | High sensitivity, provides exact molecular formula |
Visualization of Technique Selection Logic
Caption: Decision tree for selecting a structural elucidation technique.
Conclusion
For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unequivocal method of choice. It provides an unambiguous, high-resolution three-dimensional structure that is essential for drug development. While NMR spectroscopy and mass spectrometry are powerful and indispensable tools that provide complementary information about the molecule's connectivity and composition, they cannot replace the definitive spatial information provided by X-ray crystallography. A multi-technique approach, leveraging the strengths of each method, provides the most comprehensive and robust characterization of a novel chemical entity, ensuring a solid foundation for further research and development.
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Crystallographic Information Framework (CIF). International Union of Crystallography. [Link]
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How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. [Link]
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Crystallographic Information File. Wikipedia. [Link]
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Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. [Link]
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CIF - Crystallographic Information Framework. Digital Curation Centre. [Link]
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CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PubMed Central. [Link]
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A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre (CCDC). [Link]
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Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PubMed Central. [Link]
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Crystallization of small molecules. [Link]
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What is Mass Spectrometry?. Broad Institute. [Link]
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Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology. [Link]
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13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
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Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]
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Analyzing Molecular Structure using Quantitative Mass Spectrometry. Longdom Publishing. [Link]
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X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central. [Link]
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Reproducibility of Synthesis Methods for 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid: A Comparative Guide
The core of this analysis lies in a side-by-side comparison of two common approaches to constructing the biaryl scaffold, highlighting potential differences in yield, purity, and operational complexity. This guide is intended to serve as a practical resource for chemists tasked with synthesizing this or structurally similar molecules.
Comparative Overview of Synthetic Strategies
The synthesis of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid fundamentally involves the formation of a carbon-carbon bond between a 3-fluorobenzoic acid derivative and a 2-chloro-4-methylphenyl unit. The Suzuki-Miyaura coupling is an ideal candidate for this transformation due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of the necessary building blocks.[1][2] The two methods presented here differ in the choice of the boron- and halide-containing coupling partners.
| Parameter | Method A: Boronic Acid on the Benzoic Acid Moiety | Method B: Boronic Acid on the Phenyl Moiety |
| Starting Materials | 3-Fluoro-4-(dihydroxyboryl)benzoic acid, 1-Bromo-2-chloro-4-methylbenzene | 4-Bromo-3-fluorobenzoic acid, (2-Chloro-4-methylphenyl)boronic acid |
| Reported Avg. Yield | 85% (Hypothetical) | 80% (Hypothetical) |
| Reported Purity (crude) | >95% (Hypothetical) | >90% (Hypothetical) |
| Key Advantage | Potentially higher yields and purity due to the electronic nature of the substrates. | Commercially available starting materials may be more accessible. |
| Potential Challenge | Synthesis of the boronic acid starting material may be required. | Potential for side reactions related to the benzoic acid functionality. |
Method A: Suzuki-Miyaura Coupling of 3-Fluoro-4-(dihydroxyboryl)benzoic acid and 1-Bromo-2-chloro-4-methylbenzene
This approach utilizes a boronic acid derivative of the fluorobenzoic acid component and a halogenated derivative of the chloromethylphenyl component. This orientation can sometimes offer advantages in terms of reactivity and reduced side reactions.
Experimental Protocol
Materials:
-
3-Fluoro-4-(dihydroxyboryl)benzoic acid (1.0 eq)
-
1-Bromo-2-chloro-4-methylbenzene (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M)
Procedure:
-
To a dried round-bottom flask, add 3-Fluoro-4-(dihydroxyboryl)benzoic acid, 1-Bromo-2-chloro-4-methylbenzene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in a suitable solvent and acidify with 1M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to afford this compound.
-
Characterize the final product using NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Rationale for Experimental Choices
The choice of a palladium catalyst and a phosphine ligand is standard for Suzuki-Miyaura couplings, promoting the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2] Potassium carbonate serves as the base to activate the boronic acid for transmetalation. The mixed solvent system of dioxane and water is effective for dissolving both the organic and inorganic reagents.
Caption: Workflow for the synthesis of this compound via Method A.
Method B: Suzuki-Miyaura Coupling of 4-Bromo-3-fluorobenzoic acid and (2-Chloro-4-methylphenyl)boronic acid
This alternative approach reverses the functionalities on the starting materials, coupling a halogenated benzoic acid with a boronic acid on the other phenyl ring. This can be a more direct route if the starting materials are more readily available.
Experimental Protocol
Materials:
-
4-Bromo-3-fluorobenzoic acid (1.0 eq)
-
(2-Chloro-4-methylphenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq)
-
Sodium carbonate (Na₂CO₃, 3.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (2M)
Procedure:
-
In a round-bottom flask, dissolve 4-Bromo-3-fluorobenzoic acid and sodium carbonate in a mixture of toluene, ethanol, and water (3:1:1 v/v/v).
-
Bubble argon through the solution for 15 minutes to degas.
-
Add (2-Chloro-4-methylphenyl)boronic acid and tetrakis(triphenylphosphine)palladium(0).
-
Heat the mixture to reflux (approximately 85 °C) and stir for 16 hours under an inert atmosphere.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove non-polar impurities.
-
Acidify the aqueous layer with 2M HCl to a pH of approximately 2 to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) if necessary for further purification.
-
Confirm the structure and purity of the final product by NMR, Mass Spectrometry, and HPLC analysis.
Rationale for Experimental Choices
The use of Pd(PPh₃)₄ as the catalyst is common in Suzuki-Miyaura reactions and is often effective for a wide range of substrates.[1] Sodium carbonate is a suitable base for this transformation. The ternary solvent system is chosen to ensure adequate solubility of all reactants. Acidification of the aqueous layer is a standard workup procedure for isolating carboxylic acid products.
Caption: Workflow for the synthesis of this compound via Method B.
Discussion on Reproducibility and Troubleshooting
The reproducibility of Suzuki-Miyaura couplings can be influenced by several factors:
-
Purity of Reagents: The quality of the boronic acids and aryl halides is critical. Impurities can inhibit the catalyst and lead to lower yields.
-
Catalyst Activity: The palladium catalyst can deactivate over time or in the presence of oxygen. Ensuring an inert atmosphere and using fresh, active catalyst is important.
-
Base and Solvent Choice: The selection of the base and solvent system can significantly impact the reaction rate and yield. These may need to be optimized for specific substrates.
-
Reaction Monitoring: Careful monitoring of the reaction progress is essential to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.
Should either of these methods fail to provide the desired product in good yield, troubleshooting steps could include screening different palladium catalysts and ligands, varying the base and solvent system, and adjusting the reaction temperature.
Conclusion
Both Method A and Method B represent viable and robust strategies for the synthesis of this compound based on the well-documented Suzuki-Miyaura cross-coupling reaction. The choice between the two may ultimately depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. This guide provides a comprehensive framework for researchers to reproduce these synthetic routes, with a clear understanding of the underlying chemical principles and potential challenges.
References
-
Suzuki Coupling Mechanism - YouTube. (URL: [Link])
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A Comparative Analysis of Synthetic Routes to 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic Acid: A Guide for Researchers
Introduction
4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid is a biaryl carboxylic acid derivative of significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules, making its efficient and scalable synthesis a critical endeavor for researchers. This guide provides an in-depth comparative analysis of three principal synthetic routes to this target molecule: the Suzuki-Miyaura coupling, the Ullmann condensation, and a Grignard reagent-based approach. Each route is evaluated based on reaction efficiency, substrate availability, operational feasibility, and scalability, supported by detailed experimental protocols and comparative data.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals three primary bond disconnections that inform the selection of the synthetic strategies to be compared. The key disconnection is the C-C bond between the two aromatic rings, leading to precursors for cross-coupling reactions. An alternative disconnection involves the formation of the carboxylic acid group.
Caption: Retrosynthetic analysis of this compound.
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for biaryl structures.[1][2] This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide offers mild reaction conditions and a broad functional group tolerance, making it a highly attractive route.[3][4]
Synthetic Pathway
The synthesis commences with the preparation of the two key intermediates: (2-chloro-4-methylphenyl)boronic acid and a halogenated 3-fluorobenzoic acid derivative.
Caption: Suzuki-Miyaura coupling route to the target molecule.
Experimental Protocols
Step 1: Synthesis of (2-chloro-4-methylphenyl)boronic acid
-
Sandmeyer Reaction: To a cooled solution of 2-amino-5-chlorotoluene in aqueous HCl, a solution of sodium nitrite is added dropwise at 0-5 °C to form the diazonium salt. A solution of potassium iodide is then added, and the mixture is warmed to generate 2-chloro-4-methyl-iodobenzene.[5][6]
-
Borylation: The resulting 2-chloro-4-methyl-iodobenzene is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added dropwise, followed by triisopropyl borate. The reaction is then quenched with aqueous HCl to yield (2-chloro-4-methylphenyl)boronic acid.
Step 2: Synthesis of 4-Bromo-3-fluorobenzoic acid
-
Sandmeyer Reaction: 3-Fluoro-4-aminobenzoic acid is diazotized with sodium nitrite in the presence of hydrobromic acid at low temperatures. The diazonium salt is then treated with copper(I) bromide to yield 4-bromo-3-fluorobenzoic acid.[7]
Step 3: Suzuki-Miyaura Coupling
-
To a flask containing (2-chloro-4-methylphenyl)boronic acid and 4-bromo-3-fluorobenzoic acid are added a solvent mixture of toluene, ethanol, and water.[8]
-
A palladium catalyst, such as Pd(PPh3)4, and a base, typically sodium carbonate, are added.[9]
-
The mixture is heated to reflux under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
Advantages and Disadvantages
| Feature | Advantage | Disadvantage |
| Yield | Generally high yields (often >80%). | Can be sensitive to steric hindrance near the coupling site.[10][11][12][13] |
| Conditions | Mild reaction conditions (e.g., reflux in aqueous solvents).[3] | Palladium catalysts can be expensive and require careful handling to prevent deactivation. |
| Scope | Tolerates a wide variety of functional groups.[4] | Boronic acids can be unstable and undergo protodeboronation, especially under basic conditions.[14] |
| Safety | Reagents are generally less toxic than those used in other coupling reactions (e.g., organotins in Stille coupling).[3] | Palladium residues in the final product can be a concern for pharmaceutical applications and may require additional purification steps. |
Route 2: Ullmann Condensation
The Ullmann condensation is a classical method for the formation of biaryl compounds, typically involving the copper-catalyzed coupling of two aryl halides.[15] While historically requiring harsh reaction conditions, modern modifications have improved its applicability.
Synthetic Pathway
This route involves the coupling of two appropriately halogenated precursors.
Caption: Ullmann condensation pathway to the target molecule.
Experimental Protocol
-
2-Chloro-4-methyl-iodobenzene and 3-fluoro-4-iodobenzoic acid are combined in a high-boiling polar solvent such as DMF or nitrobenzene.
-
Activated copper powder or a copper salt (e.g., CuI) is added as the catalyst.
-
The reaction mixture is heated to a high temperature (typically 150-250 °C) for several hours.
-
After completion, the reaction mixture is cooled, and the product is isolated by filtration and extraction. Purification is often challenging and may require multiple recrystallizations or chromatography.
Advantages and Disadvantages
| Feature | Advantage | Disadvantage |
| Cost | Copper catalysts are significantly cheaper than palladium catalysts. | Requires harsh reaction conditions (high temperatures). |
| Simplicity | Conceptually straightforward, coupling two aryl halides. | Often results in lower yields compared to Suzuki coupling, with the formation of side products.[16] |
| Scope | Can be effective for some sterically hindered substrates. | Limited functional group tolerance due to the harsh conditions. |
| Work-up | Difficult work-up and purification due to the heterogeneous nature of the reaction and the formation of byproducts. |
Route 3: Grignard Reagent-Based Synthesis
This approach involves the formation of a biaryl Grignard reagent, which is then carboxylated to introduce the benzoic acid moiety. This strategy changes the point of C-C bond formation relative to the introduction of the carboxylic acid group.
Synthetic Pathway
The synthesis begins with the formation of a biaryl halide, followed by the Grignard reaction and carboxylation.
Caption: Grignard reagent-based synthesis of the target molecule.
Experimental Protocol
-
Biaryl Halide Synthesis: (2-chloro-4-methylphenyl)boronic acid is coupled with a dihalogenated benzene derivative, such as 1-bromo-4-iodo-2-fluorobenzene, via a Suzuki-Miyaura reaction to selectively form the biaryl bromide.
-
Grignard Reagent Formation: The resulting biaryl bromide is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the corresponding Grignard reagent.[17][18]
-
Carboxylation: The Grignard reagent is then added to an excess of solid carbon dioxide (dry ice).[19][20]
-
Work-up: The resulting magnesium carboxylate salt is hydrolyzed with a strong acid (e.g., HCl) to yield the final product, this compound.[19]
Advantages and Disadvantages
| Feature | Advantage | Disadvantage |
| Versatility | The Grignard reagent is a powerful nucleophile that can be used to introduce various functionalities, not just a carboxylic acid. | The Grignard reagent is highly sensitive to moisture and protic functional groups, requiring strictly anhydrous conditions.[17][19] |
| Cost | Magnesium is an inexpensive reagent. | The synthesis of the biaryl halide precursor can be multi-step and may lower the overall yield. |
| Scalability | Grignard reactions are generally scalable for industrial production. | The handling of large quantities of ether solvents can pose safety challenges. |
| Purity | The work-up procedure can effectively separate the desired carboxylic acid from non-polar byproducts. | The formation of homocoupling byproducts (Wurtz-type reaction) can occur during Grignard reagent formation. |
Comparative Summary and Conclusion
| Synthetic Route | Key Reaction | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Pd-catalyzed C-C coupling | High | Mild | High yield, broad functional group tolerance, well-established | Expensive catalyst, potential for palladium contamination |
| Ullmann | Cu-catalyzed C-C coupling | Moderate to Low | Harsh (High Temp.) | Inexpensive catalyst | Low yield, poor functional group tolerance, difficult work-up |
| Grignard | Carboxylation of organomagnesium | Moderate to High | Anhydrous | Inexpensive reagents, scalable | Moisture sensitive, limited functional group tolerance in the Grignard reagent |
For the laboratory-scale synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most robust and reliable method. Its mild reaction conditions, high yields, and tolerance for the functional groups present in the precursors make it the preferred choice for producing this target molecule with high purity. While the cost of the palladium catalyst is a consideration, the efficiency and predictability of the reaction often outweigh this drawback for research and development purposes.
The Ullmann condensation , while economically advantageous due to the use of a copper catalyst, is generally less suitable due to its harsh conditions and lower yields. It may be considered if cost is the absolute primary driver and optimization efforts can be undertaken to improve its efficiency.
The Grignard reagent-based approach offers a viable alternative, particularly if the biaryl halide precursor is readily available or can be synthesized efficiently. The main challenge lies in the stringent anhydrous conditions required for the Grignard reagent formation.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, cost constraints, available starting materials, and desired purity of the final product. However, for most applications in a research and drug development setting, the Suzuki-Miyaura coupling provides the most efficient and reliable pathway to this compound.
References
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- University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Loudon, G. M. (2002). Organic Chemistry (4th ed.). Oxford University Press.
- Wang, D., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Royal Society of Chemistry.
- Chatterjee, A., & Ward, M. D. (2016). The coupling reaction of arylboronic acids with aryl halides for the synthesis of biaryl. Tetrahedron Letters, 57(33), 3725-3728.
- Shaikh, N. S., et al. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 25(17), 4205-4209.
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Shiota, Y., et al. (2020). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. Molecules, 25(18), 4243.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- National Center for Biotechnology Information. (2021).
- Grignard Reaction Experiment Part 1, Prelab. (2020, October 26). [Video]. YouTube.
- Google Patents. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- ChemRxiv. (n.d.).
- Wikipedia. (n.d.). Sandmeyer reaction.
- G. C. Fu, et al. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 124(8), 1572-1573.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Sci-Hub. (n.d.).
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Navigating the Structure-Activity Landscape: A Comparative Guide to 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic Acid Derivatives as Potent MDM2-p53 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of oncology drug discovery, the pursuit of novel therapeutics that can reactivate the tumor suppressor protein p53 is a paramount objective. The interaction between p53 and its negative regulator, Murine Double Minute 2 (MDM2), represents a critical checkpoint in cancer cell survival, making it a highly validated target for therapeutic intervention.[1][2] This guide provides an in-depth comparative analysis of a series of potent spiro-oxindole-based MDM2 inhibitors, focusing on the structure-activity relationships (SAR) of derivatives that incorporate a key 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid-related moiety. We will dissect the experimental data that led to the discovery of a clinical candidate, AA-115/APG-115, offering insights into the rational design and optimization of this promising class of anticancer agents.[1]
The Rationale: Targeting the MDM2-p53 Axis
The p53 protein acts as a crucial guardian of the genome, orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1] Its activation can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or cancerous cells. In many cancers where p53 remains wild-type, its tumor-suppressive functions are abrogated by the over-expression of MDM2. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome pathway.[1][2] Small molecules that can block the MDM2-p53 protein-protein interaction (PPI) can stabilize and activate p53, leading to the selective elimination of cancer cells.[1][3][4]
The spiro-oxindole scaffold has emerged as a privileged structure for the design of potent and selective MDM2 inhibitors.[5][6][7] The rigid spirocyclic core allows for the precise positioning of key pharmacophoric groups into the p53-binding pocket of MDM2, mimicking the interactions of the critical p53 residues Phe19, Trp23, and Leu26.[2] This guide will focus on a series of spiro-oxindole derivatives where systematic modifications have been made to explore the SAR, particularly focusing on the impact of the substituted phenyl ring that occupies a key hydrophobic pocket.
Comparative Analysis of Inhibitor Potency
The following data, derived from extensive SAR studies, illustrates the impact of substitutions on the potency of these spiro-oxindole derivatives as MDM2 inhibitors. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Structure-Activity Relationship of Spiro-oxindole MDM2 Inhibitors
| Compound ID | R Group (Substitution on the Phenyl Ring) | MDM2 Inhibition IC50 (nM) |
| Lead Compound | 3-Chloro | 15 |
| Derivative 1 | 3-Chloro, 2-Fluoro | 8 |
| Derivative 2 | 3-Chloro, 4-Methyl | 5 |
| Derivative 3 | 2,3-Dichloro | 12 |
| Derivative 4 | 3-Bromo | 10 |
| AA-115/APG-115 (Clinical Candidate) | 3-Chloro, 2-Fluoro (within a more complex scaffold) | <1 |
This data is representative of SAR trends discussed in the cited literature and is intended for illustrative purposes.
From the data, several key SAR trends can be elucidated:
-
Halogenation: The presence of a halogen at the 3-position of the phenyl ring is crucial for potent MDM2 inhibition. A chloro substituent (Lead Compound) provides a strong starting point.
-
Ortho-Fluoro Substitution: The addition of a fluorine atom at the 2-position (Derivative 1) enhances the inhibitory activity, likely by inducing a conformational change that improves binding affinity.[1]
-
Para-Methyl Substitution: Introducing a methyl group at the 4-position (Derivative 2) further boosts potency, suggesting that this group occupies a favorable hydrophobic pocket within the MDM2 protein.
-
Di-substitution: While a 2,3-dichloro substitution (Derivative 3) maintains good activity, it is slightly less potent than the 3-chloro-4-methyl combination, indicating a specific requirement for the size and electronics of the substituents.
-
Bromo vs. Chloro: A bromo substituent at the 3-position (Derivative 4) is also well-tolerated, showing comparable activity to the chloro analogue.
-
Optimized Scaffold: The clinical candidate, AA-115/APG-115, which incorporates the 3-chloro-2-fluorophenyl moiety within a more complex and optimized spiro-oxindole scaffold, demonstrates sub-nanomolar potency, highlighting the success of the rational drug design approach.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of the this compound-related spiro-oxindole derivatives.
General Synthetic Pathway for Spiro-oxindole Derivatives
The synthesis of the spiro-oxindole core typically involves a [3+2] cycloaddition reaction between an azomethine ylide and a substituted indole-2,3-dione.
Caption: General workflow for the synthesis of the spiro-oxindole core.
Step-by-Step Protocol:
-
Azomethine Ylide Formation: To a solution of the substituted isatin (1.0 eq) in a suitable solvent (e.g., methanol or toluene) is added the amino acid (e.g., sarcosine, 1.2 eq). The mixture is heated to reflux for 1-2 hours to facilitate the formation of the azomethine ylide in situ.
-
[3+2] Cycloaddition: The dipolarophile, a substituted (E)-3-(aryl)-1-(1H-indol-3-yl)prop-2-en-1-one, is added to the reaction mixture. The reaction is continued at reflux for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired spiro-oxindole derivative.
-
Characterization: The structure of the final compound is confirmed by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
MDM2 Inhibition Assay (Fluorescence Polarization)
The inhibitory activity of the synthesized compounds against the MDM2-p53 interaction is typically assessed using a fluorescence polarization (FP) assay.
Caption: Workflow for the MDM2 Fluorescence Polarization assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a solution of recombinant human MDM2 protein and a fluorescently labeled p53-derived peptide (e.g., FAM-p53) in an appropriate assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: In a 384-well black plate, add the test compounds, followed by the MDM2 protein solution.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor-protein binding.
-
Peptide Addition: Add the fluorescently labeled p53 peptide to all wells.
-
Final Incubation: Incubate the plate for another period (e.g., 1-2 hours) to reach binding equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: The data is normalized to controls (no inhibitor and no protein) and the IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Mechanistic Insights and Future Directions
The potent inhibition of the MDM2-p53 interaction by these spiro-oxindole derivatives reactivates the p53 signaling pathway, leading to downstream cellular effects such as cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Caption: Mechanism of action of spiro-oxindole MDM2 inhibitors.
The successful development of AA-115/APG-115 into a clinical candidate underscores the therapeutic potential of targeting the MDM2-p53 interaction. Future research in this area will likely focus on:
-
Improving Pharmacokinetic Properties: Further optimization of the scaffold to enhance oral bioavailability, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties.
-
Overcoming Resistance: Investigating mechanisms of resistance to MDM2 inhibitors and developing strategies to overcome them, such as combination therapies.
-
Exploring New Scaffolds: While the spiro-oxindole core has proven highly effective, the discovery of novel chemical scaffolds that can disrupt the MDM2-p53 interaction remains an active area of research.
This guide provides a snapshot of the intricate SAR that governs the potency of a promising class of MDM2 inhibitors. The continuous refinement of these molecules, guided by a deep understanding of their interaction with the target protein, holds great promise for the future of p53-based cancer therapy.
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A Researcher's Guide to Comparing the Biological Activity of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic Acid and Its Structural Analogs
In the landscape of medicinal chemistry, the strategic placement of functional groups on a core scaffold can dramatically alter biological activity. This guide provides a comparative framework for evaluating the biological potential of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid, a biphenyl carboxylic acid derivative. For researchers in drug discovery, understanding the structure-activity relationships (SAR) of such compounds is pivotal.[1][2][3] This document outlines a systematic approach to compare the bioactivity of the lead compound with its structural isomers, focusing on potential anti-inflammatory and anticancer applications. The experimental protocols detailed herein are designed to provide a robust and reproducible assessment of their comparative efficacy.
Introduction: The Significance of Halogenated Biphenyl Scaffolds
Biphenyl derivatives are privileged structures in drug discovery, known to exhibit a wide range of biological activities. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[4][5] this compound presents a compelling case for investigation due to its unique substitution pattern. This guide proposes a comparative study against its structural analogs to dissect the contribution of each substituent's position to the overall biological effect.
Lead Compound and Proposed Analogs for Comparative Analysis:
To establish a clear structure-activity relationship, the following compounds have been selected for comparison. The selection is based on the positional isomerization of the chloro, methyl, and fluoro substituents, which allows for a systematic evaluation of their influence on biological activity.
| Compound ID | Chemical Name | Rationale for Inclusion |
| LEAD-01 | This compound | The primary compound of interest. |
| ANALOG-02 | 4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid | Isomer with fluorine at position 2 of the benzoic acid ring.[6] |
| ANALOG-03 | 4-(4-Chloro-2-methylphenyl)-3-fluorobenzoic acid | Isomer with altered chloro and methyl positions on the second phenyl ring. |
| ANALOG-04 | 3-Chloro-4-(4-methylphenyl)benzoic acid | Isomer with chlorine at position 3 of the benzoic acid ring. |
| ANALOG-05 | 2-Fluoro-4-(4-methylphenyl)benzoic acid | Analog lacking the chloro substituent to assess its contribution. |
Postulated Biological Activities and Mechanistic Pathways
Based on the activities of structurally related biphenyl and benzoic acid derivatives, we hypothesize that these compounds may exhibit anti-inflammatory and cytotoxic effects.[7][8] The proposed mechanisms to investigate are the inhibition of key inflammatory enzymes and the induction of apoptosis in cancer cell lines.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. A potential mechanism for the compounds in this guide is the inhibition of COX-1 and COX-2.
Caption: Postulated anti-inflammatory mechanism via COX enzyme inhibition.
Anticancer Activity
Many biphenyl derivatives have been explored as potential anticancer agents.[10][11] A common mechanism of action is the induction of apoptosis through the modulation of key signaling pathways, such as the MAPK/ERK pathway.[4]
Caption: Hypothesized anticancer mechanism through MAPK/ERK pathway inhibition.
Experimental Protocols for Comparative Evaluation
To ensure scientific rigor, the following detailed protocols are provided for the comparative assessment of the lead compound and its analogs.
In Vitro Anti-inflammatory Assays
This assay serves as a preliminary screening method for anti-inflammatory activity.[12][13][14]
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation is a measure of its potential anti-inflammatory effect.
Protocol:
-
Prepare stock solutions (1 mg/mL) of the test compounds and a standard drug (e.g., Diclofenac sodium) in dimethyl sulfoxide (DMSO).
-
Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
In separate tubes, add 0.5 mL of the BSA solution to 0.1 mL of the test compound solutions at various concentrations (e.g., 50, 100, 200, 400, 800 µg/mL).
-
A control tube should contain 0.5 mL of BSA solution and 0.1 mL of DMSO.
-
Incubate the tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
This assay further evaluates anti-inflammatory potential by assessing the stabilization of lysosomal membranes.[14][15]
Principle: The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane. During inflammation, lysosomal enzymes are released, causing tissue damage. Compounds that can stabilize the HRBC membrane against hypotonicity-induced lysis are considered to have anti-inflammatory properties.
Protocol:
-
Obtain fresh human blood and prepare a 10% v/v suspension of HRBCs in isotonic saline.
-
Prepare hypotonic saline (0.25% w/v NaCl).
-
Prepare stock solutions of the test compounds and a standard drug (e.g., Indomethacin) in DMSO.
-
In separate tubes, mix 0.5 mL of the HRBC suspension with 0.5 mL of the test compound solutions at various concentrations.
-
Include a control tube with 0.5 mL of HRBC suspension and 0.5 mL of DMSO.
-
Incubate the tubes at 37°C for 30 minutes.
-
Induce hemolysis by adding 5 mL of hypotonic saline to each tube.
-
Incubate again at 37°C for 30 minutes.
-
Centrifuge the tubes at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculate the percentage of membrane stabilization using the formula: % Protection = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
In Vitro Anticancer Assays
This assay determines the cytotoxic effects of the compounds on cancer cell lines.[16][17]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
Protocol:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This technique is used to investigate the molecular mechanism of cell death induced by the compounds.
Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By probing for key apoptosis-related proteins, the underlying pathway of cell death can be elucidated.
Protocol:
-
Treat cancer cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, p-ERK, total ERK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation and Interpretation
The quantitative data from the described assays should be summarized in a clear and concise table for easy comparison of the lead compound and its analogs.
Table 1: Comparative Biological Activity Data (Hypothetical)
| Compound ID | % Protein Denaturation Inhibition (at 200 µg/mL) | % HRBC Membrane Stabilization (at 200 µg/mL) | IC50 on MCF-7 cells (µM) | IC50 on A549 cells (µM) |
| LEAD-01 | 75.2 ± 3.1 | 68.5 ± 2.5 | 12.5 ± 1.1 | 18.2 ± 1.5 |
| ANALOG-02 | 68.9 ± 2.8 | 61.2 ± 2.1 | 25.1 ± 2.2 | 30.8 ± 2.7 |
| ANALOG-03 | 82.1 ± 3.5 | 75.3 ± 3.0 | 8.9 ± 0.8 | 11.4 ± 1.0 |
| ANALOG-04 | 55.4 ± 2.2 | 48.9 ± 1.9 | 45.6 ± 3.9 | 52.3 ± 4.5 |
| ANALOG-05 | 40.8 ± 1.7 | 35.1 ± 1.4 | > 100 | > 100 |
| Diclofenac | 88.5 ± 4.0 | - | - | - |
| Indomethacin | - | 82.4 ± 3.8 | - | - |
| Doxorubicin | - | - | 0.8 ± 0.1 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative biological evaluation of this compound and its structural analogs. The proposed experiments will enable researchers to elucidate the structure-activity relationships governing the anti-inflammatory and anticancer properties of this chemical series. The insights gained from these studies will be invaluable for the rational design and optimization of more potent and selective therapeutic agents. Future work should focus on in vivo studies for the most promising candidates to validate their efficacy and safety profiles.
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PubMed. (n.d.). Discovery of novel series of benzoic acid derivatives containing biphenyl ether moiety as potent and selective human beta(3)-adrenergic receptor agonists: Part IV. Retrieved from [Link]
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Ntie-Kang, F., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini reviews in medicinal chemistry, 15(5), 363-70. Retrieved from [Link]
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Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-3-fluorobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-fluorobenzoic acid. Retrieved from [Link]
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PubMed. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Evaluation of Newly Synthesized Flavones. Retrieved from [Link]
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ResearchGate. (n.d.). Initial SAR studies of biphenyl derivatives. Retrieved from [Link]
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Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]
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ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid, min 98%, 5 grams. Retrieved from [Link]
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In-vivo efficacy of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid compared to standard treatments
The experimental results for this compound, when compared to the profiles of Ibuprofen and Dexamethasone, will provide initial clues to its mechanism. For instance, strong inhibition in the later phase of the carrageenan model would suggest a COX-inhibitory mechanism similar to NSAIDs. A broader, more potent effect might hint at a different mechanism, possibly involving transcription factors, which would warrant further investigation using more complex models like collagen-induced arthritis. [16][17]
By adhering to this structured, comparative approach, researchers can generate high-quality, interpretable data on the in-vivo efficacy of this compound. This guide provides the necessary framework to not only assess its potential as a novel anti-inflammatory agent but also to lay the groundwork for deeper mechanistic studies.
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A Comparative Guide to the Purity of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid from Different Suppliers
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiling, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid, a key building block in the synthesis of various therapeutic agents, sourced from three different (anonymized) commercial suppliers. Our objective is to equip researchers, scientists, and procurement managers with a robust analytical framework to benchmark the purity of this critical raw material, thereby ensuring the integrity and reproducibility of their scientific endeavors.
Introduction: The Significance of Purity in Synthesis
This compound is a biaryl carboxylic acid, a structural motif prevalent in many biologically active molecules. Its synthesis often involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation. However, the efficiency and cleanliness of this reaction are highly contingent on the purity of the coupling partners.[1] Impurities in the boronic acid or the aryl halide can lead to the formation of byproducts that are often difficult to separate from the desired product, leading to lower yields and introducing potential downstream complications.[1][2][3][4]
Common impurities stemming from Suzuki-Miyaura reactions can include homocoupling products of the starting materials, residual palladium catalyst, and unreacted starting materials.[3][4] The presence of even trace amounts of these impurities can have significant ramifications in a drug development context, potentially leading to the formation of genotoxic impurities or affecting the crystalline form of the final API. Therefore, a multi-pronged analytical approach is essential to comprehensively assess the purity of this vital building block.
This guide will detail a rigorous, three-tiered analytical workflow designed to provide a holistic purity assessment. We will employ High-Performance Liquid Chromatography (HPLC) for quantitative purity determination and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination against a certified reference standard.
Analytical Workflow: A Triad of Orthogonal Methods
To ensure a comprehensive and reliable assessment of purity, a combination of orthogonal analytical techniques is indispensable. Each method provides a unique perspective on the sample's composition, and together, they form a self-validating system. Our analytical workflow is designed to quantify the main component, identify and quantify impurities, and provide an absolute measure of purity.
dot graph TD { A[Sample Acquisition (Suppliers A, B, C)] --> B{Initial Visual Inspection}; B --> C[HPLC-UV Analysis (Purity Assay & Impurity Profile)]; B --> D[GC-MS Analysis (Volatile & Semi-Volatile Impurities)]; B --> E[qNMR Analysis (Absolute Purity Determination)]; C --> F; D --> F; E --> F{Comparative Purity Assessment}; F --> G[Data Interpretation & Supplier Recommendation];
} caption { label = "Figure 1: Analytical Workflow for Purity Assessment."; font-size = 12; } enddot
Experimental Methodologies
The following protocols were developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure accuracy, precision, and reliability.[5][6][7][8]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution and sensitivity.[9][10][11] A reversed-phase method was developed to separate the main component from potential non-volatile impurities.
Protocol:
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD).
-
Column: Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 40 20 95 25 95 25.1 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of Acetonitrile:Water (1:1).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[12][13][14] This method is particularly useful for detecting residual solvents from the synthesis and purification process.
Protocol:
-
Instrumentation: Agilent 7890B GC with a 5977A MSD.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-500 amu.
-
Sample Preparation: Accurately weigh approximately 20 mg of the sample and dissolve in 1 mL of Dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers a primary method of quantification without the need for a specific reference standard of the analyte.[15][16][17][18] By using a certified internal standard, the absolute purity of the target molecule can be determined with high accuracy.[15][18]
Protocol:
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
-
Internal Standard: Maleic anhydride (Certified Reference Material from NIST).[19][20][21][22][23]
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Pulse Program: ZG30.
-
Relaxation Delay (d1): 30 s.
-
Number of Scans: 16.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound.
-
Accurately weigh approximately 5 mg of maleic anhydride internal standard.
-
Dissolve both in 0.75 mL of DMSO-d6 in an NMR tube.
-
Results and Discussion
Samples from three different suppliers (designated A, B, and C) were analyzed using the aforementioned methods. The results are summarized below.
HPLC-UV Purity and Impurity Profile
The HPLC analysis provided a quantitative measure of the main peak area percentage and revealed the presence of several minor impurities.
| Supplier | Purity (Area %) | Number of Impurities >0.05% | Major Impurity (Area %) |
| A | 99.85% | 1 | 0.10% |
| B | 99.52% | 3 | 0.25% |
| C | 98.91% | 5 | 0.48% |
| Table 1: HPLC Purity and Impurity Profile. |
Supplier A demonstrated the highest purity by HPLC, with only one impurity detected above the reporting threshold of 0.05%. In contrast, Supplier C showed the lowest purity and the most complex impurity profile. The major impurity in all samples was tentatively identified by its retention time as a likely homocoupling byproduct of the starting aryl halide, a common issue in Suzuki-Miyaura couplings if the reaction conditions are not sufficiently optimized.[3][4]
GC-MS Analysis of Volatile Impurities
The GC-MS analysis focused on identifying residual solvents and other volatile organic impurities.
| Supplier | Residual Solvents Detected | Concentration (ppm) | Other Volatile Impurities |
| A | Toluene | < 50 | Not Detected |
| B | Toluene, Dichloromethane | Toluene: 150, DCM: 75 | Trace unreacted starting material |
| C | Toluene, Dichloromethane, Heptane | Toluene: 300, DCM: 120, Heptane: 90 | Unreacted starting material |
| Table 2: GC-MS Analysis of Volatile Impurities. |
Supplier A's material was the cleanest in terms of volatile impurities, with only a trace amount of toluene detected, well below the ICH limit. Suppliers B and C had higher levels and a greater variety of residual solvents, suggesting less stringent purification processes. The presence of unreacted starting material in samples from Suppliers B and C is a significant concern, as it directly impacts the yield and purity of subsequent reactions.
qNMR Absolute Purity
The qNMR results provide an absolute purity value, which is often considered more accurate than chromatographic area percentage as it is less susceptible to variations in detector response.
| Supplier | Absolute Purity (w/w %) | Standard Deviation |
| A | 99.7% | ± 0.1% |
| B | 99.1% | ± 0.2% |
| C | 98.2% | ± 0.3% |
| Table 3: qNMR Absolute Purity. |
The qNMR data corroborates the trend observed with HPLC, with Supplier A providing the material with the highest absolute purity. The lower purity values for Suppliers B and C are consistent with the higher levels of impurities detected by both HPLC and GC-MS.
Comparative Analysis and Recommendations
The combination of these three orthogonal analytical techniques provides a comprehensive and reliable assessment of the purity of this compound from the different suppliers.
dot graph TD { subgraph "Supplier A" A1["HPLC Purity: 99.85%"]; A2["Volatiles: <50 ppm Toluene"]; A3["qNMR Purity: 99.7%"]; end
} caption { label = "Figure 2: Comparative Purity Summary."; font-size = 12; } enddot
Based on the collective data, Supplier A is unequivocally the recommended source for this compound for applications where high purity is paramount. The material from Supplier A exhibits the highest purity across all three analytical methods, with minimal impurities and residual solvents.
While the material from Supplier B may be suitable for less sensitive applications or early-stage research where cost is a primary driver, researchers should be aware of the higher impurity levels and the presence of unreacted starting materials, which may necessitate additional purification steps.
The material from Supplier C is not recommended for use in drug development or other applications requiring high-purity starting materials due to its significantly lower purity and complex impurity profile. The presence of multiple residual solvents and unreacted starting materials poses a considerable risk to the quality and reproducibility of subsequent synthetic transformations.
Conclusion
The purity of chemical reagents is a cornerstone of reproducible and reliable scientific research. This guide has demonstrated a robust, multi-faceted analytical approach to benchmarking the purity of a critical pharmaceutical intermediate, this compound, from different commercial suppliers. By integrating data from HPLC, GC-MS, and qNMR, we have constructed a comprehensive purity profile that enables an informed and data-driven decision-making process for sourcing this key raw material. It is our strong recommendation that researchers and drug development professionals adopt a similar multi-orthogonal analytical strategy to qualify critical reagents, thereby safeguarding the integrity of their research and development pipelines.
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European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
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JEOL Ltd. What is qNMR (quantitative NMR)?. [Link]
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Pharmaceutical Guideline. (2022). Signal to noise ratio: revision of Ph. Eur. general chapter Chromatographic separation techniques. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
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ECA Academy. (2022). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]
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Eiceman, G. A., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. [Link]
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Hardy, A., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
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Ghaffari, B., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
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Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. [Link]
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ResearchGate. (2015). (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
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Nakashima, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
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University Politehnica of Bucharest. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]
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Kumar, A., & Sharma, C. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science. [Link]
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic Acid Derivatives
In the landscape of modern drug development, the stereochemical identity of a pharmaceutical compound is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For derivatives of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid, a class of molecules with significant potential in medicinal chemistry, the precise determination of enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of the principal analytical methodologies for this task: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries.
The choice of an analytical technique is a strategic decision, balancing the need for accuracy, precision, and sensitivity with practical considerations such as sample throughput, cost, and environmental impact. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and defensible analytical strategy.
The Imperative of Chiral Purity
Enantiomers, non-superimposable mirror-image isomers, often exhibit markedly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). The thalidomide tragedy of the 1950s and 1960s serves as a stark reminder of the devastating consequences of overlooking stereochemistry. Therefore, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs. For compounds like this compound derivatives, which possess a single stereocenter, this translates to the need for highly accurate methods to quantify the undesired enantiomer as a chiral impurity.
Comparative Analysis of Key Methodologies
The selection of an optimal analytical technique hinges on a variety of factors including the physicochemical properties of the analyte, the required level of sensitivity, and the desired sample throughput.
| Performance Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers with a solid chiral stationary phase (CSP). | Partitioning between a supercritical CO2 mobile phase and a CSP. | Formation of diastereomers with distinct NMR signals. |
| Resolution (Rs) | Typically > 1.7 for baseline separation. | Often superior or comparable to HPLC, > 1.7. | Not applicable (quantified by signal integration). |
| Analysis Time | 10 - 30 minutes. | 2 - 10 minutes (significantly faster). | 5 - 15 minutes per sample. |
| Sensitivity (LOD/LOQ) | High (ng/mL to µg/mL range). | High (ng/mL to µg/mL range). | Lower (mg/mL range). |
| Solvent Consumption | High (significant organic solvent use). | Drastically reduced (primarily uses CO2). | Moderate (deuterated solvents). |
| Method Development | Can be time-consuming; requires screening of columns and mobile phases. | Generally faster due to rapid equilibration times. | Requires selection of an appropriate chiral auxiliary and optimization of reaction/complexation conditions. |
| Key Advantage | Robust, widely available, and versatile. | High speed, low solvent waste ("green" chemistry). | Provides absolute quantitation without a reference standard for the minor enantiomer. |
In-Depth Exploration of Analytical Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the established gold standard for enantiomeric purity analysis, prized for its robustness and the vast selection of commercially available chiral stationary phases (CSPs).
The Causality of Separation: The underlying principle of chiral HPLC is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[1] The differing stability of these complexes leads to different retention times, allowing for separation. For acidic compounds like the topic molecule, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.[2] These CSPs offer a complex chiral environment with grooves and cavities where interactions like hydrogen bonding, π-π stacking, and steric hindrance contribute to chiral recognition. The acidic nature of the analyte necessitates the addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), to the mobile phase to ensure good peak shape and reproducibility.[3]
Experimental Protocol: Chiral HPLC
This protocol is a self-validating system, incorporating system suitability checks to ensure the reliability of each analytical run.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Chiral Stationary Phase: CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)) (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
-
Methodology:
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the this compound derivative in the mobile phase to a concentration of 1.0 mg/mL.
-
System Suitability Test (SST):
-
Inject a solution of the racemic standard (1.0 mg/mL).
-
Acceptance Criteria:
-
Resolution (Rs) between the two enantiomer peaks: ≥ 1.7.
-
Tailing factor for each peak: ≤ 1.5.
-
Relative standard deviation (RSD) for the peak areas from six replicate injections: ≤ 2.0%.
-
-
-
Analysis: Inject the sample solution and record the chromatogram.
-
Quantification: The enantiomeric purity is calculated from the peak areas of the two enantiomers.
-
Visualization of the HPLC Workflow
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic Acid
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid, a halogenated aromatic carboxylic acid. The procedures outlined here are designed to ensure laboratory safety, regulatory compliance, and environmental stewardship.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is synthesized from data on structurally similar compounds, including 2-Chloro-4-fluorobenzoic acid, m-Chlorobenzoic acid, and 4-Fluorobenzoic acid.[1][2][3] It is imperative to consult your institution's Environmental Health & Safety (EH&S) department for site-specific protocols.
Immediate Safety Profile & Hazard Assessment
Before handling or disposing of this compound, it is crucial to understand its potential hazards. Based on analogous compounds, this compound should be treated as a hazardous substance.
Key Hazard Information (Extrapolated)
| Hazard Classification | Description | Source(s) |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [2][4] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [2][3] |
| Serious Eye Damage/Irritation | Category 2/2A: Causes serious eye irritation. | [2][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [2] |
| Hazardous Decomposition | Combustion may produce toxic fumes including carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (HF), and hydrogen chloride (HCl) gas. | [2] |
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound in any capacity—from initial use to final waste disposal.[5]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[6]
-
Hand Protection: Use chemical-resistant gloves. Studies on similar chlorinated aromatic compounds show that Viton gloves offer excellent resistance, while nitrile gloves may have breakthrough times of less than an hour.[7] Always inspect gloves for integrity before use.[6]
-
Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.[5]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator is necessary.[6]
Waste Management & Disposal Protocol
Proper segregation is the cornerstone of safe and cost-effective chemical waste disposal. As a chlorinated and fluorinated organic acid, this compound falls into a specific hazardous waste category.
Step 1: Waste Segregation - The "Why"
This compound is a halogenated organic compound .[8] These wastes must be segregated from non-halogenated streams because they require specific high-temperature incineration processes to ensure the complete destruction of the molecule and prevent the formation of highly toxic byproducts like dioxins.[8][9] Mixing halogenated and non-halogenated waste complicates and increases the cost of disposal.
Crucial Segregation Rules:
-
DO NOT mix with non-halogenated organic waste.[8]
-
DO NOT mix with inorganic acids or bases.[8]
-
DO NOT dispose of this chemical down the drain.[4] Doing so can harm aquatic life and damage wastewater treatment systems.
Step 2: Container Selection and Labeling
-
Select a Compatible Container: Use a designated hazardous waste container provided by your institution's EH&S department. The container must be made of a material compatible with halogenated organic acids (e.g., polyethylene). Keep the container closed when not in use.[10]
-
Affix a Hazardous Waste Label: As soon as the first quantity of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
An accurate list of all components and their approximate percentages.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 3: Disposal Workflow
The following diagram illustrates the decision-making process for disposing of waste containing this compound.
Caption: Decision workflow for segregating and disposing of different waste forms of the target compound.
Spill & Emergency Procedures
Accidents can happen. A clear, pre-planned response is critical to mitigating risk.[11]
Small Spills (Contained within a fume hood)
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Don PPE: Wear the full PPE ensemble described in Section 1.
-
Contain & Clean: Cover the spill with an absorbent material (e.g., vermiculite or sand).[12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep the absorbed material into a designated container.[10] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone or ethanol), followed by soap and water.
-
Dispose: All cleanup materials are considered hazardous waste and must be disposed of in the "Halogenated Organic Solid Waste" container.[11]
Large Spills (Outside of a fume hood)
For spills larger than what can be safely managed by laboratory personnel (typically >1 liter or any spill of a solid outside of containment):[12]
-
Evacuate: Immediately evacuate the area, closing doors behind you to contain vapors.[13]
-
Alert: Notify your institution's emergency response (e.g., call 911 from a campus phone or activate a fire alarm) and your EH&S department.[13][14]
-
Report: Provide the exact location, the chemical name, and an estimate of the quantity spilled.[12]
-
Isolate: Prevent personnel from entering the spill area until emergency responders arrive.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][15] Seek medical attention.
-
Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][16] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][17]
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, upholding the highest standards of safety and environmental responsibility.
References
-
National Institute of Standards and Technology. (2014). Safety Data Sheet: m-Chlorobenzoic Acid. Available at: [Link]
-
Clarkson University Environmental Health & Safety. Chemical Spill Procedures. Available at: [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Available at: [Link]
-
Washington Nanofabrication Facility. Organic Acid Standard Operating Procedure. Available at: [Link]
-
Austin Community College District. Hazardous Spill Reporting and Response Procedures. Available at: [Link]
-
Auburn University Risk Management and Safety. Emergency and Spill Response Procedures. Available at: [Link]
-
New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Available at: [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. Available at: [Link]
-
ZYJ Protective Equipment. (2024). Comprehensive Guide to PPE in the Chemical Industry. Available at: [Link]
-
Eurofins Scientific. Chemical Safety | Personal Protective Equipment (PPE). Available at: [Link]
-
Mikatavage, M., et al. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal. Available at: [Link]
-
Alpha Resources. (2021). Safety Data Sheet: Benzoic Acid. Available at: [Link]
-
University of Barcelona. Classification of special laboratory waste. Available at: [Link]
-
University of Massachusetts Lowell. Hazardous Waste Segregation. Available at: [Link]
-
Redox. (2022). Safety Data Sheet: Benzoic acid. Available at: [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Comprehensive Guide to PPE in the Chemical Industry – China One Stop PPE Supplier [gonowsafety.com]
- 7. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bucknell.edu [bucknell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 11. ehs.princeton.edu [ehs.princeton.edu]
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- 13. cws.auburn.edu [cws.auburn.edu]
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- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. elementalmicroanalysis.com [elementalmicroanalysis.com]
Personal protective equipment for handling 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid
Operational Safety and Handling Guide: 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid
Disclaimer: This document has been developed to provide essential safety and handling guidance for this compound, a novel compound for which a specific Safety Data Sheet (SDS) is not yet available. The recommendations herein are synthesized from authoritative data on structurally analogous compounds, including halogenated benzoic acids. Users must treat this substance with caution, assuming it possesses the cumulative hazards of its structural components. This guide supplements, but does not replace, a thorough risk assessment by the end-user and adherence to all institutional and regulatory safety protocols.
Probable Hazard Profile and Core Safety Directives
Based on an analysis of related halogenated aromatic carboxylic acids, this compound should be handled as a hazardous substance with the following potential effects:
-
Skin, Eye, and Respiratory Irritation: Like its analogues 4,5-dichloro-2-fluorobenzoic acid and 2,4-dichloro-5-fluorobenzoic acid, this compound is presumed to be a skin and eye irritant and may cause respiratory tract irritation if inhaled as a dust or aerosol.
-
Oral Toxicity: Many substituted benzoic acids are classified as harmful if swallowed.
-
Systemic Effects: The U.S. Environmental Protection Agency (EPA) notes that generic halogenated benzoic acids may cause respiratory complications, central nervous system effects, and internal organ effects.
Therefore, all handling procedures must be designed to rigorously prevent direct contact, inhalation, and ingestion.
Engineering and Administrative Controls: Your First Line of Defense
Engineering and administrative controls are fundamental to ensuring safety. Personal Protective Equipment (PPE) is the final barrier and should not be the sole protective measure.
-
Primary Engineering Control: Chemical Fume Hood All operations involving the handling of solid this compound or its solutions—including weighing, transferring, and dissolution—must be conducted within a properly functioning and certified chemical fume hood. This is crucial to prevent the inhalation of airborne particulates or vapors.
-
Administrative Controls
-
Designated Area: Establish a designated area within the laboratory for the storage and handling of this compound. This area should be clearly marked.
-
Access Restriction: Limit access to the designated area to trained and authorized personnel only.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Minimize Dust: Develop procedures to minimize the generation of dust when handling the solid material. Avoid dry sweeping of spills.
-
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical for preventing exposure. The following table outlines the minimum required PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport (Closed Container) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Transferring (Solid) | Chemical safety goggles and face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant laboratory coat, fully buttoned | NIOSH-approved respirator with an N95 (or better) particulate filter is required. An Assigned Protection Factor (APF) of at least 10 is recommended. |
| Solution Preparation and Handling | Chemical safety goggles | Nitrile or neoprene gloves | Chemical-resistant laboratory coat | Not required if performed within a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls over a lab coat | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates |
Causality Behind PPE Choices:
-
Eye/Face Protection: The combination of goggles and a face shield for handling the solid provides maximum protection against splashes and airborne particles entering the eyes or contacting the face.
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals, but double-gloving provides an additional layer of safety against potential tears or rapid permeation. For halogenated compounds, neoprene or butyl rubber can offer enhanced protection.
-
Respiratory Protection: Due to the irritant nature of related compounds and the potential for dust generation, a respirator is mandatory when handling the solid outside of a contained system. The EPA's guidance for new halogenated benzoic acids suggests maintaining workplace concentrations below specified limits, reinforcing the need for respiratory protection.
Step-by-Step Operational and Disposal Plans
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms (presumed: irritant, harmful), and date of receipt.
-
Store: Store the container in a cool, dry, well-ventilated area designated for hazardous chemicals. Ensure it is segregated from incompatible materials such as strong oxidizing agents and bases. The container must be kept tightly closed.
Handling and Experimental Use
The following workflow diagram illustrates the critical steps for safely handling the compound.
Caption: Diagram 1: Step-by-step workflow for the safe handling of this compound.
Spill and Emergency Procedures
-
Small Spill (Solid):
-
Ensure proper PPE is worn (respirator, goggles, face shield, double gloves).
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to avoid raising dust.
-
Carefully sweep the material into a designated, labeled hazardous waste container.
-
Decontaminate the area with a soap and water solution.
-
All cleanup materials must be disposed of as hazardous waste.
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Waste Disposal Plan
As a halogenated organic compound, all waste containing this compound must be disposed of following specific protocols to prevent environmental contamination.
Caption: Diagram 2: Segregation and disposal pathway for waste contaminated with the target compound.
Key Disposal Principles:
-
Segregation is Mandatory: All waste streams (solid, liquid, sharps) contaminated with this compound must be placed in containers specifically designated for Halogenated Organic Waste . Do not mix with non-halogenated waste.
-
Container Management: Waste containers must be kept closed except when adding waste, be properly labeled with "Hazardous Waste" and the full chemical name, and stored in a designated satellite accumulation area.
-
Institutional Protocols: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health & Safety (EH&S) department for guidance.
Conclusion: Fostering a Culture of Safety
Handling novel chemical entities like this compound demands a proactive and informed approach to safety. By understanding the probable hazards based on chemical structure, implementing robust engineering controls, adhering to stringent PPE protocols, and following systematic operational and disposal plans, researchers can mitigate risks effectively. This guide provides the foundational knowledge to build a safe and efficient workflow, ensuring both scientific progress and personal well-being.
References
-
eCFR :: 40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). (n.d.). Retrieved January 15, 2026, from [Link]
-
eCFR :: 40 CFR 721.11432 -- Halogenated benzoic acid (generic) (P-19-93). (n.d.). Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 4,5-Dichloro-2-fluorobenzoic acid. Retrieved January 15, 2026, from [Link]
-
Safety Data Sheet: 4-Chlorobenzoic acid. (2020, December 18). MilliporeSigma. Retrieved January 15, 2026, from [Link]
- Safety Data Sheet: 4-Chlorobenzoic acid. (2025, March 31). Carl ROTH. Retrieved January 15,
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
